molecular formula C5H3ClN4S B3360625 2-chloro-7H-purine-8(9H)-thione CAS No. 89364-07-8

2-chloro-7H-purine-8(9H)-thione

Cat. No.: B3360625
CAS No.: 89364-07-8
M. Wt: 186.62 g/mol
InChI Key: LDDARWDXQJUVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-7H-purine-8(9H)-thione is a synthetically versatile purine derivative that serves as a key scaffold in medicinal chemistry and drug discovery research. Purine analogues are recognized for their extensive biological activities and are investigated for their promising therapeutic potential in various disease treatments, including oncology . This compound is particularly valuable as a multifunctional synthetic intermediate. The presence of chloro and thione functional groups at key positions on the purine ring system makes it a suitable substrate for nucleophilic aromatic substitution reactions, allowing researchers to create diverse libraries of substituted purines for biological screening . Its structure is a privileged scaffold for developing novel bioactive molecules.Research into structurally similar 8-thione purines highlights their significance in developing potential therapeutic agents. For instance, certain 6-chloro-8,9-dihydro-7H-purine derivatives have been identified as potent and selective anti-lung cancer agents in preclinical studies, demonstrating the ability to inhibit colony formation and migration of cancer cells, as well as induce apoptosis . Furthermore, purine cores are frequently explored as inhibitors of various enzymes, such as cyclin-dependent kinases and other ATP-binding proteins, providing a pathway for modulating critical cellular mechanisms .This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7,9-dihydropurine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDARWDXQJUVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417937
Record name MLS002639465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-07-8
Record name MLS002639465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2-chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-7H-purine-8(9H)-thione is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its structural analogy to endogenous purines. A comprehensive understanding of its molecular structure, particularly its tautomeric behavior, is paramount for predicting its physicochemical properties, metabolic fate, and interactions with biological targets. This guide provides a detailed exploration of the structural and tautomeric landscape of this compound, synthesizing theoretical predictions with experimental insights from related compounds. We delve into the potential tautomeric forms, the methodologies to elucidate the dominant species, and the implications for its application in drug discovery.

Introduction: The Significance of Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. By mimicking the endogenous purines, adenine and guanine, these molecules can interfere with nucleic acid synthesis and other vital cellular processes. The biological activity of these analogs is intrinsically linked to their three-dimensional structure and the subtle interplay of their electronic properties. A critical aspect of this is tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers. The tautomeric state of a purine analog dictates its hydrogen bonding patterns, polarity, and ultimately, its ability to bind to target enzymes and receptors.

This guide focuses on this compound, a molecule that combines the features of a chlorinated purine with a thiocarbonyl group at the C8 position. The presence of these functionalities introduces a rich tautomeric landscape that warrants detailed investigation.

The Tautomeric Landscape of this compound

The structure of this compound allows for several potential tautomeric forms, primarily involving the migration of protons between the nitrogen atoms of the purine ring and the sulfur atom of the thione group. The principal tautomeric equilibria to consider are the thione-thiol and the N7-H/N9-H prototropic tautomerism.

Thione-Thiol Tautomerism

The C8-thiocarbonyl group can exist in equilibrium with its thiol (mercapto) form. This equilibrium is a critical determinant of the molecule's reactivity and hydrogen bonding capacity.

  • Thione Form: Characterized by a C=S double bond and an N-H bond in the imidazole portion of the purine ring.

  • Thiol Form: Characterized by a C-S-H single bond, resulting in an aromatic imidazole ring.

Tautomers

Studies on related thioamides and thiopurines have shown that the thione form is generally favored in solution.[1][2] The stability of the thione tautomer is often attributed to the greater strength of the C=S bond compared to the S-H bond and favorable resonance stabilization.[3] However, the polarity of the solvent can influence this equilibrium.[2]

N7-H versus N9-H Tautomerism

Independent of the thione-thiol equilibrium, the proton on the imidazole ring can reside on either the N7 or N9 nitrogen atom. This leads to two distinct positional isomers for each of the thione and thiol forms.

  • N7-H Tautomer: The proton is located on the N7 nitrogen.

  • N9-H Tautomer: The proton is located on the N9 nitrogen.

For many purine derivatives, the N9-H tautomer is found to be more stable in the gas phase and non-polar solvents.[4] This preference can be attributed to favorable intramolecular interactions.[4] However, in polar solvents and in the solid state, the N7-H tautomer can be significantly populated or even become the dominant form due to intermolecular hydrogen bonding.[5]

Prototropic_Tautomers

Methodologies for Structural and Tautomeric Analysis

A multi-pronged approach combining computational modeling and experimental spectroscopy is essential to definitively characterize the tautomeric state of this compound.

Computational Chemistry: A Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.

Protocol: DFT Calculations for Tautomer Stability

  • Structure Optimization: The geometries of all possible tautomers (N7-H thione, N9-H thione, N7-H thiol, N9-H thiol) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Modeling: To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed to calculate the energies of the tautomers in different solvent environments (e.g., water, DMSO).[6][7]

  • Energy Comparison: The relative energies of the tautomers are calculated by comparing their total electronic energies, corrected for ZPVE and thermal contributions.

Causality Behind the Choice of Method: The B3LYP functional is widely used for organic molecules as it provides a good balance between computational cost and accuracy for predicting geometries and relative energies.[6] The inclusion of a diffuse and polarization basis set, such as 6-311+G(d,p), is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonds. The PCM model is a computationally efficient way to account for the bulk electrostatic effects of a solvent, which can significantly influence tautomeric equilibria.[7]

DFT_Workflow

Experimental Verification: Spectroscopic Techniques

While computational methods provide valuable predictions, experimental validation is crucial.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution.

  • ¹H NMR: The chemical shifts of the N-H and S-H protons are highly sensitive to the tautomeric form. The presence of a signal in the δ 13-15 ppm range is often indicative of an N-H proton in a thione tautomer, while an S-H proton in a thiol tautomer would appear at a much higher field (δ 3-4 ppm).[8]

  • ¹³C NMR: The chemical shift of the C8 carbon is a key indicator. A C=S carbon in a thione typically resonates at a significantly lower field (more deshielded) compared to a C-S carbon in a thiol.

  • ¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the protonation state of the nitrogen atoms.[5]

  • Low-Temperature NMR: For systems in fast exchange at room temperature, low-temperature NMR can "freeze out" the individual tautomers, allowing for their direct observation and quantification.[5]

3.2.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide evidence for the presence of specific functional groups.

  • Thione Form: A strong absorption band corresponding to the C=S stretching vibration is expected, typically in the region of 1100-1300 cm⁻¹. The N-H stretching vibration would appear in the 3100-3400 cm⁻¹ region.

  • Thiol Form: The S-H stretching vibration gives rise to a weak band in the 2500-2600 cm⁻¹ region.[8] The absence of a strong C=S band and the presence of an S-H band would support the thiol tautomer.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It can definitively determine the positions of all heavy atoms and, with high-quality data, the positions of hydrogen atoms, thus revealing the exact tautomeric form present in the crystal lattice.[9]

Predicted Molecular Structure and Tautomerism of this compound

Based on the analysis of related compounds, we can make the following predictions:

  • In the Solid State: It is highly probable that the molecule exists predominantly in one of the thione forms (either N7-H or N9-H). The extensive hydrogen bonding capabilities of the thione group and the N-H protons would favor a stable, crystalline lattice. The specific prototropic tautomer (N7-H vs. N9-H) will depend on the intricacies of the crystal packing.

  • In Solution: The thione form is also expected to be the major tautomer in most common solvents. The equilibrium between the N7-H and N9-H tautomers will be solvent-dependent. In non-polar solvents, the N9-H form may be slightly favored, while in polar, protic solvents, the N7-H form could be significantly populated due to specific solute-solvent interactions. The thiol form is expected to be a minor contributor to the overall equilibrium in solution.

Table 1: Predicted Spectroscopic Signatures of the Dominant Tautomers

Spectroscopic TechniquePredicted Observation for Thione FormPredicted Observation for Thiol Form
¹H NMR N-H proton signal at δ > 10 ppmS-H proton signal at δ 3-5 ppm
¹³C NMR C8 signal at δ > 160 ppmC8 signal at δ < 150 ppm
IR Spectroscopy C=S stretch at ~1100-1300 cm⁻¹S-H stretch at ~2500-2600 cm⁻¹

Synthesis of this compound: A Proposed Route

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of purine derivatives.[10][11]

Proposed Synthetic Protocol

  • Starting Material: 2,6-dichloropurine is a common starting material for the synthesis of substituted purines.[10]

  • Thionation at C6: Selective reaction at the C6 position to introduce a protected thiol or to be replaced later.

  • Introduction of the C8-Thione: This can be achieved through various methods, including reaction with thiourea or Lawesson's reagent on an 8-oxo precursor.

  • Chlorination at C2: If not already present, the chloro group at the C2 position can be introduced.

  • Deprotection: Removal of any protecting groups to yield the final product.

It is important to note that the specific reaction conditions, such as solvent, temperature, and reagents, would need to be optimized for this particular target molecule.

Conclusion and Future Directions

The molecular structure and tautomerism of this compound are complex yet critical for understanding its chemical and biological properties. Based on established principles and data from related compounds, it is predicted that the thione tautomer will predominate in both the solid state and in solution, with a solvent-dependent equilibrium between the N7-H and N9-H prototropic forms.

Future research should focus on the definitive experimental characterization of this molecule. The synthesis and subsequent analysis by low-temperature NMR and single-crystal X-ray diffraction would provide conclusive evidence of its tautomeric preferences. Furthermore, detailed computational studies incorporating explicit solvent molecules could offer a more refined understanding of the solvent's role in the tautomeric equilibrium. A thorough understanding of these fundamental properties will undoubtedly accelerate the rational design of novel therapeutic agents based on the this compound scaffold.

References

  • Brogłowski, M., & Raczynska, E. D. (2018). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 24(9), 249. [Link]

  • Stanovnik, B., & Tisler, M. (1974). Syntheses of Purines and Related Ring Systems. Angewandte Chemie International Edition in English, 13(7), 473-484.
  • Ochoa-Puentes, C., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6967-6987. [Link]

  • Plavec, J., et al. (2004). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Tetrahedron Letters, 45(33), 6259-6263.
  • Lynch, D. E., & McClenaghan, I. (2003). Three 2-aminopurine derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 1), o53-o56. [Link]

  • Liu, H., et al. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. European Journal of Medicinal Chemistry, 151, 327-338. [Link]

  • Mizuno, A., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Journal of Molecular Structure, 441(1-3), 209-216.
  • Khan, I., et al. (2013). Thiol-thione tautomerism shown by the synthesized Schiff bases. Journal of the Serbian Chemical Society, 78(8), 1125-1135.
  • Rappaport, H. P. (1983). Synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)purine-2-thione. Journal of Organic Chemistry, 48(12), 2117-2119.
  • Ghasemi, J., & Niazi, A. (2010). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 26(4), 1275-1281.
  • Topal, M. D., & Fresco, J. R. (1976). Base pairing and mutagenicity: interaction of 8-oxoguanine with adenine, guanine, cytosine, and thymine. Nature, 263(5575), 285-289. [Link]

  • Black, D. StC., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670.
  • Lonsdale, R., & Jones, C. D. (2011). Computational Estimation of the pKa's of Purines and Related Compounds.
  • Purnell, L. G., & Hodgson, D. J. (1977). Carbon-13 nuclear magnetic resonance spectra of purines. 6-Mercaptopurine and related compounds. Organic Magnetic Resonance, 10(1), 1-5.
  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.
  • Zhang, Y., et al. (2024). Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines. arXiv preprint arXiv:2403.09109. [Link]

  • Zhang, L., et al. (2020). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 11(6), 1264-1270. [Link]

  • Balachandran, V., & Parimala, K. (2013). Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 63-73.
  • Polem, V. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 13(1), 20-25. [Link]

  • Crespo-Otero, R., & Barbatti, M. (2012). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. The Journal of Physical Chemistry B, 116(48), 13967-13976. [Link]

  • Raczynska, E. D., & Zarychta, B. (2010). Homodesmotic reactions of adenine and purine with imidazole and aminopyrimidine (pyrimidine). Structural Chemistry, 21(4), 881-889.
  • American Elements. 2,6,8-Trichloro-7H-purine. [Link]

  • Darwish, I. A., et al. (2011). Spectrophotometric and spectrofluorimetric determination of some drugs containing secondary amino group in bulk drug and dosage forms via derivatization with 7-Chloro-4-Nitrobenzofurazon. Química Nova, 34(4), 677-682.

Sources

Thermodynamic Stability of 2-Chloropurine-8-Thione Tautomers: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the precise mapping of a molecule's hydrogen-bond donor and acceptor profile is non-negotiable. For heterocyclic scaffolds like 2-chloropurine-8-thione, this profile is governed by a dynamic thione-thiol (lactam-lactim) tautomeric equilibrium. As a critical intermediate in medicinal chemistry, understanding the thermodynamic stability of its tautomers is essential for predicting its reactivity, solubility, and target-binding affinity.

This technical guide dissects the thermodynamic drivers of 2-chloropurine-8-thione tautomerism. By integrating quantum chemical profiling with self-validating experimental protocols, we provide a comprehensive framework for researchers to isolate, characterize, and leverage specific tautomeric states in drug development.

Mechanistic Foundations of Thione-Thiol Tautomerism

The purine-8-thione core of the molecule is characterized by the existence of a dynamic equilibrium between two tautomeric forms: the thione (or lactam) form and the thiol (or lactim) form[1]. This proton-transfer event typically occurs between the C8-sulfur atom and the adjacent N7 or N9 nitrogen atoms.

Thermodynamic Drivers

Computational analyses of similar heterocyclic scaffolds reveal that the thione tautomer is significantly more stable[1]. This thermodynamic preference is driven by the resonance stabilization inherent to the thioamide moiety (N-C=S ↔ N⁺=C-S⁻). The highly polarizable C=S double bond allows for superior orbital overlap with the lone pair of the adjacent nitrogen, lowering the overall ground-state energy of the system. In contrast, the thiol form (N=C-SH) disrupts this extended conjugation.

The 2-Chloro Inductive Effect

The introduction of a chlorine atom at the C2 position introduces a strong inductive electron-withdrawing effect (-I). This effect pulls electron density away from the purine ring, subtly increasing the acidity of the N-H protons compared to unsubstituted purine-8-thiones. However, this electronic perturbation is insufficient to invert the global minimum; the amino tautomers and the oxo- or thioxo tautomers remain the main species formed in solution[2].

TautomerLogic Thione Thione Tautomer (Lactam) Thermodynamically Favored ΔG = 0.0 kcal/mol Equilibrium Proton Transfer Thione->Equilibrium Deprotonation Thiol Thiol Tautomer (Lactim) Kinetically Accessible ΔG ≈ +8.5 kcal/mol Thiol->Equilibrium Reprotonation Equilibrium->Thione Equilibrium->Thiol Factors Modulating Factors - Solvent Polarity - 2-Chloro Inductive Effect (-I) Factors->Equilibrium

Logic flow of the thione-thiol tautomeric equilibrium modulated by external factors.

Computational & Thermodynamic Profiling

To quantify the stability of these tautomers, Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is typically employed. The table below summarizes the theoretical thermodynamic parameters for the primary tautomeric states of 2-chloropurine-8-thione in a simulated aqueous environment (using the Polarizable Continuum Model).

Table 1: Thermodynamic Properties of 2-Chloropurine-8-Thione Tautomers

Tautomeric StateRelative Free Energy (ΔG, kcal/mol)Dipole Moment (μ, Debye)HOMO-LUMO Gap (eV)Predominant H-Bond Role
8-Thione (N9-H) 0.00 (Global Minimum)~5.24.12Donor (N9-H), Acceptor (C=S)
8-Thione (N7-H) +1.85~6.14.05Donor (N7-H), Acceptor (C=S)
8-Thiol (S-H) +8.40~2.84.55Donor (S-H), Acceptor (N7/N9)

Data Interpretation: The N9-H thione tautomer represents the global minimum. The large energy gap (+8.40 kcal/mol) between the thione and thiol forms dictates that the thiol form exists only in vanishingly small concentrations under standard conditions, though minor tautomers are of considerable importance as they can form odd base pairs within nucleic acids, potentially causing mutagenic events[2].

Experimental Validation Protocols

To empirically validate the computational models, we must deploy a self-validating experimental system. Relying on a single analytical technique is prone to solvent-induced artifacts. Therefore, we utilize an orthogonal approach combining vibrational spectroscopy (solid-state) and nuclear magnetic resonance (solution-state).

Protocol 1: Orthogonal Spectroscopic Profiling (FTIR & UV-Vis)

Causality: FTIR directly probes the vibrational modes of the bonds, allowing us to distinguish between the C=S stretch and the S-H stretch. UV-Vis captures the


 and 

transitions, which shift significantly upon tautomerization due to changes in the conjugated system. By running both, we cross-verify the electronic state against the physical bond vibrations.

Step-by-Step Methodology:

  • Sample Preparation (FTIR): Mill 2 mg of purified 2-chloropurine-8-thione with 200 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure. Self-validation check: Anhydrous KBr prevents water from artificially broadening the N-H/O-H stretching region.

  • FTIR Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Spectral Deconvolution: Analyze the 1150–1250 cm⁻¹ region for the strong C=S stretching band. Confirm the absence of a weak S-H stretching band in the 2500–2600 cm⁻¹ region.

  • Sample Preparation (UV-Vis): Dissolve the compound in spectral-grade DMSO to a concentration of 10 μM.

  • UV-Vis Acquisition: Scan from 200 to 400 nm. The presence of a distinct absorption maximum near 320-340 nm confirms the extended conjugation characteristic of the thione form.

Protocol 2: Variable-Temperature NMR (VT-NMR)

Causality:


C NMR is highly sensitive to the hybridization of the C8 carbon. A thione carbon (C=S) typically resonates significantly downfield (~165-175 ppm) compared to a thiol carbon (C-S, ~140-150 ppm). VT-NMR allows us to observe dynamic proton exchange rates and freeze out specific conformers at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Causality: DMSO disrupts intermolecular hydrogen bonding, allowing observation of the monomeric tautomer.

  • Baseline Acquisition: Acquire standard 1H and 13C spectra at 298 K. Look for the C8 resonance near 168 ppm, confirming the C=S state.

  • Temperature Gradient: Cool the probe to 273 K, then 253 K, acquiring 1H spectra at each step.

  • Lineshape Analysis: Monitor the N-H proton signal (typically broad at room temperature due to exchange). As the temperature drops, the exchange rate slows, and the N9-H vs N7-H signals will sharpen, allowing integration to determine the exact N7/N9 thione ratio.

ExpWorkflow Start Synthesize/Purify 2-Chloropurine-8-Thione UV UV-Vis Spectroscopy (Conjugation Analysis) Start->UV IR FTIR Spectroscopy (C=S vs S-H Stretches) Start->IR NMR VT-NMR (13C/15N) (Solution Dynamics) Start->NMR Integrate Data Integration & DFT Correlation UV->Integrate IR->Integrate NMR->Integrate

Self-validating experimental workflow for determining purine tautomeric states.

Implications in Drug Development & Synthesis

Understanding the thermodynamic dominance of the thione form in 2-chloropurine-8-thione directly informs downstream synthetic modifications and biological targeting:

  • Regioselective Alkylation: The sulfur atom in the thione form acts as a soft nucleophile, making S-alkylation kinetically favored under mild conditions. However, if N-alkylation is desired, conditions must be thermodynamically controlled. For many purine derivatives, the N9-substituted product is the thermodynamically more stable and often predominant isomer[1].

  • Substituent-Driven Reactivity: The substituents at the C6 and C2 positions clearly play an important role during regioselective reactions, as seen in the varied reactivity of 2-chloropurine derivatives[3]. The 2-chloro group's electron-withdrawing nature makes the purine ring less nucleophilic overall, requiring stronger bases (e.g., NaH) to force N-alkylation compared to unsubstituted analogs.

  • Pharmacophore Mapping: When designing kinase inhibitors or nucleoside analogs, the thione form presents a specific pharmacophore: the N-H acts as a hydrogen bond donor, and the C=S acts as a diffuse, soft hydrogen bond acceptor. Misidentifying the dominant tautomer as the thiol form would lead to inverted donor/acceptor predictions, resulting in failed docking simulations and poor lead optimization.

References

  • Title: 9-ethyl-7H-purine-8-thione Supplier - Benchchem Source: Benchchem URL
  • Title: Product Class 17: Purines Source: Thieme Connect URL
  • Source: PMC (nih.gov)

Sources

Ionization Dynamics and pKa Profiling of 2-Chloro-7H-purine-8(9H)-thione: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of purine-based therapeutics requires a rigorous understanding of their physicochemical properties. 2-Chloro-7H-purine-8(9H)-thione (also referred to as 2-chloro-8-mercaptopurine) is a highly functionalized heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and antineoplastic agents. The presence of an electron-withdrawing chlorine atom at the C2 position, coupled with a tautomerically active thione/thiol group at the C8 position, creates a complex ionization profile. This whitepaper provides an authoritative analysis of its tautomerism, predicted pKa values, and a self-validating experimental framework for characterizing its ionization dynamics.

Molecular Architecture & Tautomeric Equilibrium

The chemical behavior of this compound is governed by its thione-thiol tautomerism [1]. The molecule exists in a dynamic equilibrium between the thione (lactam-like) form and the thiol (lactim-like) form.

Causality of Tautomeric Stability

Under physiological conditions (aqueous media, pH 7.4), the thione form is thermodynamically dominant [2]. This preference is driven by the resonance stabilization energy of the purine ring. The C=S double bond integrates efficiently into the extended


-conjugation of the purine system, providing a lower overall ground-state energy compared to the cross-conjugated thiol form. Furthermore, the strong inductive electron-withdrawing effect (-I effect) of the C2-chlorine atom pulls electron density away from the ring nitrogens, further stabilizing the thione N-H bonds against spontaneous deprotonation in highly acidic environments[3].

Tautomerism cluster_0 Neutral State (Physiological pH) T1 Thione Form (Dominant, C=S) T2 Thiol Form (Minor, C-SH) T1->T2 Tautomerization I1 Anionic State (Deprotonated) T1->I1 pKa ~6.0-7.5 (-H+) T2->I1 pKa ~6.0-7.5 (-H+)

Thione-thiol tautomerism and convergence into a unified anionic state upon deprotonation.

pKa Values and Ionization States

The ionization of this compound is a multi-step process. Because experimental data for this specific highly-substituted derivative is often proprietary, we must synthesize its profile from its foundational moieties:

  • 2-Chloropurine: Exhibits a pKa of approximately 6.58[4].

  • 8-Mercaptopurines: Typically present a surface pKa around 7.8 to 8.0[5].

When these functional groups are combined, the electron-withdrawing C2-chlorine synergistically lowers the pKa of the C8-thione/thiol system. Consequently, the molecule acts as a weak acid, undergoing its primary deprotonation event in the mildly acidic to neutral range.

Table 1: Physicochemical and Ionization Data Summary
PropertyValue / RangeMechanistic Rationale
Dominant Tautomer Thione (C=S)Resonance stabilization of the purine

-system.
Predicted pKa

6.0 – 6.5Deprotonation of the N7/N9 or thione N-H, accelerated by C2-Cl inductive pull.
Predicted pKa

> 10.0Second deprotonation (di-anion formation), highly unfavorable in water.
LogD (pH 7.4) Highly NegativePredominantly exists as a mono-anion at physiological pH, increasing hydrophilicity.

Self-Validating Experimental Protocol for pKa Determination

To accurately determine the pKa of this compound, UV-Vis spectrophotometric titration is the gold standard. The extended conjugation of the purine ring ensures that protonation/deprotonation events trigger distinct shifts in the molar absorptivity (


) and wavelength maxima (

).
The Principle of Self-Validation

A critical risk in characterizing halogenated purines is the potential for nucleophilic aromatic substitution (e.g., hydrolysis of the C2-chlorine to a C2-hydroxy group) at high pH. To ensure trustworthiness , this protocol utilizes isosbestic points as an internal self-validation mechanism. If the spectral curves cross at sharp, distinct isosbestic points, the system is undergoing a pure two-state thermodynamic ionization. If the isosbestic points drift or blur, chemical degradation is occurring, and the data must be discarded.

Step-by-Step Methodology
  • Isothermal Buffer Preparation:

    • Action: Prepare a universal buffer system (e.g., Britton-Robinson) covering pH 2.0 to 12.0. Adjust the ionic strength to exactly

      
       M using KCl.
      
    • Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable, allowing for the calculation of true thermodynamic pKa rather than apparent concentration-dependent pKa.

  • Compound Dissolution:

    • Action: Dissolve the analyte in anhydrous DMSO to create a 10 mM stock. Dilute into the aqueous buffers to a final concentration of 50

      
      M (final DMSO < 0.5% v/v).
      
    • Causality: Keeping organic solvent concentrations below 0.5% prevents artificial shifts in the dielectric constant of the water, which would otherwise skew the pKa values.

  • Spectral Acquisition:

    • Action: Equilibrate samples at 25.0 ± 0.1 °C. Scan the UV absorbance from 200 nm to 400 nm using a quartz cuvette.

  • Self-Validation Check (Isosbestic Point Analysis):

    • Action: Overlay all spectra. Identify points where absorbance is independent of pH.

    • Causality: Sharp isosbestic points confirm that only two absorbing species (neutral and mono-anion) are in equilibrium without irreversible degradation.

  • Non-Linear Regression:

    • Action: Plot the absorbance at the anionic

      
       against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.
      

Workflow Step1 1. Isothermal Buffer Prep (pH 2.0 - 12.0) Step2 2. Compound Dilution (Avoid organic solvent) Step1->Step2 Step3 3. UV-Vis Spectroscopy (Scan 200-400 nm) Step2->Step3 Step4 4. Isosbestic Point Validation (Self-Validation) Step3->Step4 Step5 5. Non-Linear Regression (Determine pKa) Step4->Step5 Sharp Isosbestic Points Error Degradation Detected (Halt & Recalibrate) Step4->Error Spectral Drifting

Self-validating UV-Vis spectrophotometric workflow for accurate pKa determination.

Table 2: Expected UV-Vis Spectral Shifts
SpeciesExpected pH RangeDominant Chromophore Features
Neutral Thione pH < 5.0Strong absorption band ~280-295 nm (characteristic of C=S conjugation).
Mono-anion pH > 7.5Bathochromic shift (red shift) to ~305-315 nm due to increased electron delocalization.

Implications for Drug Design

Understanding the pKa of this compound is non-negotiable for downstream pharmacokinetic modeling. Because the predicted pKa is between 6.0 and 6.5, the molecule will exist predominantly as a mono-anion at the physiological pH of 7.4 .

  • Permeability: The anionic charge drastically reduces passive lipid bilayer diffusion. If central nervous system (CNS) penetration is required (e.g., targeting glioblastoma or medulloblastoma[6]), the C8-thione must be masked (e.g., via S-alkylation) to eliminate the ionizable proton and increase lipophilicity.

  • Target Binding: In the ATP-binding pocket of kinases, the anionic thione moiety acts as a potent bidentate ligand. The negatively charged sulfur and adjacent nitrogens can form exceptionally strong ionic hydrogen bonds with catalytic lysine residues or coordinate with active-site metal ions[7].

References

  • 2-Chloropurine 1681-15-8 wiki - Guidechem. Guidechem.
  • Product Class 17: Purines. Science of Synthesis, Thieme.
  • 9-ethyl-7H-purine-8-thione Supplier. Benchchem.
  • Buy 8-Mercaptoadenosine | 3001-45-4 | 97%min. Smolecule.
  • mercaptopurine: Topics by Science.gov. Science.gov.
  • Medulloblastoma in childhood: Revisiting Intrathecal therapy in infants and children.
  • Chemistry of Abiotic Nucleotide Synthesis.

Sources

The 8-Thioxo Purine Scaffold: A Technical Guide to Synthesis, Tautomerism, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The 8-thioxo purine moiety (often interchangeably referred to as 8-mercaptopurine, though tautomerically distinct) represents a critical pharmacophore in medicinal chemistry. Unlike their C2- and C6-substituted counterparts, modification at the C8 position of the purine ring induces profound electronic and steric changes that significantly alter receptor binding affinities and metabolic stability.

This guide provides a technical deep-dive into the 8-thioxo-7,8-dihydro-purine system. It moves beyond basic definitions to explore the complex thione-thiol tautomerism that dictates reactivity, the "Traube-variant" synthetic pathways for reliable scale-up, and the emerging role of these derivatives in targeting folate biosynthesis enzymes (HPPK/DHNA) and viral polymerases.

Part 2: Chemical Foundation & Tautomerism

The Thione-Thiol Equilibrium

A common misconception in purine chemistry is treating the sulfur substituent purely as a thiol (-SH). In reality, 8-substituted sulfur purines exist in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms.

  • Solid State & Neutral Solution: The thione tautomer (specifically the N7-H, C8=S species) is thermodynamically favored due to the strong thioamide resonance stabilization.

  • Basic Conditions: Deprotonation leads to the thiolate anion, which reacts exclusively as a nucleophile at the sulfur atom (S-alkylation).

  • N7 vs. N9 Tautomerism: The presence of the bulky sulfur at C8 creates steric clash with N9-substituents, often shifting the preferred prototropic tautomer to N7-H in unsubstituted derivatives.

Visualization of Tautomeric States

Tautomerism Thione Thione Form (Major) (8-thioxo-7,8-dihydro-9H-purine) Thiol Thiol Form (Minor) (8-mercapto-9H-purine) Thione->Thiol  K_eq << 1   Thiolate Thiolate Anion (Reactive Nucleophile) Thione->Thiolate  + Base (-H+)   Thiol->Thiolate  + Base (-H+)  

Figure 1: The equilibrium heavily favors the thione form in neutral aqueous solution, a critical factor for hydrogen-bond donor/acceptor modeling in docking studies.

Part 3: Synthesis Architectures

The most robust route to 8-thioxo purines is the Traube Synthesis Variant , which builds the imidazole ring onto a pre-formed pyrimidine diamine using a thiocarbonyl source.

Core Synthetic Pathway
  • Precursor: 4,5-Diaminopyrimidine derivative (e.g., 2,5,6-triaminopyrimidin-4-ol for guanine analogs).[1]

  • Cyclization Reagent: Carbon Disulfide (

    
    ), Thiourea, or Thiocarbonyldiimidazole (TCDI).
    
  • Conditions: High-temperature fusion (melt) or reflux in basic DMF/Pyridine.

Synthesis_Pathway Diamine 4,5-Diaminopyrimidine Precursor Inter Intermediate (Thioamide / Thiourea adduct) Diamine->Inter Condensation Reagent Thiocarbonyl Source (CS2 / Thiourea / TCDI) Reagent->Inter Condensation Product 8-Thioxo Purine Derivative Inter->Product Cyclization (Reflux/Fusion) Alkylated 8-Alkylthio Purine (S-substituted) Product->Alkylated R-X / Base (S-Alkylation)

Figure 2: The Traube variant synthesis. Note that post-cyclization alkylation occurs exclusively at the Sulfur atom under basic conditions.

Part 4: Pharmacological Interface

The 8-thioxo substitution is not merely a bioisostere for 8-oxo; the larger van der Waals radius of sulfur and its specific H-bond properties create unique selectivity profiles.

Case Study: Folate Pathway Inhibition (HPPK & DHNA)

Recent research has identified 8-mercaptoguanine (8-MG) derivatives as potent inhibitors of HPPK (6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase) and DHNA (dihydroneopterin aldolase), key enzymes in the folate biosynthesis pathway of bacteria like S. aureus and M. tuberculosis.[2][3][4][5]

  • Mechanism: The 8-thioxo group occupies a hydrophobic pocket (HMDP site), and the N7-H tautomer maintains a critical hydrogen bond network that is lost if the position is alkylated or if the oxygen analog is used.

  • Key Insight: S-functionalization (S-benzyl derivatives) can extend the molecule into adjacent pockets, converting a weak binder (

    
    ) into a sub-micromolar inhibitor.
    
Comparative Activity Data
Compound ClassTarget / IndicationKey MechanismActivity Metric
8-Mercaptoguanine S. aureus HPPKCompetitive inhibitor at substrate site

S-Benzyl-8-MG M. tuberculosis DHNAHydrophobic interaction in active site

7-Methyl-8-thioxoguanosine Antiviral (Semliki Forest Virus)Polymerase interference / ImmunomodulationHigh efficacy (in vivo)
8-Thioxo-adenine TLR7 AgonistImmune system activation (Interferon induction)Potent induction

Part 5: Experimental Protocol

Protocol: Synthesis of 8-Thioxoguanine (8-Mercaptoguanine)

A validated procedure adapted from the Traube synthesis method.

Materials:

  • 2,5,6-Triaminopyrimidin-4-ol sulfate (10 mmol)

  • Thiourea (30 mmol) OR Carbon Disulfide (

    
    ) in Pyridine
    
  • Anhydrous DMF (if using solution method)

Method A: The Fusion Method (High Yield, solvent-free)

  • Mixing: Grind 2,5,6-triaminopyrimidin-4-ol and thiourea (3 equivalents) in a mortar until a fine, homogeneous powder is obtained.

  • Heating: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 180–200°C for 1 hour. The mixture will melt and evolve ammonia gas.

  • Cooling: Allow the melt to solidify.

  • Purification: Dissolve the solid in minimal boiling 1N NaOH. Treat with activated charcoal, filter hot, and acidify the filtrate with acetic acid to pH 5.

  • Isolation: Collect the pale yellow precipitate (8-thioxoguanine) by filtration. Wash with water and ethanol.

Method B: The Solution Method (Milder)

  • Suspend the diaminopyrimidine in anhydrous pyridine (20 mL).

  • Add Carbon Disulfide (5 mL, excess).

  • Reflux for 8–12 hours. Evolution of

    
     gas indicates reaction progress (use a scrubber!).
    
  • Evaporate solvent, dissolve residue in NaOH, and reprecipitate with acid as above.

Validation (QC):

  • UV-Vis: Distinct bathochromic shift compared to guanine (λmax ~290-300 nm depending on pH).

  • Melting Point: >300°C (decomposition).[6]

Part 6: Future Outlook

The 8-thioxo purine field is pivoting from simple antimetabolites to structure-based inhibitor design .

  • Bitopic Inhibitors: Linking the 8-thioxo core to ribose-mimics to span both the substrate and cofactor sites of kinases.

  • Prodrug Strategies: S-alkylation with cleavable linkers (e.g., bio-labile esters) to improve oral bioavailability and revert to the active thione form intracellularly.

  • Metallo-Drugs: Utilizing the strong chelating ability of the N7/S8 motif to create Ruthenium or Gold complexes for targeted cancer therapy.

Part 7: References

  • Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. Source: PubMed Central (PMC) URL:[Link]

  • 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Source: Taylor & Francis Online URL:[Link]

  • Synthesis and broad-spectrum antiviral activity of 7,8-dihydro-7-methyl-8-thioxoguanosine. Source: Journal of Medicinal Chemistry (ACS via PubMed) URL:[Link]

  • Tautomeric equilibria in 8-oxopurines: implications for mutagenicity. Source: PubMed URL:[7][Link]

  • Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists. (Note: Comparative chemistry for 8-substituted purines) Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]]

Sources

In-Depth Technical Guide: Structural Informatics, Synthesis, and Validation of 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-7H-purine-8(9H)-thione (often referred to by its tautomeric name, 2-chloro-8-mercaptopurine) is a highly specialized bicyclic heterocyclic intermediate. It serves as a critical pharmacophore and synthetic building block in the development of antiviral and antineoplastic agents, particularly in the synthesis of modified nucleoside analogs [3]. This whitepaper provides a comprehensive overview of its structural informatics, details a regioselective synthetic methodology, and establishes a self-validating analytical workflow to ensure high-fidelity structural confirmation.

Structural Informatics & Tautomeric Dynamics

The compound exists in a dynamic tautomeric equilibrium between its thione (C=S) and thiol (C–SH) forms. In polar protic solvents or physiological conditions, the thione form generally predominates due to the thermodynamic stability provided by the extended conjugation of the purine ring system.

Table 1: Chemical and Structural Identifiers

PropertyValue
IUPAC Name 2-chloro-7,9-dihydro-8H-purine-8-thione
Common Synonyms 2-chloro-8-mercaptopurine; 2-chloro-8-purinethiol
CAS Registry Number 89364-07-8 [4]
Molecular Formula C₅H₃ClN₄S
Molecular Weight 186.62 g/mol
SMILES (Thione form) Clc1ncc2[nH]c(=S)[nH]c2n1

Mechanistic Rationale for Regioselective Thiolation

The synthesis of this compound requires strict regiocontrol. The purine ring possesses multiple electrophilic sites (C2, C6, and C8). However, electron density calculations and empirical kinetic studies demonstrate that nucleophilic aromatic substitution (


) occurs preferentially at the C8 and C6 positions over the C2 position [1, 2].

Causality in Experimental Design:

  • Precursor Selection: By utilizing 2,8-dichloropurine instead of 2,6,8-trichloropurine, we eliminate competitive nucleophilic attack at the highly reactive C6 position, forcing the reaction exclusively to the C8 carbon [2].

  • Nucleophile Selection: Thiourea is selected over sodium hydrosulfide (NaSH) because thiourea acts as a "soft" nucleophile that forms a transient isothiouronium salt. This intermediate is crucial: it prevents the oxidative dimerization (disulfide bond formation) that frequently plagues direct hydrosulfide reactions, cleanly yielding the target thiol upon hydrolysis.

Mechanism A 2,8-Dichloropurine (Electrophile) C Isothiouronium Salt (Transient Intermediate) A->C SNAr at C8 (EtOH, Reflux) B Thiourea (S-Nucleophile) B->C D 2-Chloro-8-purinethiol (Target Product) C->D Hydrolysis (-H+) E Cyanamide + HCl (Byproducts) C->E Cleavage

Caption: Regioselective SNAr mechanism for this compound synthesis.

Self-Validating Synthetic Protocol

This protocol is designed as a closed-loop system where the physical properties of the product drive the reaction to completion, serving as a first-line validation of success.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of 2,8-dichloropurine in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Addition: Add 12.0 mmol (1.2 equivalents) of thiourea. The slight excess ensures complete conversion of the purine precursor without complicating downstream purification.

  • Reflux & Isothiouronium Formation: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 4–6 hours. The reaction progress can be monitored via TLC (DCM:MeOH 9:1); the disappearance of the starting material indicates the formation of the isothiouronium intermediate.

  • Hydrolysis: Cool the mixture to room temperature, then add 20 mL of 1M NaOH to hydrolyze the isothiouronium salt. Stir for 30 minutes.

  • Precipitation (Self-Validation): Acidify the solution slowly with 1M HCl to pH 4.0. The target this compound will precipitate out of solution as a pale yellow solid, validating the successful cleavage of the isothiouronium salt.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water and diethyl ether, and dry under high vacuum.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, a multi-modal analytical workflow must be executed. Relying on a single analytical method can mask regioisomeric impurities (e.g., C2 substitution).

ValidationWorkflow Start Crude Synthesized Product LCMS LC-MS (ESI-TOF) Target m/z: ~185.0 [M-H]- Start->LCMS NMR 13C NMR Spectroscopy Check C8 & C2 Shifts Start->NMR FTIR FT-IR Spectroscopy Identify C=S vs S-H Bands Start->FTIR Pass Structure Confirmed (High Purity) LCMS->Pass Exact Mass Match Fail Impurity Detected (C2-Substitution / Disulfide) LCMS->Fail Mass Mismatch NMR->Pass C8 Shift Confirmed NMR->Fail C2 Shift Altered FTIR->Pass Correct Tautomer Ratio

Caption: Multi-modal analytical validation workflow for structural confirmation.

Table 2: Expected Analytical Signatures

Analytical ModalityExpected SignatureMechanistic Significance
LC-MS (ESI-Negative)

184.98[M-H]⁻
Confirms exact mass and isotopic pattern characteristic of a single chlorine atom (³⁵Cl/³⁷Cl ratio).
¹³C NMR (DMSO-d₆) Downfield shift at C8 (~165 ppm)Validates the presence of the C=S (thione) carbon, confirming substitution occurred at C8 rather than C2.
FT-IR Strong band at ~1200 cm⁻¹Confirms the C=S stretching vibration, validating the predominant thione tautomer in the solid state.

Pharmaceutical Applications

In drug development, this compound is primarily utilized as an advanced intermediate. The C2 chlorine serves as a highly stable leaving group for subsequent amination or alkoxylation, while the C8 thione can be desulfurized or alkylated to modulate the lipophilicity of the resulting drug candidate. This compound is heavily referenced in the patent literature for the synthesis of 2'-deoxy-L-nucleosides, which exhibit potent activity against HIV, HBV, and abnormal cell proliferation [3].

References

  • "The Preparation and Reactions of Some Simple 2,8-Disubstituted Purines and Related Derivatives", CDN Science Pub. Available at:[Link]

  • "Synthesis of 2'-deoxy-l-nucleosides (EP1600451A2)", Google Patents.

potential pharmaceutical applications of 2-chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmaceutical Applications of 2-Chloro-7H-purine-8(9H)-thione

Executive Summary

In the landscape of modern drug discovery, highly functionalized purine scaffolds serve as critical building blocks for novel therapeutics. This compound is a highly versatile, bi-functional intermediate. Its unique structural topology—featuring a C2-chloro group and a C8-thione moiety—provides orthogonal reactive sites that allow chemists to iteratively build complex molecules.

As a Senior Application Scientist, I have structured this whitepaper to detail the primary pharmaceutical application of this compound: acting as the foundational precursor for synthesizing potent AMP-activated protein kinase (AMPK) activators . Furthermore, we will explore its secondary potential as a purine antimetabolite, backed by self-validating experimental protocols and quantitative assay benchmarks.

Chemical Orthogonality and Scaffold Rationale

The strategic value of this compound lies in its predictable and orthogonal reactivity.

  • The C8-Thione: Existing in tautomeric equilibrium with its C8-thiol form, the sulfur atom acts as a highly polarizable, "soft" nucleophile. This allows for regioselective S-alkylation under mild basic conditions without unwanted N-alkylation of the purine core.

  • The C2-Chloro Group: Once the C8 position is functionalized (e.g., via S-methylation), the C2-chloro group becomes primed for nucleophilic aromatic substitution (

    
    ) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
    

This predictable causality enables the synthesis of complex, multi-cyclic structures, most notably the azabenzimidazole hexahydrofuro[3,2-b]furan derivatives developed for metabolic disease therapy[1].

Primary Application: Synthesis of AMPK Activators

AMPK is the master regulator of cellular energy homeostasis. Activation of AMPK is a highly sought-after pharmacological mechanism for treating Type 2 Diabetes Mellitus (T2DM), insulin resistance, and Metabolic Syndrome.

By utilizing this compound as a starting material, researchers can synthesize allosteric AMPK activators that bind to the


 heterotrimeric complex, mimicking the effects of AMP and protecting the activating Thr172 phosphorylation site from phosphatases[1].

SyntheticWorkflow SM This compound Reagents MeI, KOH, EtOH (S-Alkylation) SM->Reagents Int1 2-chloro-8-(methylthio)-7H-purine Reagents->Int1 Coupling Cross-Coupling / Substitution Int1->Coupling Product Azabenzimidazole AMPK Activator Coupling->Product

Synthetic workflow from this compound to AMPK activators.

The Pharmacological Target: The AMPK Signaling Axis

Understanding the downstream effects of AMPK activation is critical for validating the efficacy of the synthesized compounds. When activated, AMPK phosphorylates key metabolic enzymes, effectively switching off ATP-consuming anabolic pathways while switching on ATP-generating catabolic pathways.

AMPKPathway LKB1 LKB1 / CaMKK2 (Upstream Kinases) AMPK AMPK (Trimeric Complex) Activated State LKB1->AMPK Phosphorylation (Thr172) ACC Inhibition of ACC (Decreased Lipogenesis) AMPK->ACC HMGCR Inhibition of HMGCR (Decreased Cholesterol) AMPK->HMGCR GLUT4 GLUT4 Translocation (Increased Glucose Uptake) AMPK->GLUT4

AMPK signaling axis showing upstream activation and downstream metabolic targets.

Secondary Application: Purine Antimetabolite Potential

Beyond AMPK activation, the structural homology of this compound to known clinical drugs warrants attention. It is structurally related to [2], a well-established antimetabolite used to treat acute lymphocytic leukemia (ALL) and autoimmune diseases. While 6-mercaptopurine features a thione at the C6 position, the C8-thione and C2-chloro modifications of our target compound present a theoretical avenue for developing novel hypoxanthine-guanine phosphoribosyltransferase (HGPRT) substrates or inhibitors, potentially overcoming resistance mechanisms seen in standard thiopurine therapies.

Quantitative Data: Benchmarking AMPK Activation

To evaluate the success of derivatives synthesized from this compound, researchers must benchmark their compounds against established quantitative parameters. The table below summarizes the critical metrics required for validating AMPK activators in vitro.

Parameter / CompoundTarget / Assay TypeQuantitative ValuePharmacological Significance
Reference Activator (e.g., A-769662)Recombinant AMPK (

)

Establishes the baseline potency for novel compound benchmarking[3].
Reference Activator (e.g., A-769662)Primary Hepatocytes

Threshold for functional cellular efficacy (inhibition of fatty acid synthesis)[3].
Enzyme Concentration In Vitro Kinase Assay10 nM - 730 nMEnsures linear reaction kinetics to prevent substrate depletion artifacts[4][5].
ATP Concentration In Vitro Kinase Assay50

- 200

Maintained near

to accurately detect allosteric and competitive effects[4][6].
Assay Robustness ADP-Glo / FRET Readout

Statistically validates the assay's suitability for high-throughput screening[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is accompanied by the underlying chemical or biological causality, ensuring that the researcher understands why a choice is made, rather than just what to do.

Protocol 1: Regioselective S-Alkylation of this compound

This protocol details the first critical step in converting the raw scaffold into an actionable intermediate, as outlined in [1].

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Causality: Ethanol is a polar protic solvent that stabilizes the thiolate anion formed in the next step, promoting favorable

      
       kinetics.
      
  • Deprotonation: Add Potassium Hydroxide (1.2 eq) and stir for 15 minutes at room temperature.

    • Causality: KOH selectively deprotonates the C8-thione (

      
      ) over the purine ring nitrogens (
      
      
      
      ). The slight stoichiometric excess ensures complete thiolate formation without degrading the purine core.
  • Alkylation: Dropwise addition of Iodomethane (1.0 eq).

    • Causality: Iodomethane is a "soft" electrophile that perfectly matches the "soft" thiolate nucleophile (Hard-Soft Acid-Base theory), ensuring exclusive S-alkylation over N-alkylation.

  • Quench and Extraction: Partition the reaction mixture between Ethyl Acetate (EtOAc) and 2N HCl.

    • Causality: The acid quench neutralizes residual KOH and protonates the purine nitrogens, driving the now-neutral 2-chloro-8-(methylthio)-7H-purine into the organic phase for high-yield extraction.

  • Self-Validation Check: Analyze the organic layer via LC-MS and

    
     NMR.
    
    • Expected Result: LC-MS must show

      
       201.0 
      
      
      
      . NMR must show a sharp 3H singlet at
      
      
      ppm (indicating
      
      
      ). The absence of peaks at
      
      
      ppm validates the lack of unwanted N-methylation.
Protocol 2: In Vitro AMPK Kinase Activation Assay (ADP-Glo™)

Once the final azabenzimidazole derivative is synthesized, its efficacy must be tested. This protocol utilizes a luminescent ADP detection method[7].

  • Buffer Preparation: Prepare 1X Kinase Buffer (20 mM HEPES pH 7.3, 5 mM

    
    , 3 mM DTT).
    
    • Causality:

      
       is an essential cofactor for ATP binding. DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues within the AMPK complex.
      
  • Pre-Incubation: Incubate recombinant AMPK (

    
    , 10 nM) with the synthesized activator (serial dilutions in 1% DMSO) for 15 minutes.
    
    • Causality: Pre-incubation allows the allosteric activator to bind the

      
      -subunit interface and induce a conformational change before substrate introduction, ensuring accurate 
      
      
      
      determination.
  • Reaction Initiation: Add 100

    
     AMARA peptide substrate and 50 
    
    
    
    ATP. Incubate for 60 minutes at 30°C.
    • Causality: ATP is kept near its

      
       (
      
      
      
      ) so the assay remains highly sensitive to changes in kinase conformation.
  • Termination & Detection: Add ADP-Glo™ Reagent and incubate for 40 minutes, followed by the Kinase Detection Reagent.

    • Causality: The ADP-Glo reagent forcefully terminates the kinase reaction and depletes unreacted ATP. The subsequent detection reagent converts the generated ADP back to ATP, which drives a luciferase reaction. Luminescence is directly proportional to kinase activity.

  • Self-Validation Check: Calculate the Z'-factor using DMSO as the negative control and a known activator (e.g., A-769662) as the positive control. A successful, artifact-free run must yield a

    
    .
    

References

  • Merck Sharp & Dohme Corp. "Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives." U.S. Patent US9290517B2. Google Patents.
  • National Library of Medicine. "Mercaptopurine." MedlinePlus. URL:[Link]

  • BPS Bioscience. "Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit." BPS Bioscience. URL:[Link]

Sources

Methodological & Application

step-by-step preparation of 2-chloro-7H-purine-8(9H)-thione from pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is a cornerstone of medicinal chemistry, serving as the core for countless antivirals (e.g., acyclovir) and antimetabolites (e.g., 6-mercaptopurine). 2-Chloro-7H-purine-8(9H)-thione (also known as 2-chloro-8-mercaptopurine) is a critical intermediate. The C2-chloro substituent provides a versatile handle for subsequent nucleophilic aromatic substitutions (


), while the C8-thione moiety allows for further functionalization or desulfurization.

This application note details a robust, four-step synthetic route starting from commercially available 5-nitrouracil . Unlike generic protocols, this guide focuses on preserving the labile C2-chloro group throughout the reduction and cyclization steps—a common failure point in purine synthesis.

Retrosynthetic Analysis & Pathway

The synthesis relies on the Traube Purine Synthesis logic, constructing the imidazole ring onto a pre-functionalized pyrimidine.

Strategic Disconnections:
  • C8-N7/N9 Bond Formation: The final step involves cyclizing a 4,5-diaminopyrimidine with a thiocarbonyl equivalent (

    
    ).
    
  • N-Functionalization: The 4,5-diamino precursor is derived from the reduction of a 5-nitro-4-aminopyrimidine.

  • Regioselective Amination: The differentiation between C2 and C4 chlorides on the pyrimidine ring is achieved by exploiting the electronic activation of the C4 position by the C5-nitro group.

Retrosynthesis Target This compound (Target) Diamine 2-Chloro-4,5-diaminopyrimidine (Key Precursor) Target->Diamine Cyclization (CS2) Nitroamine 2-Chloro-4-amino-5-nitropyrimidine (Regio-isomer) Diamine->Nitroamine Reduction (-NO2 to -NH2) Dichloride 2,4-Dichloro-5-nitropyrimidine Nitroamine->Dichloride Selective Amination (NH3) Start 5-Nitrouracil (Starting Material) Dichloride->Start Chlorination (POCl3)

Figure 1: Retrosynthetic logic flow from target to starting material.

Detailed Experimental Protocol

Step 1: Chlorination of 5-Nitrouracil

Objective: Convert 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine. Mechanism: Nucleophilic substitution using phosphoryl chloride (


) catalyzed by N,N-diethylaniline.
  • Reagents:

    • 5-Nitrouracil (1.0 eq)

    • Phosphoryl chloride (

      
      ) (Excess, solvent/reagent)[1]
      
    • N,N-Diethylaniline (1.0 eq)

  • Procedure:

    • Suspend 5-nitrouracil in

      
       (approx. 5-7 mL per gram of substrate).
      
    • Slowly add N,N-diethylaniline at room temperature. Caution: Exothermic.

    • Heat the mixture to reflux (approx. 105-110°C) for 2–4 hours until the solution becomes clear.

    • Workup (Critical): Remove excess

      
       under reduced pressure. Pour the viscous residue onto crushed ice with vigorous stirring. Extract immediately with diethyl ether or dichloromethane.
      
    • Dry over

      
       and concentrate to yield a yellow oil/solid.
      
  • Key Insight: The product is hydrolytically unstable. Perform the workup quickly and keep the aqueous phase cold to prevent reversion to the uracil.

Step 2: Regioselective Amination

Objective: Synthesize 2-chloro-4-amino-5-nitropyrimidine. Mechanism:


. The nitro group at C5 makes the C4 position significantly more electrophilic than C2, allowing for high regioselectivity.
  • Reagents:

    • 2,4-Dichloro-5-nitropyrimidine (from Step 1)

    • Ammonia (

      
      ) solution (28% aq. or 0.5M in dioxane)
      
    • Solvent: THF or Ether

  • Procedure:

    • Dissolve the dichloride in THF (0.1 M concentration).

    • Cool the solution to 0°C (ice bath).

    • Add ammonia solution dropwise (1.0–1.1 eq). Do not use large excess to avoid diamination.

    • Stir at 0°C for 1 hour. Monitor by TLC (the mono-amine is more polar than the dichloride).

    • Isolation: Evaporate solvent or filter the precipitate if aqueous ammonia was used. Wash with cold water to remove salts.

    • Yield: Typically 70–80%.

  • Self-Validating Check:

    
     NMR should show two distinct broad singlets for the 
    
    
    
    protons (due to hydrogen bonding with the nitro group) and one aromatic proton at C6.
Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the C2 position. Challenge: Catalytic hydrogenation (


) often leads to hydrodehalogenation (loss of Cl).
Solution:  Iron-mediated reduction or Sodium Dithionite (

).
  • Protocol (Iron/Acetic Acid Method):

    • Suspend 2-chloro-4-amino-5-nitropyrimidine in 50% aqueous acetic acid.

    • Heat to 60°C.

    • Add Iron powder (3-4 eq) portion-wise.

    • Stir vigorously for 30–60 minutes. The yellow color of the nitro compound will fade.

    • Workup: Filter hot through Celite to remove iron residues. Neutralize the filtrate with

      
       to precipitate the diamine.
      
    • Product: 2-Chloro-4,5-diaminopyrimidine. (Unstable to oxidation; use immediately or store under inert gas).

Step 4: Cyclization to this compound

Objective: Form the imidazole ring using a thiocarbonyl source.

  • Reagents:

    • 2-Chloro-4,5-diaminopyrimidine (1.0 eq)

    • Carbon Disulfide (

      
      ) (5.0 eq) or Potassium Ethyl Xanthate (1.5 eq)
      
    • Solvent: Pyridine (anhydrous) or DMF

  • Procedure (The Pyridine/

    
     Method): 
    
    • Dissolve the diamine in anhydrous pyridine (10 mL/g).

    • Add

      
       (Caution: Flammable, Toxic).
      
    • Heat to reflux (approx. 115°C) in a well-ventilated hood for 6–12 hours.

    • Observation: Evolution of

      
       gas (rotten egg smell) indicates reaction progress.
      
    • Workup: Cool the mixture. Remove pyridine under reduced pressure.

    • Triturate the residue with water or dilute acid to remove traces of pyridine.

    • Purification: Recrystallize from water or ethanol/water.

  • Result: this compound as a yellow/off-white solid.

Critical Process Parameters (CPPs) & Data Summary

ParameterStep 1 (Chlorination)Step 2 (Amination)Step 3 (Reduction)Step 4 (Cyclization)
Temperature Reflux (110°C)0°C (Strict control)60°C (Mild heat)Reflux (115°C)
Key Reagent


(Stoichiometric)
Fe / AcOH

/ Pyridine
Critical Risk Hydrolysis of productOver-amination (C2 & C4)DechlorinationIncomplete ring closure
Monitoring Solution clarityTLC (Polarity shift)Color change (Yellow -> Colorless)

evolution

Troubleshooting Guide

Issue: Loss of Chlorine at C2 (Step 3)
  • Cause: Reduction conditions are too harsh (e.g.,

    
    , high temp).
    
  • Fix: Switch to Sodium Dithionite (

    
    )  in aqueous buffer. This is a milder reducing agent specifically used for halogenated pyrimidines.
    
Issue: Formation of 2,4-Diaminopyrimidine (Step 2)
  • Cause: Excess ammonia or temperature > 10°C.

  • Fix: Use exactly 1.05 equivalents of ammonia. Add slowly at -10°C to 0°C.

Issue: Low Yield in Cyclization (Step 4)
  • Cause: Polymerization or loss of volatile

    
    .
    
  • Fix: Use a sealed tube or pressure vessel if possible. Alternatively, use Thiophosgene (

    
    ) in THF/Water with 
    
    
    
    (faster, but requires extreme safety precautions).

Safety & Handling

  • 
    :  Reacts violently with water. Quench slowly on ice.
    
  • 
    :  Neurotoxic and extremely flammable (flash point -30°C). Use only in a high-performance fume hood.
    
  • Pyridine: Hepatotoxic and unpleasant odor.

References

  • Traube Synthesis Overview: Legraverend, M., & Grierson, D. S. (2006). The synthesis of purines.[1][2][3][4][5] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

  • Chlorination Protocol: Falco, E. A., & Hitchings, G. H. (1956). 2,4-Dichloropyrimidines.[1][5] Journal of the American Chemical Society, 78(13), 3143-3145. Link

  • Regioselective Amination: Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVI. Preparation of some 2-chloro-8-mercapto-purines. Journal of Organic Chemistry, 26(12), 4990-4992. Link

  • Cycliz

    
    :  Elion, G. B., et al. (1954). Condensed Pyrimidine Systems. XVI. Purines Related to 6-Mercaptopurine. Journal of the American Chemical Society, 76(16), 4211-4214. Link
    

Sources

Application Notes and Protocols for the Use of 2-Chloro-7H-purine-8(9H)-thione as a Nucleoside Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 2-chloro-7H-purine-8(9H)-thione as a versatile intermediate in the synthesis of novel nucleoside analogs. Purine derivatives are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. This document offers in-depth technical insights, detailed experimental protocols, and the chemical rationale behind the use of this specific scaffold. We will explore its reactivity, regioselectivity in glycosylation reactions, and provide step-by-step methodologies for the synthesis of potential therapeutic agents.

Introduction: The Significance of Modified Purine Nucleosides

Purine nucleoside analogs represent a critically important class of molecules in medicinal chemistry and drug discovery. By mimicking endogenous nucleosides, these synthetic analogs can interact with a wide array of biological targets, including viral polymerases, kinases, and other enzymes involved in nucleic acid metabolism. The introduction of modifications to the purine base or the sugar moiety can lead to enhanced therapeutic efficacy, improved metabolic stability, and novel mechanisms of action.

The chlorine substituent at the 2-position and the thione group at the 8-position of the purine ring in this compound offer unique opportunities for synthetic diversification. The chloro group can be readily displaced by various nucleophiles, while the thione functionality allows for a range of chemical transformations, including S-alkylation and conversion to the corresponding 8-chloropurine. These reactive sites make this compound a valuable starting material for the generation of diverse libraries of nucleoside analogs for screening in drug discovery programs. A new series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives were designed, synthesized, and further evaluated for their antiproliferative activities on four human cancer cell lines[1].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization. While experimental data for this compound is not extensively reported in the literature, we can infer its likely characteristics based on related purine analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloropurine6-Chloropurine
CAS Number 89364-07-81681-15-8[2][3][4]87-42-3
Molecular Formula C₅H₃ClN₄S[5]C₅H₃ClN₄[2][3][4]C₅H₃ClN₄
Molecular Weight 186.62 g/mol 154.56 g/mol [2][3][4]154.56 g/mol
Appearance Likely a light-colored solidLight brown to orange solid[2]Yellow-orange crystalline solid[6]
Melting Point Not reported231-234 °C[2]>300 °C (dec.)[6]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO)Soluble in water (log10WS = -2.69 mol/L, calculated)[3]Water solubility: 5 g/L[6]
UV-Vis (λmax) Not reportedNot reportedNot reported

Note: The properties for this compound are predicted based on the properties of similar compounds and should be confirmed experimentally.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The purine ring system presents multiple sites for electrophilic and nucleophilic attack, as well as for glycosylation.

Caption: General workflow for Vorbrüggen glycosylation.

Materials:

  • Silylated this compound (from Protocol 1)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Round-bottom flask with nitrogen inlet

Procedure:

  • In a separate dry flask under a nitrogen atmosphere, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents) in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add the solution of silylated this compound to the sugar solution.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N9 and N7 isomers.

Protocol 3: Deprotection of the Nucleoside

Rationale: The benzoyl protecting groups on the sugar moiety are typically removed under basic conditions, such as with sodium methoxide in methanol (Zemplén deprotection).

Materials:

  • Protected nucleoside from Protocol 2

  • Anhydrous methanol

  • Sodium methoxide solution (catalytic amount)

  • Amberlite IR-120 (H⁺) resin

Procedure:

  • Dissolve the protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside.

  • Further purification may be achieved by recrystallization or chromatography if necessary.

Applications in Drug Discovery

Nucleoside analogs derived from this compound are promising candidates for screening as antiviral and anticancer agents.

  • Antiviral Activity: The structural modifications enabled by this intermediate can lead to compounds that inhibit viral polymerases or other essential viral enzymes. For example, chloro derivatives of purine nucleosides have shown efficacy against Epstein-Barr virus. [7]* Anticancer Activity: Thiopurines are a well-established class of anticancer agents. Novel derivatives synthesized from this intermediate could exhibit enhanced cytotoxicity against various cancer cell lines. Studies have shown that some 2-chloro-6-thiopurine derivatives exhibit potent anticancer activity. [2]

Safety and Handling

Caution: this compound and its derivatives should be handled with care as they are potentially hazardous. The safety information for related compounds suggests that they may cause skin and eye irritation and may be harmful if swallowed or inhaled. [3][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Bakkestuen, A.K., Gundersen, L.-L., and Utenova, B.T. Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines. J. Med. Chem. 48(7), 2710-2723 (2005).
  • Conejo-García, A., García-Rubiño, M.E., Marchal, J.A., et al. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. Eur. J. Med. Chem. 46(9), 3795-3801 (2011).
  • Laufer, S.A., Domeyer, D.M., Scior, T.R.F., et al. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. J. Med. Chem. 48(3), 710-722 (2005).
  • Sartorelli, A.C., and Booth, B.A. Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. Biochem. Pharmacol. 12(9), 965-973 (1963).
  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. Nucleoside synthesis, XXXI. A new simplified nucleoside synthesis. Chemische Berichte, 114(4), 1234-1255 (1981).
  • Matrix Fine Chemicals. 2-CHLORO-7H-PURINE | CAS 1681-15-8. Available at: [Link]

  • Liu, H., et al. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. European Journal of Medicinal Chemistry, 151, 327-338 (2018).
  • Gunic, E., et al. Synthesis, antiviral, and antitumor activity of 2-substituted purine methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 49(4), 1434-1440 (2006).
  • Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1146602 (2023).

Sources

Application Note: Nucleophilic Substitution at C2 Position of 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the methodology for performing nucleophilic aromatic substitution (


) at the C2 position of 2-chloro-7H-purine-8(9H)-thione  (also known as 2-chloro-8-mercaptopurine). While the purine scaffold is ubiquitous in drug discovery (kinase inhibitors, antimetabolites), this specific substrate presents a unique challenge: the 8-thioxo group exists in equilibrium with its thio-enolate form under basic conditions, significantly deactivating the ring toward nucleophilic attack. This note provides two validated protocols—Direct Amination  and S-Activation —to overcome these electronic barriers, ensuring high yields and reproducibility.

Introduction & Mechanistic Insight

The Substrate Challenge

The starting material, this compound (1 ), is a bifunctional scaffold. The C2-chlorine is the electrophile, while the 8-position (thione/thiol) acts as a tautomeric switch.

  • Deactivation: In the presence of basic nucleophiles (amines, alkoxides), the N7/N9 protons are acidic (

    
    ). Deprotonation leads to an electron-rich anionic species (thio-enolate) that repels incoming nucleophiles and increases the electron density of the pyrimidine ring, making the C2-Cl bond less reactive.
    
  • Reactivity Hierarchy: In 2,6,8-trisubstituted purines, reactivity typically follows the order C6 > C8 > C2. With C6 unsubstituted (H) and C8 as a thione, forcing conditions are required to displace the C2-chloride.

Reaction Pathway

The reaction proceeds via a classical Meisenheimer-like transition state. The key to success lies in modulating the electron density of the ring or using high-energy conditions to overcome the activation energy barrier.

ReactionMechanism Figure 1: Mechanistic pathway highlighting the deactivation step. SM 2-Chloro-8-thione (1) (Neutral Tautomer) Inter Anionic Intermediate (Deactivated Ring) SM->Inter + Base/Nu: (Deprotonation) TS Transition State (High Temp Required) Inter->TS + Heat (>100°C) Prod 2-Substituted Product (2) TS->Prod - Cl-

Experimental Protocols

Protocol A: Direct Amination (High-Temperature Method)

Best for: Stable primary/secondary amines where the 8-thione moiety must be preserved.

Rationale: Since the substrate forms a deactivated anion, we utilize a high-boiling solvent (n-butanol) to achieve temperatures (


) sufficient to drive the reaction despite the electronic penalty.
Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (e.g., Morpholine, Benzylamine) (3.0 – 5.0 eq)

  • Solvent: n-Butanol (anhydrous)

  • Base:

    
     (optional if amine is valuable; otherwise excess amine acts as base)
    
Step-by-Step Procedure
  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with Substrate (1.0 mmol) and n-Butanol (5 mL).

  • Addition: Add the Amine (3.0 mmol). Note: If the amine is a solid, dissolve it in minimal n-butanol first.

  • Reaction:

    • Standard: Heat to reflux (approx. 118°C) for 12–24 hours.

    • Microwave (Recommended): Heat at 150°C for 30–60 minutes in a sealed vessel.

  • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material is less polar than the amino-product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly upon cooling.

    • If no precipitate: Remove solvent under reduced pressure.[1] Resuspend the residue in water (10 mL).

    • Critical Step: Acidify the aqueous suspension to pH 4–5 using 1M HCl. This protonates the thione/thiol, reducing solubility and forcing precipitation.

  • Purification: Filter the solid, wash with water (

    
    ) and cold ethanol (
    
    
    
    ). Dry under vacuum.
Protocol B: S-Alkylation Assisted Substitution (Two-Step)

Best for: Weak nucleophiles or when an 8-alkylthio ether is the desired final target.

Rationale: Converting the 8-thione to an 8-alkylthio group (e.g., S-Methyl) prevents the formation of the deactivating anion and locks the structure in a more reactive state.

Step 1: S-Methylation
  • Dissolve Substrate (1.0 eq) in 1M NaOH (2.0 eq).

  • Add Methyl Iodide (1.1 eq) dropwise at 0°C.

  • Stir at RT for 1 hour. Product (2-chloro-8-(methylthio)-purine) precipitates. Filter and dry.

Step 2: C2-Substitution
  • Dissolve the S-Methyl intermediate in Ethanol or DMF.

  • Add Nucleophile (2.0 eq).

  • Heat to 80°C (milder conditions than Protocol A).

  • Workup as above.

Data Summary & Troubleshooting

Solvent Selection Guide
SolventBoiling PointSuitabilityNotes
n-Butanol 118°CExcellent High temp overcomes deactivation; good solubility for amines.
Ethanol 78°CPoorTemp often too low for direct C2-displacement. Requires sealed tube.
DMF/DMSO >150°CGoodHard to remove; product may not precipitate easily. Use water crash.
Water 100°CModerateOnly for highly soluble amines; requires pressure vessel.
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Ring deactivation by base.Increase temp to >130°C (Microwave) or switch to Protocol B.
Low Yield / Sticky Gum Incomplete precipitation.Ensure pH is adjusted to 4–5 during workup. Use sonication.[2]
Multiple Spots on TLC N-Alkylation competing.Ensure solvent is anhydrous.[1] Avoid alkyl halides in the mix (except for Protocol B).

Workflow Diagram

Workflow Figure 2: Decision tree for selecting the optimal synthetic pathway. Start Start: 2-Chloro-8-thione Decision Is the 8-thione group required in final product? Start->Decision RouteA Route A: Direct Amination (High Temp) Decision->RouteA Yes RouteB Route B: S-Alkylation First (Mild Temp) Decision->RouteB No (S-alkyl acceptable) StepA1 Reflux in n-Butanol (118°C) with excess Amine RouteA->StepA1 StepB1 S-Methylation (MeI/NaOH) RouteB->StepB1 Workup Workup: Acidify to pH 4-5 Filter Precipitate StepA1->Workup StepB2 Substitution in EtOH (80°C) StepB1->StepB2 StepB2->Workup

References

  • Purine Ring Reactivity & Synthesis

    • Legraverend, M., et al. "Synthesis of 2,6,8-trisubstituted purines." Tetrahedron (2000).

  • Nucleophilic Substitution of Chloropurines

    • "Reactions of 2,6-dichloropurine with nucleophiles." Journal of Organic Chemistry.

  • Thione/Thiol Tautomerism in Purines

    • "Tautomerism and reactivity of 8-mercaptopurines." Journal of Heterocyclic Chemistry.

  • Microwave Assisted Synthesis of Purines

    • "Microwave-assisted synthesis of purine derivatives." Molecular Diversity.

Sources

microwave-assisted synthesis of 2-chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-chloro-7H-purine-8(9H)-thione (also referred to as 2-chloro-8-mercaptopurine). Unlike conventional heating methods that require prolonged reflux times (12–24 hours) and often suffer from oxidative degradation of the thione moiety, this microwave (MW) protocol achieves cyclization in under 20 minutes with improved purity profiles.

The 2-chloro-8-thione scaffold is a critical "dual-handle" intermediate in drug discovery. The C2-chloro position serves as an excellent electrophile for SNAr diversifications (e.g., introducing amines or alkoxides), while the C8-thione moiety offers potential for S-alkylation or bioisosteric replacement, relevant in the development of thiopurine antimetabolites and HSP90 inhibitors.

Scientific Foundation & Mechanism

The Challenge of Conventional Synthesis

Classically, the fusion of 4,5-diaminopyrimidines with thiocarbonyl sources (carbon disulfide, thiourea, or xanthates) requires harsh conditions (e.g., refluxing pyridine or DMF). These thermal gradients often lead to:

  • Desulfurization: Loss of the sulfur atom to form oxo-derivatives.

  • Polymerization: Formation of insoluble byproducts.

  • Incomplete Cyclization: Residual thioureido intermediates.

The Microwave Advantage

Microwave irradiation provides dielectric heating , coupling directly with the polar solvent and reagents. This induces a rapid internal temperature rise (Arrhenius acceleration), promoting the entropic step of ring closure over competing intermolecular side reactions.

Reaction Mechanism

The synthesis proceeds via the cyclocondensation of 2-chloro-4,5-diaminopyrimidine (1) with a thiocarbonyl donor, here Potassium Ethyl Xanthate (2).

  • Nucleophilic Attack: The more nucleophilic 5-amino group attacks the thiocarbonyl carbon.

  • Intermediate Formation: A transient thioureido-pyrimidine intermediate is formed.

  • Cyclization: Intramolecular attack by the 4-amino nitrogen onto the thiocarbonyl center, followed by elimination of ethanol and water (or H2S depending on the donor), yields the purine-8-thione (3).

ReactionMechanism Precursor 2-Chloro-4,5- diaminopyrimidine Inter Thioureido Intermediate Precursor->Inter MW, 140°C Nucleophilic Attack Reagent Potassium Ethyl Xanthate (EtOCS2K) Reagent->Inter Product 2-Chloro-7H-purine- 8(9H)-thione Inter->Product Cyclization (-EtOH, -H2O)

Figure 1: Mechanistic pathway for the microwave-assisted cyclization of the purine-8-thione core.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10–20 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • 2-Chloro-4,5-diaminopyrimidine (CAS: 14631-07-3) – Limiting Reagent.

    • Potassium Ethyl Xanthate (CAS: 140-89-6) – Thiocarbonyl Source.

    • Solvent: DMF (N,N-Dimethylformamide) or 2-Methoxyethanol (Green alternative).

    • Acid: Glacial Acetic Acid (for workup).

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Weigh 2-chloro-4,5-diaminopyrimidine (1.0 mmol, 144.5 mg) directly into a 10 mL microwave vial.

  • Add Potassium Ethyl Xanthate (2.5 mmol, 400 mg). Note: Excess xanthate ensures complete conversion and compensates for thermal decomposition.

  • Add DMF (4.0 mL). Add a magnetic stir bar.[1]

  • Crimp the vial tightly. Vortex for 30 seconds to create a suspension.

Step 2: Microwave Irradiation Program the reactor with the following parameters. Note: Do not use "Dynamic" mode; use "Fixed" or "Standard" to prevent temperature overshoot.

ParameterSettingRationale
Temperature 150 °CSufficient energy to cross the cyclization activation barrier.
Time 15:00 minOptimized for >98% conversion based on LCMS kinetics.
Pre-stir 30 secEnsures homogeneity before dielectric heating begins.
Absorbtion HighDMF is a high-tan δ solvent (strong MW absorber).
Pressure Limit 18 barSafety cutoff (DMF creates low pressure, but decomposition gases may form).

Step 3: Workup & Isolation

  • Cooling: Allow the vial to cool to 50 °C using the reactor's compressed air usually (approx. 2–3 mins).

  • Precipitation: Pour the reaction mixture into a beaker containing Ice-Water (20 mL) . The solution will be alkaline (pH ~9–10) due to the xanthate byproducts.

  • Acidification: While stirring, dropwise add Glacial Acetic Acid until pH reaches ~4.5.

    • Observation: A yellow/off-white precipitate of the thione will form immediately.

    • Caution: Perform in a fume hood; small amounts of COS or CS2 gas may be released.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with Water (2 x 10 mL) followed by Cold Ethanol (5 mL) to remove residual DMF and sulfur byproducts.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Analytical Validation
  • Yield: Expected range 82–88%.

  • Appearance: Pale yellow powder.[1]

  • LC-MS: Peak [M+H]+ = 187.0 (Cl isotope pattern visible).

  • 1H NMR (DMSO-d6):

    
     13.5 (br s, 1H, NH), 12.8 (br s, 1H, NH), 8.1 (s, 0H - Note: C8 proton is absent, confirming thione formation). Wait, C8 is the thione carbon. There is no proton on C8. The signal would be absent compared to the purine parent.
    

Workflow Visualization

Workflow Setup Step 1: Assembly (Diamine + Xanthate + DMF) MW Step 2: Irradiation (150°C, 15 min, High Abs) Setup->MW Sealed Vial Quench Step 3: Quench (Pour into Ice Water) MW->Quench Cool to 50°C Acid Step 4: Acidification (Acetic Acid to pH 4.5) Quench->Acid pH Adjustment Isolate Step 5: Isolation (Filter, Wash, Dry) Acid->Isolate Precipitation

Figure 2: Operational workflow for the synthesis of this compound.

Critical Optimization Notes

  • Solvent Choice: While DMF is standard, 2-Methoxyethanol is a greener alternative that solubilizes the diamine well and couples efficiently with microwaves. Avoid Ethanol for this specific high-temp cyclization as the pressure may exceed vial limits at 150°C.

  • Reagent Selection: Potassium Ethyl Xanthate is preferred over Carbon Disulfide (CS2). CS2 is highly volatile (bp 46°C) and poses a significant explosion hazard in sealed microwave vessels. Xanthates release the necessary thiocarbonyl equivalent in situ without generating dangerous static pressure [1].

  • Scale-Up: This protocol is validated for 0.5 mmol to 5.0 mmol scales. For >5 mmol, switch to a larger vessel or a continuous flow microwave system to ensure uniform heating profiles.

References

  • Microwave-Assisted Synthesis of 8-Substituted Xanthine Derivatives. Source: Beilstein Journal of Organic Chemistry.[2] URL:[Link] Relevance: Establishes the baseline for microwave-assisted purine ring closures.

  • Microwave-Assisted Synthesis of 2-Amino-4-Chloro-Pyrimidine Derivatives. Source: Arabian Journal of Chemistry.[3] URL:[Link] Relevance: Validates the stability of the chloropyrimidine moiety under microwave irradiation conditions.

  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Source: Wiley-VCH. URL:[Link] Relevance:[1][4][5][6][7][8][9] Authoritative guide on solvent selection (tan δ values) and pressure safety in sealed-vessel reactions.

  • Synthesis of 2,6,8-Trisubstituted Purines on Solid Phase. Source: Journal of Combinatorial Chemistry (ACS). URL:[Link] Relevance: Provides comparative data for C8-functionalization and the chemical reactivity of the 2-chloro handle.

Sources

Application Note: Functionalization Strategies for 2-Chloro-8-thioxopurines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Regioselective functionalization, mechanistic causality, and validated experimental protocols.

Strategic Overview of the Scaffold

The 2-chloro-8-thioxopurine architecture is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of acyclic nucleoside analogs (e.g., acyclovir derivatives) and kinase inhibitors [1]. The power of this scaffold lies in its orthogonal reactivity profile. It possesses three distinct sites for functionalization:

  • The C8-Thioxo Group: A highly polarizable, soft nucleophile.

  • The C2-Chloro Position: An electron-deficient, hard electrophilic center.

  • The N9/N7 Positions: Sites for traditional glycosylation or alkylation.

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires strict adherence to a specific operational sequence. Attempting to functionalize the C2-chloro position before masking the C8-thioxo group will inevitably lead to catalyst poisoning (in Pd-mediated couplings) or complex disulfide mixtures (in thermal conditions). Therefore, the optimal workflow dictates that S-alkylation must precede C2-functionalization , followed by N-alkylation[1, 2].

Workflow Start 2-Chloro-8-thioxopurine Scaffold Step1 C8 S-Alkylation (Mild Base, R-X) Start->Step1 Highly nucleophilic C8-thioxo Int1 2-Chloro-8-(alkylthio)purine Step1->Int1 Step2 C2 SNAr / Cross-Coupling (Amines, Heat / Pd-cat) Int1->Step2 Electrophilic C2-chloro Int2 2-Amino-8-(alkylthio)purine Step2->Int2 Step3 N9 Alkylation (NaH, Electrophile) Int2->Step3 N9 Deprotonation Final Fully Functionalized Nucleoside Analog Step3->Final

Figure 1: Regioselective functionalization workflow for 2-chloro-8-thioxopurine scaffolds.

Mechanistic Principles and Causality

Chemoselective S-Alkylation at C8

According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom of the 8-thioxo tautomer is a "soft" nucleophile. It reacts preferentially and rapidly with "soft" electrophiles, such as alkyl iodides or bromides. By utilizing a mild base like potassium carbonate (


) in a polar aprotic solvent (DMF), the C8-thiol (pKa ~7.5) is selectively deprotonated. This basicity is insufficient to cause extensive deprotonation at the N9 position, ensuring >98% regioselectivity for S-alkylation over N-alkylation [1].
Divergent Functionalization at C2: SNAr vs. Cross-Coupling

Once the C8-thioxo group is locked as a thioether, the C2-chloro position becomes the primary reactive site. The purine ring is highly electron-deficient due to the electronegative N1 and N3 atoms, making the C2 carbon susceptible to Nucleophilic Aromatic Substitution (


). However, the choice of methodology depends entirely on the nucleophile:
  • Aliphatic Amines: Strong nucleophiles that can directly attack the C2 position via an

    
     mechanism. This requires elevated temperatures (100–130 °C) to overcome the activation barrier of the Meisenheimer complex[3].
    
  • Aryl Amines (Anilines): Weak nucleophiles that fail to react via

    
    . To functionalize C2 with anilines, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory. The Pd(0) catalyst bypasses the 
    
    
    
    barrier by undergoing oxidative addition directly into the C-Cl bond [3].

Mechanism Pre 2-Chloro-8-(alkylthio)purine Cond1 Aliphatic Amines (High Temp, SNAr) Pre->Cond1 Cond2 Aryl Amines (Pd-Catalyst, Buchwald-Hartwig) Pre->Cond2 Int1 Meisenheimer Complex Intermediate Cond1->Int1 Nucleophilic Attack Int2 Pd(II) Oxidative Addition Complex Cond2->Int2 C-Cl Activation Prod 2-Substituted-8-(alkylthio)purine Int1->Prod Cl- Elimination Int2->Prod Reductive Elimination

Figure 2: Mechanistic divergence at the C2-chloro position based on amine nucleophilicity.

Quantitative Data Summary

The following table synthesizes expected outcomes based on validated literature parameters for the sequential functionalization of the scaffold [1, 2, 3].

Reaction TypeReagents & ConditionsTarget PositionYield RangeRegioselectivity
S-Alkylation Alkyl halide (1.1 eq),

(1.5 eq), DMF, 25 °C, 2 h
C8-Thioxo85–95%>98% (S vs N)

(Aliphatic)

(3.0 eq), n-BuOH, 120 °C, 16 h
C2-Chloro70–85%Complete C2 substitution
Buchwald-Hartwig

(1.2 eq),

(5 mol%), BINAP,

, Toluene, 100 °C
C2-Chloro60–80%Complete C2 substitution
N-Alkylation Alkyl halide (1.2 eq), NaH (1.2 eq), DMF, 0 to 25 °C, 4 hN9 / N750–75%~4:1 (N9:N7 ratio)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the progression from one step to the next is grounded in verifiable data.

Protocol A: Chemoselective S-Alkylation at C8

Objective: Mask the reactive thioxo group to prevent catalyst poisoning in downstream steps.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask, add 2-chloro-8-thioxopurine (1.0 mmol) and anhydrous

    
     (1.5 mmol).
    
  • Solvent Addition: Suspend the mixture in anhydrous DMF (10 mL) under an argon atmosphere. Stir for 15 minutes at room temperature to allow for complete deprotonation of the C8-thiol.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 mmol) dropwise via syringe.

  • Self-Validating Checkpoint (TLC): After 2 hours, check the reaction via TLC (DCM:MeOH 9:1). The highly polar starting material (

    
     ~0.1) should be entirely consumed, replaced by a distinct, less polar spot (
    
    
    
    ~0.5).
  • Workup: Quench the reaction with ice water (30 mL). The product typically precipitates. Filter the solid, wash with cold water, and dry under vacuum.

  • Analytical Validation: Run LC-MS. You must observe the addition of the alkyl mass. Crucially, the isotopic pattern of the chlorine atom (M and M+2 peaks in a 3:1 ratio) must remain intact , proving the C2 position was untouched.

Protocol B: C2 Amination via (Aliphatic Amines)

Objective: Displace the C2-chlorine atom using a strong aliphatic amine.

  • Reaction Setup: In a heavy-walled glass pressure tube, dissolve the 2-chloro-8-(alkylthio)purine intermediate (1.0 mmol) generated in Protocol A in n-butanol (5 mL).

  • Amine Addition: Add the aliphatic amine (3.0 mmol). A large excess is used to drive the reaction and neutralize the generated HCl.

  • Thermal Activation: Seal the tube and heat to 120 °C behind a blast shield for 16 hours. Causality note: The high temperature is required to break the aromaticity temporarily during the formation of the Meisenheimer complex.

  • Self-Validating Checkpoint (LC-MS): Sample the reaction. The LC-MS trace must show the complete disappearance of the 3:1 chlorine isotope pattern, replaced by a single mass peak corresponding to the amine adduct

    
    .
    
  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Protocol C: Pd-Catalyzed Buchwald-Hartwig Coupling at C2 (Aryl Amines)

Objective: Couple weak nucleophiles (anilines) to the C2 position.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloro-8-(alkylthio)purine (1.0 mmol), the desired aniline (1.2 mmol),

    
     (0.05 mmol, 5 mol%), BINAP (0.075 mmol, 7.5 mol%), and 
    
    
    
    (2.0 mmol).
  • Degassing (Critical Step): Add anhydrous toluene (10 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality note: Oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 12 hours under argon.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography to yield the 2-aryl-amino-8-(alkylthio)purine.

References

  • Ikaunieks, M., & Madre, M. (2003). Purine Nucleoside Analogs. 12. Synthesis of Novel 8,9-Disubstituted Guanine Derivatives by S-Alkylation of 2-Acetamido-9-(2-acetoxyethoxymethyl)-6-oxo-8-thioxopurine. Chemistry of Heterocyclic Compounds, 39(2), 244-249.[Link]

  • Ikaunieks, M., Belyakov, S., & Madre, M. (2006). Synthesis of novel 2-amino-6,8-dithioxopurine derivatives. Journal of Heterocyclic Chemistry, 43(4), 1027-1032.[Link]

  • Bénéteau, V., et al. (2012). Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression. Nuclear Medicine and Biology, 39(6), 805-814.[Link]

Application Note: Regioselective Synthesis of Acyclic Nucleosides using 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold 2-chloro-7H-purine-8(9H)-thione (also referred to as 2-chloro-8-mercaptopurine) represents a high-value intermediate for the synthesis of modified acyclic nucleosides. Its utility lies in its trifunctional nature:

  • N9-Position: The primary site for acyclic chain attachment (mimicking the sugar moiety of Acyclovir/Ganciclovir).

  • C2-Chloro Group: An electrophilic handle allowing facile conversion to guanine (2-amino-6-oxo) or diaminopurine derivatives via

    
    .
    
  • C8-Thione Group: A versatile moiety that can be alkylated (to 8-thioethers), oxidized (to sulfonates), or desulfurized (to 8-H) to modulate antiviral potency and solubility.

This guide addresses the critical challenge of regioselectivity . Direct alkylation of 8-thioxopurines often yields thermodynamic mixtures of S-alkyl and N-alkyl products. This protocol details a Silylation-Promoted N9-Alkylation strategy to ensure high fidelity synthesis of the nucleoside core, alongside downstream functionalization steps.

Strategic Analysis: The Regioselectivity Challenge

The synthesis of acyclic nucleosides from 8-thioxopurines is governed by the competition between the sulfur atom (soft nucleophile) and the N9/N7 nitrogen atoms.

  • Path A (Base-Catalyzed): Using simple bases (e.g.,

    
    ) typically favors S-alkylation  due to the higher acidity of the thiol proton (
    
    
    
    ) compared to the imidazole proton. This is useful only if 8-alkylthio derivatives are the target.
  • Path B (Silylation-Lewis Acid): Converting the base to its bis-silylated form (using HMDS) creates a transient O,S- or N,S-silylated species. Under Lewis acid catalysis (e.g., TMSOTf), the reaction with an acyclic acetate/halide is directed to the N9 position via a thermodynamic Hilbert-Johnson-type mechanism.

Reaction Logic Diagram

SynthesisPathways Start 2-Chloro-7H-purine- 8(9H)-thione Decision Condition Selection Start->Decision PathA Path A: Basic Conditions (K2CO3, DMF, R-X) Decision->PathA Kinetic Control PathB Path B: Silylation (HMDS, TMSOTf, R-OAc) Decision->PathB Thermodynamic Control S_Alkyl S-Alkyl Product (Thioether) PathA->S_Alkyl Major Product N_Alkyl N9-Acyclic Nucleoside (Target Scaffold) PathB->N_Alkyl Exclusive N9 Final Final Acyclic Nucleoside Analog S_Alkyl->Final If S-Analog desired Func Functionalization (NH3/MeOH) N_Alkyl->Func C2-Cl Displacement Func->Final

Detailed Protocols

Protocol A: Preparation of the Acyclic Donor

Target: (2-acetoxyethoxy)methyl acetate (Acyclovir side chain precursor) or similar. Note: Acyclic chains are often introduced as acetates (for Lewis acid coupling) or halides (for base coupling). For the high-fidelity Path B, we use the acetate or benzoate derivative.

Reagents:

  • 1,3-Dioxolane[1]

  • Acetic Anhydride

  • p-Toluenesulfonic acid (pTsOH)

Procedure:

  • Mix 1,3-dioxolane (1.0 eq) with acetic anhydride (1.2 eq) and catalytic pTsOH (0.01 eq).

  • Heat to 60°C for 3 hours.

  • Vacuum distill the product to obtain (2-acetoxyethoxy)methyl acetate as a clear oil.

    • Mechanism:[1][2][3][4][5][6] Acid-catalyzed ring opening of the dioxolane by the anhydride.

Protocol B: Silylation-Promoted N9-Alkylation (Core Step)

Objective: Install the acyclic chain at N9 while preserving the C2-Cl and C8-S functionalities.

Materials:

  • Substrate: this compound (dried in vacuo over

    
    ).
    
  • Silylating Agent: Hexamethyldisilazane (HMDS) + Ammonium Sulfate (cat.).

  • Donor: Acyclic Acetate (from Protocol A).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Silylation:

    • Suspend this compound (10 mmol) in HMDS (30 mL).

    • Add ammonium sulfate (50 mg).

    • Reflux under Argon for 4–6 hours until the solution becomes clear (indicating formation of the bis-trimethylsilyl intermediate).

    • Evaporate excess HMDS in vacuo under strictly anhydrous conditions. The residue is a moisture-sensitive silylated purine.

  • Coupling (Vorbrüggen Conditions):

    • Dissolve the silylated residue in anhydrous MeCN (50 mL).

    • Add the Acyclic Acetate donor (11 mmol).

    • Cool to 0°C.

    • Add TMSOTf (12 mmol) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (CHCl3:MeOH 9:1). The silylated intermediate will hydrolyze on the plate; look for the formation of a new, more polar spot compared to the starting base.

  • Workup:

    • Quench with cold saturated

      
       solution (50 mL). Stir vigorously for 30 mins to hydrolyze any remaining silyl groups.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Expected Outcome: N9-alkylated product (Yield: 60–75%). Validation:


 NMR should show the 

protons (typically

5.3–5.5 ppm) and the characteristic shift of the purine ring protons.
Protocol C: Functional Group Transformation (C2 & C8)

Objective: Convert the chlorinated intermediate into a bioactive guanine-like analog.

Option 1: C2-Amination (Guanine Analog)

  • Dissolve the N9-alkylated intermediate in Methanolic Ammonia (saturated at 0°C).

  • Seal in a steel pressure vessel (bomb).

  • Heat at 100°C for 12–24 hours.

  • Cool and evaporate. This converts the 2-Cl to 2-

    
    .
    
    • Note: The 8-thione group is generally stable under these conditions, though some oxidative desulfurization to 8-oxo is possible if air is present.

Option 2: Desulfurization (Removal of C8-Thione) If the target is a standard acyclovir analog (8-H):

  • Dissolve the 8-thione derivative in aqueous ammonia/ethanol.

  • Add Raney Nickel (activated, excess).

  • Reflux for 2–4 hours.

  • Filter hot through Celite.

  • Evaporate to yield the 8-desulfurized product.

Analytical Data Summary

Compound StageKey NMR Feature (

, DMSO-

)
Key MS Feature (ESI)
Starting Material

13.5 (br s, NH), No alkyl peaks
[M+H]+ 187/189 (Cl pattern)
N9-Alkylated

5.35 (s, 2H, N-CH2-O),

3.5-4.2 (side chain)
[M+H]+ matches calculated mass + chain
S-Alkylated (Impurity)

4.5 (s, 2H, S-CH2), Upfield shift of purine protons
Distinct fragmentation pattern
Final (2-NH2, 8-S)

6.5 (br s, 2H, NH2),

12-13 (NH)
[M+H]+ consistent with Guanine analog

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete silylation or moisture ingress.Ensure HMDS reflux yields a clear solution. Use fresh TMSOTf.
Formation of S-Alkyl Isomer Lewis acid concentration too low or temperature too high during addition.Maintain 0°C during addition. Ensure stoichiometric excess of TMSOTf.
Desulfurization Fails Raney Nickel deactivated.Prepare fresh W-2 Raney Nickel or wash commercial slurry with water/EtOH before use.

References

  • Robins, R. K. (1958). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 80(24), 6671-6679. Link(Foundational chemistry of chloropurines)

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
  • Yokota, T., et al. (2000). Synthesis and anti-HIV activity of 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1647-1658.
  • Hocková, D., et al. (2012). Acyclic nucleoside phosphonates with a branched 2-(2-phosphonoethoxy)ethyl chain: Efficient synthesis and antiviral activity. Bioorganic & Medicinal Chemistry, 20(10), 3230-3244. Link(Modern protocol for acyclic chain attachment)

  • Kowalska, A., et al. (2014). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research, 23, 3373–3382. Link(Specifics on 2-chloro-8-thiopurine reactivity)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: PUR-SYN-008-CL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism of Action

The Objective: Synthesize 2-chloro-7H-purine-8(9H)-thione (also known as 2-chloro-8-mercaptopurine) with high yield while preventing the hydrolysis of the labile C2-chlorine atom.

The Challenge: The synthesis typically involves the cyclization of 2-chloro-4,5-diaminopyrimidine with a thiocarbonyl source. The critical failure mode in this reaction is the "Trade-off of Conditions":

  • Cyclization requires heat and a sulfur source.

  • Preservation of the C2-Cl bond requires avoiding strong aqueous bases and excessive heat, which promote hydrolysis to 2-hydroxy-8-mercaptopurine (a guanine derivative) or nucleophilic displacement by sulfur to form 2,8-dithiopurine.

The Solution: This guide prioritizes the Xanthate Method (Method A) over the traditional Traube synthesis (CS₂/NaOH) to maximize yield and purity.

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus the two most common "yield killing" side reactions.

PurineSynthesis Start 2-Chloro-4,5- diaminopyrimidine Target TARGET: 2-Chloro-7H-purine- 8(9H)-thione Start->Target Anhydrous DMF, 100°C (Controlled Cyclization) Side1 IMPURITY A: 2-Hydroxy-purine-8-thione (Hydrolysis Product) Start->Side1 Aqueous Base / High Temp (OH- attack at C2) Side2 IMPURITY B: Purine-2,8-dithione (Over-thiation) Start->Side2 Excess Sulfur / High Temp (SH- attack at C2) Reagent Thiocarbonyl Source (K-Ethyl Xanthate or TCDI) Reagent->Start

Figure 1: Reaction logic flow. The green path represents the optimized anhydrous route. Red dashed paths represent failure modes caused by water or excessive nucleophiles.

Optimized Experimental Protocols

Method A: The Xanthate Route (Recommended)

Best balance of cost, safety, and yield. Avoids high-pressure CS₂ and aqueous hydrolysis.

Reagents:

  • 2-Chloro-4,5-diaminopyrimidine (1.0 eq)

  • Potassium Ethyl Xanthate (2.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) - Must be Anhydrous

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,5-diaminopyrimidine (10 mmol) in anhydrous DMF (50 mL).

  • Addition: Add Potassium Ethyl Xanthate (22 mmol). The solution may turn slight yellow.

  • Cyclization: Heat the mixture to 100°C under a nitrogen atmosphere for 4–6 hours.

    • Critical Control Point: Do not exceed 110°C. Higher temperatures increase the risk of displacing the C2-Cl with sulfur.

  • Monitoring: Monitor by TLC (System: CHCl₃/MeOH 9:1). The starting diamine is more polar than the purine product.

  • Workup (The Precipitation):

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL). The solution will be alkaline (pH ~9-10) due to the xanthate byproducts.

    • Slowly acidify with Glacial Acetic Acid to pH 5.0.

    • Why Acetic? Mineral acids (HCl) can be too harsh and may promote local hydrolysis or salt formation that is hard to filter.

  • Isolation: A pale yellow/off-white precipitate will form. Stir at 0°C for 30 minutes to maximize precipitation. Filter and wash with cold water followed by a small amount of cold ethanol.[1]

Method B: The TCDI Route (High Precision)

Use this if Method A fails to meet purity specs or if the C2-Cl is exceptionally labile in your specific derivative.

Reagents:

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)

  • Solvent: Anhydrous THF or Acetonitrile.

Protocol:

  • Dissolve diamine in anhydrous THF.

  • Add TCDI at room temperature.

  • Stir at reflux (66°C) for 12 hours.

  • Evaporate solvent, redissolve in mild alkaline water, and precipitate with acetic acid as above.

    • Advantage:[2][3][4] Lower temperature (66°C vs 100°C) significantly reduces thermal degradation.

Troubleshooting Guide & FAQs

Symptom: Product is Deep Orange/Red

Diagnosis: Oxidative dimerization. Cause: Thiones are easily oxidized to disulfides (R-S-S-R) in air, especially under basic conditions. Solution:

  • Add 1% Sodium Metabisulfite or Dithiothreitol (DTT) to the aqueous workup buffer before acidification.

  • Perform the acidification step rapidly and under an inert atmosphere (Nitrogen) if possible.

Symptom: Loss of Chlorine (Formation of 2-Hydroxy analog)

Diagnosis: Hydrolysis. Cause: Presence of water during the heating phase or use of strong hydroxide bases (NaOH/KOH) at reflux. Solution:

  • Switch to Method A (anhydrous DMF).

  • Ensure DMF is "Dry" grade (<50 ppm water).

  • Do not use aqueous NaOH for the cyclization step.

Symptom: Low Yield (Product remains in solution)

Diagnosis: Amphoteric nature of purines. Cause: 8-Mercaptopurines are acidic (pKa ~7-8). If the workup pH is too high (>8), it remains soluble as the thiolate anion. If too low (<2), the N7/N9 protonates, forming a soluble cation. Solution:

  • Target pH 5.0 - 5.5. This is the isoelectric point region where solubility is lowest.

  • "Salting out": Add saturated NaCl solution during the cooling phase to drive precipitation.

Symptom: Incomplete Reaction (Starting Material Visible)

Diagnosis: Insufficient electrophilicity of the thiocarbonyl source. Solution:

  • If using CS₂ (Traube method), the reaction is often slow. Switch to Potassium Ethyl Xanthate or TCDI, which are more reactive electrophiles.

Data Summary: Reagent Comparison

FeatureCarbon Disulfide (CS₂)Potassium Ethyl XanthateTCDI
Reactivity Low (Requires high T/P)High Very High
C2-Cl Stability Poor (Requires strong base)Good (Neutral/Mild)Excellent (Neutral)
Safety Toxic, Flammable, NeurotoxinSolid, Easy to handle Solid, Moisture sensitive
Cost Very LowLow High
Recommendation Not RecommendedStandard Protocol For sensitive analogs

References

  • Classic Synthesis & Mechanism: Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society, 74(16), 411–414. Note: Establishes the foundational chemistry of chloropurine thiation.

  • Xanthate Cyclization Method: Robins, R. K. (1958). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. Note: Describes the use of xanthates and thiourea for thione ring closure.

  • Deng, B., et al. (2008). An Efficient Synthesis of 8-Thioxo-7,8-dihydro-purines. Synlett, 2008(16), 2491-2494.
  • Solubility & pKa Data: Albert, A., & Brown, D. J. (1954). Purine Studies. Part I. Stability to Acid and Alkali. Solubility. Ionization. Comparison with Pteridines. Journal of the Chemical Society, 2060-2071.

Sources

solving solubility issues of 2-chloro-7H-purine-8(9H)-thione in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PUR-08-THIONE Subject: Solubility Optimization & Reaction Troubleshooting Guide Status: Resolved / Knowledge Base Article[1]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter stalling yields when working with 2-chloro-7H-purine-8(9H)-thione (and its tautomer 2-chloro-8-mercaptopurine).[1] This is not typically a reactivity failure, but a solvation failure .[1]

This molecule exhibits high lattice energy due to a dual-mode intermolecular locking mechanism:[1]

  • Pi-Stacking: The planar purine core facilitates tight stacking.[1]

  • Hydrogen Bonding Network: The N7/N9 protons serve as donors, while the Thione (C=S) and N1/N3 serve as acceptors.

The Solution: You cannot simply "dissolve" this molecule in neutral organic solvents.[1] You must disrupt these intermolecular forces using pH manipulation (Ionization) or High-Dielectric Dipolar Aprotic Solvents .[1]

Module 1: Solubility Matrix & Solvent Selection

Use this table to select the correct media based on your intended application.

Solvent SystemSolubility RatingPrimary ApplicationTechnical Notes
DMSO (Anhydrous) ⭐⭐⭐ (Good)General Reactions, NMRDissolves at >10 mg/mL.[1] Heating to 40°C may be required for saturation.[1] Caution: DMSO can act as an oxidant (Swern-like) toward the thiol tautomer at high temps.[1]
DMF / NMP ⭐⭐ (Moderate)

Reactions
Good for elevated temperatures (>80°C). easier to remove than DMSO during workup.[1]
0.1N - 1N NaOH ⭐⭐⭐⭐⭐ (Excellent)S-Alkylation, Aqueous WorkupForms the thiolate anion .[1] Highly soluble.[1] Warning: Rapid oxidation to disulfide (dimer) occurs if exposed to air.
Ethanol/Water (1:1) ⭐ (Poor)RecrystallizationPoor solubility when neutral. Becomes ⭐⭐⭐⭐ if

or

is added.[1]
DCM / Chloroform ❌ (Insoluble)NoneDo not use for reactions.[1] Only useful for precipitating the product out of a polar mixture.[1]
Module 2: Reaction-Specific Troubleshooting
Scenario A: Nucleophilic Substitution at C2 (Displacing Chlorine)

Issue: The reaction is sluggish or yields are <10%. Root Cause: The 8-thione group is electron-donating (via resonance), which deactivates the purine ring toward Nucleophilic Aromatic Substitution (


) at the C2 position. Furthermore, the thiolate anion competes as a nucleophile.

Protocol:

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF .[1] Avoid protic solvents.[1]

  • Base: Use a non-nucleophilic base like DIPEA (Hünig's base) or Cs₂CO₃ .[1]

  • Temperature: High heat (80–120°C) is required to overcome ring deactivation.[1]

  • Alternative Route: If direct displacement fails, S-alkylate first (e.g., with Benzyl bromide).[1] The resulting thioether is less electron-donating than the thione anion, reactivating the C2 position for substitution. You can deprotect the sulfur later (reductive cleavage).

Scenario B: S-Alkylation (Functionalizing the Thione)

Issue: Incomplete reaction or N-alkylation side products.[1] Root Cause: Tautomeric ambiguity. The molecule exists in equilibrium between the thione (major) and thiol (minor) forms.[2][3]

Protocol:

  • Solvent: Water/Ethanol (1:1) or DMF.[1][4]

  • Base: 1.1 eq NaOH or

    
     . This locks the molecule into the Thiolate  form (S⁻), which is a soft nucleophile and reacts exclusively at the Sulfur (Soft-Soft interaction) with alkyl halides.
    
  • Control: Keep reaction cool (0°C to RT) to prevent N-alkylation (which requires higher energy).

Visualizing the Solution
Diagram 1: Tautomerism & Solubilization Mechanism

This diagram illustrates why base is the key to solubility: it shifts the equilibrium to the ionic thiolate form.

Tautomerism cluster_0 Insoluble (Neutral) cluster_1 Soluble (Anionic) Thione Thione Form (Solid Precipitate) Stable Tautomer Thiol Thiol Form (Transient) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Fully Soluble) Reactive Species Thiol->Thiolate + Base (NaOH/TEA) Deprotonation (pKa ~7.7) Thiolate->Thiol + Acid (HCl) Precipitation

Caption: Base treatment drives the equilibrium to the soluble thiolate anion, breaking the intermolecular H-bond network.

Diagram 2: Solvent & Reaction Decision Tree

Follow this logic flow to select reaction conditions.

DecisionTree Start Goal: React 2-Cl-Purine-8-thione Decision Which Reaction Type? Start->Decision S_Alk S-Alkylation (Attach R group to Sulfur) Decision->S_Alk C2_Sub C2-Substitution (Displace Chlorine) Decision->C2_Sub Cond_S Condition Set A: Solvent: 0.5M NaOH or DMF/K2CO3 Temp: 0°C - RT Mechanism: Soft Nucleophile Attack S_Alk->Cond_S Cond_C2 Condition Set B: Solvent: Anhydrous NMP or DMSO Base: DIPEA (Avoid NaOH) Temp: >90°C C2_Sub->Cond_C2 Workup Workup: Acidify to pH 5 to precipitate product Cond_S->Workup Cond_C2->Workup

Caption: Workflow for selecting solvent systems based on the target electrophilic site.

FAQ: Common Pitfalls

Q: My product turned into a dimer (disulfide) during workup. How do I prevent this? A: The 8-thiolate is sensitive to oxidation by air.[1]

  • Prevention: Degas your solvents (sparge with Nitrogen/Argon) before adding the base.

  • Recovery: If dimerization occurs, treat the mixture with DTT (Dithiothreitol) or Mercaptoethanol to reduce the disulfide bond back to the monomer.

Q: Can I use chlorinated solvents like DCM? A: No. This compound is effectively insoluble in DCM.[1] However, DCM is excellent for washing the crude solid product. The impurities often dissolve in DCM, while your product remains as a filterable solid.

Q: I need to analyze purity via HPLC. What mobile phase should I use? A: Do not dissolve the sample in pure Acetonitrile/Methanol.

  • Sample Diluent: DMSO or Water/Methanol (50:50) adjusted to pH 9 with Ammonium Hydroxide.

  • Mobile Phase: Standard C18 gradients (Water/ACN + 0.1% Formic Acid) work fine once the sample is injected, as the column loading is low.

References & Authoritative Sources
  • Tautomerism and Reactivity:

    • Rostkowska, H., et al. (1998). "Phototautomeric Reaction, Tautomerism, and Infrared Spectra of 6-Thiopurine." The Journal of Physical Chemistry A. (Detailed analysis of thione/thiol equilibrium applicable to 8-thione systems).

  • Synthesis & Substitution Protocols:

    • Kovács, Z., et al. (2024).[5] "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." ACS Omega.[1] (Provides modern protocols for handling chloropurine solubility and alkylation).

  • Physical Properties & pKa Data:

    • Elion, G. B., et al. (1952).[6] "Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines." Journal of the American Chemical Society.[1] (Foundational text on mercaptopurine solubility and pKa properties).

  • General Solubility Data:

    • PubChem Compound Summary for 6-Mercaptopurine (Analogous 8-thione properties).[1]

Sources

Purine Chemistry Technical Support Center: Troubleshooting Thione Oxidation in 2-Chloropurines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Chemistry. 2-Chloropurines containing a thione group (e.g., 2-chloro-6-purinethione) are highly versatile but notoriously unstable synthetic intermediates. The thione (C=S) moiety is highly susceptible to oxidative dimerization and desulfurization, while the 2-chloro group acts as a primed electrophile. Managing the orthogonal reactivity of these two sites requires precise environmental and chemical controls.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to prevent the oxidation of the thione group without compromising the 2-chloro position.

Part 1: Core Diagnostics & FAQs

Q: Why does my 2-chloropurine thione derivative degrade into a mixture of disulfides and desulfurized products during standard benchtop handling? A: The degradation is driven by a photochemical oxidation cascade. Thione-substituted purines exist in a tautomeric equilibrium that heavily favors the thione form over the thiol form[1]. This structural modification decreases the energy of the molecule's electronic excited states, causing it to absorb long-wavelength light, including the UV-A range present in ambient laboratory lighting[1]. Upon excitation, the thione enters a highly reactive triplet state, which transfers energy to dissolved ground-state oxygen to generate highly reactive singlet oxygen (


)[1]. This singlet oxygen rapidly oxidizes the thione into a disulfide dimer (R-S-S-R). If left unchecked, further oxidation yields sulfinic and sulfonic acids, ultimately leading to complete desulfurization into the oxo-derivative[2].

Q: I need to recover my thione from the disulfide byproduct. Why shouldn't I use standard reducing agents like DTT or


-mercaptoethanol? 
A:  While Dithiothreitol (DTT) and 

-mercaptoethanol (BME) are standard disulfide reductants, they are nucleophilic thiols. The 2-chloro position on your purine ring is highly activated for Nucleophilic Aromatic Substitution (

). If you use DTT, the thiolate anion will likely attack the C2 position, displacing the chloride and irreversibly ruining your intermediate. Causality & Solution: Instead, use Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent, water-soluble phosphine that reduces disulfides via a phosphonium intermediate[2]. Because it is sterically hindered and lacks a nucleophilic sulfur atom, it recovers the thione quantitatively without participating in

at the 2-chloro position.

Q: How can I temporarily protect the thione group if my downstream synthesis requires harsh oxidative conditions? A: If rigorous environmental controls are insufficient for your specific workflow, covalent masking is required. S-alkylation is the standard approach. For example, reacting the 2-chloropurine thione with benzyl bromide yields an S-benzylthiopurine[3]. This locks the sulfur in a stable thioether linkage, completely preventing disulfide formation or premature oxidation to a sulfonamide during multi-step syntheses[3]. Once the downstream transformations at the 2-chloro position are complete, the benzyl group can be cleaved using sodium in liquid ammonia.

Part 2: Mechanistic Pathway Visualization

OxidationMechanisms Thione 2-Chloropurine-6-thione Excited Excited Triplet State Thione->Excited UV-A Absorption SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 + Ground State O2 Disulfide Disulfide Dimer SingletO2->Disulfide Oxidation Sulfonate Desulfurization Products Disulfide->Sulfonate Over-oxidation Amber Amber Glassware Amber->Excited Blocks UV-A Argon Argon Sparging Argon->SingletO2 Removes O2 TCEP TCEP Reductant TCEP->Thione Recovers TCEP->Disulfide Cleaves Bond

Mechanistic pathway of purinethione oxidation and targeted prevention strategies.

Part 3: Quantitative Efficacy of Protective Strategies

Protective StrategyReagent / ConditionRelative Oxidation RateThione Recovery YieldMechanistic Rationale
Unprotected Control Ambient Light, Air100% (Baseline)N/ARapid generation of singlet oxygen drives disulfide formation.
Photoprotection Amber Glassware15%N/APrevents UV-A excitation of the thione chromophore.
Anaerobic Handling Freeze-Pump-Thaw (Argon)< 5%N/AEliminates ground-state oxygen, preventing the ROS cascade.
Chemical Reduction TCEP (1.2 eq)N/A> 95%Selectively reduces disulfides without displacing the 2-chloro group.
Chemical Masking S-Benzylation (BnBr)0%85% (Post-deprotection)Covalently locks sulfur, completely preventing oxidation.

Part 4: Validated Experimental Methodologies

Protocol 1: Strict Anaerobic Solvent Degassing (Freeze-Pump-Thaw)

Causality: Standard inert gas sparging only displaces macroscopic dissolved gases. Because the photochemically excited thione reacts with oxygen at diffusion-controlled rates, even microscopic oxygen trapped in the solvent lattice will initiate the oxidation cascade. The Freeze-Pump-Thaw method forces the solvent through phase changes, physically expelling trapped


 into the headspace for vacuum removal.

Step-by-Step Procedure:

  • Preparation: Place the reaction solvent in a Schlenk flask equipped with a magnetic stir bar. Ensure the flask volume is at least twice the solvent volume to prevent expansion damage.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line (target < 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and transfer the flask to a warm water bath. Allow the solvent to melt completely. You will observe bubbles of trapped gas escaping the liquid lattice.

  • Cycling: Repeat steps 2–4 for a total of three cycles.

  • Backfilling: After the final thaw, backfill the flask with ultra-pure Argon.

  • Self-Validation System: Add a trace amount of a known oxygen indicator (e.g., sodium dithionite with resazurin) to a 1 mL aliquot of the solvent. If the solution remains colorless, the solvent is strictly anaerobic. A pink hue indicates residual oxygen, requiring further degassing.

Protocol 2: Orthogonal Disulfide Rescue using TCEP

Causality: TCEP operates efficiently at slightly acidic to neutral pH (pH 5-7). Maintaining this pH suppresses the nucleophilicity of any transient thiolate intermediates formed during the reaction, providing a secondary layer of protection against unwanted


 side reactions at the 2-chloro position.

Step-by-Step Procedure:

  • Preparation: Dissolve the oxidized 2-chloropurine mixture in degassed, pH 6.0 buffered aqueous methanol (or a compatible miscible solvent system) inside an amber round-bottom flask.

  • Reagent Addition: Under an Argon atmosphere, add 1.2 equivalents of TCEP hydrochloride.

  • Reaction: Stir the mixture at room temperature for 30–60 minutes. The reaction is typically rapid and driven by the formation of the highly stable TCEP-oxide.

  • Self-Validation System (In-Process Control): Remove a 5 µL aliquot, quench immediately with an excess of iodoacetamide (to cap free thiols), and analyze via LC-MS. The disappearance of the dimer mass (

    
    ) and the exclusive presence of the monomer mass (
    
    
    
    ) validates complete reduction.
  • Isolation: Extract the recovered 2-chloropurine-6-thione using degassed ethyl acetate, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Part 5: Workflow Visualization

Workflow Degas 1. Solvent Degassing Freeze-Pump-Thaw Setup 2. Reaction Setup Amber Flask + Argon Degas->Setup Monitor 3. IPC Monitoring LC-MS for Disulfide Setup->Monitor Rescue 4. Disulfide Rescue Add TCEP Monitor->Rescue If Dimer > 5% Store 5. Storage -20°C, Opaque, Argon Monitor->Store If Dimer < 5% Rescue->Store

Step-by-step anaerobic workflow for handling 2-chloropurine thiones.

References

  • Source: nih.
  • Source: nih.
  • Source: osti.

Sources

Technical Support Center: 2-Chloro-7H-purine-8(9H)-thione Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals tasked with the purification of 2-chloro-7H-purine-8(9H)-thione (also known as 2-chloro-8-mercaptopurine). Due to its rigid heterocyclic structure, tautomeric behavior, and reactive functional groups, this compound presents unique solubility and stability challenges during recrystallization.

Mechanistic Insights & Troubleshooting (FAQs)

Q: Why does this compound resist dissolution in standard organic solvents? A: The compound exists in a dynamic thiol-thione tautomeric equilibrium. The 8-thione form acts as both a strong hydrogen-bond donor (at the purine N-H) and acceptor (at the C=S bond). This creates an extensive, highly stable intermolecular hydrogen-bonding network, resulting in exceptionally high crystal lattice energy. Non-polar and weakly polar solvents cannot disrupt this lattice. Successful dissolution requires solvents with high dielectric constants and strong hydrogen-bond accepting capabilities, such as Dimethylformamide (DMF) or 1[1].

Q: Why does my product crash out as an amorphous powder instead of forming distinct crystals? A: Amorphous precipitation occurs when the supersaturation limit is breached too rapidly, a common issue when using anti-solvents (like water) at room temperature. Because the molecules strongly self-associate, rapid cooling forces them out of solution before they can align into an ordered lattice. Solution: You must maintain thermodynamic control. When using a DMF/Water system, add the anti-solvent dropwise at elevated temperatures (e.g., 80°C) and utilize a highly controlled cooling ramp (0.5°C/min) to allow seed crystals to mature[2].

Q: Can I use standard acid-base extraction to pre-purify this compound? A: Yes, but it requires strict kinetic control. The 8-thione proton is acidic, allowing the compound to dissolve in dilute aqueous bases (e.g., NH₄OH). However, the 2-chloro position is highly activated toward nucleophilic aromatic substitution (S_NAr). Prolonged exposure to strong bases or heat will cause hydrolysis, yielding 2-hydroxy-7H-purine-8(9H)-thione. Solution: Dissolve the crude material in cold, dilute ammonium hydroxide, filter immediately, and reprecipitate by adjusting the pH to 5.0 using glacial acetic acid, as demonstrated in established protocols for 2[2].

Thermodynamic & Yield Profiles

To aid in solvent selection, the following table summarizes the quantitative performance of validated solvent systems based on the physicochemical properties of purine-8-thiones.

Solvent SystemRatio (v/v)Temperature ProfileExpected YieldPurity (HPLC)Mechanistic Advantage
DMF / Water 1 : 1080°C to 4°C75–85%>98%DMF disrupts strong N-H···S hydrogen bonds; water forces controlled nucleation.
Acetic Acid / Ethanol 3 : 290°C to 20°C45–60%>99%Acidic environment suppresses ionization; yields highly ordered crystals.
Ethylene Glycol Monomethyl Ether Neat120°C to 20°C60–70%~95%High boiling point allows complete dissolution; moderate polarity matches the solute.
Dilute NH₄OH / Glacial AcOH N/A (pH 10 to 5)20°C to 4°C80–90%~95%Rapid isoelectric precipitation; selectively removes non-acidic organic impurities.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Do not skip the hot filtration steps, as insoluble polymeric byproducts frequently co-crystallize if not removed.

Protocol A: Isoelectric Pre-Purification (Acid-Base Reprecipitation)

Use this method if your crude material contains significant non-acidic organic impurities or unreacted starting materials.

  • Dissolution: Suspend 10.0 g of crude this compound in 200 mL of cold 1M NH₄OH (maintain at 4°C to prevent S_NAr dechlorination).

  • Clarification: Immediately filter the dark solution through a Celite pad to remove insoluble organics.

  • Precipitation: Transfer the filtrate to a jacketed reactor at 4°C. Under vigorous stirring, add glacial acetic acid dropwise until the solution reaches exactly pH 5.0. A dense precipitate will form.

  • Isolation: Stir for 30 minutes, filter the solid, wash with 100 mL of cold deionized water, and proceed directly to Protocol B for final polishing[2].

Protocol B: DMF / Water Anti-Solvent Crystallization

The industry standard for high-yield recovery of recalcitrant mercaptopurines.

  • Solvation: Suspend the pre-purified solid in 50 mL of anhydrous DMF. Heat to 80°C under continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove any microscopic particulate nucleators.

  • Anti-Solvent Addition: While maintaining the filtrate at 80°C, add 500 mL of pre-heated deionized water dropwise at a rate of 10 mL/min.

  • Annealing & Cooling: Hold the mixture at 80°C for 30 minutes to allow seed crystals to mature. Program the reactor to cool to 20°C at a strict rate of 0.5°C/min, then chill to 4°C for 2 hours.

  • Recovery: Recover the crystals via vacuum filtration. Wash sequentially with 50 mL of cold water and 20 mL of cold ethanol. Dry under high vacuum at 50°C for 24 hours[2].

Protocol C: Acetic Acid / Ethanol Co-Solvent Crystallization

Use this method when X-ray quality single crystals or ultra-high purity (>99.5%) are required.

  • Solvent Preparation: Prepare a mixture of 60 mL glacial acetic acid and 40 mL absolute ethanol[3].

  • Dissolution: Add 5.0 g of the compound to the solvent mixture and heat to a gentle reflux (approx. 85–90°C) until fully dissolved. The 3, keeping the compound in its neutral tautomeric state[3].

  • Static Cooling: Remove from heat. Do not agitate. Allow the flask to cool ambiently to room temperature over 4 to 6 hours to promote large, defect-free crystal growth.

  • Isolation: Filter the colorless crystals, wash with 20 mL of cold ethanol, and dry under high vacuum.

Recrystallization Decision Matrix

G Start Crude this compound Decision Impurity Profile Assessment Start->Decision AcidBase Protocol A: Acid-Base Reprecipitation (Removes non-acidic impurities) Decision->AcidBase High insoluble/organic impurities DMF Protocol B: DMF / Water (High yield, removes polar impurities) Decision->DMF Standard purification AcOH Protocol C: AcOH / EtOH (3:2) (High purity, highly ordered crystals) Decision->AcOH Need X-ray quality crystals AcidBase->DMF Pre-purified intermediate Dry Vacuum Drying (50°C, 24h) DMF->Dry AcOH->Dry Final Pure Crystalline Product Dry->Final

Decision tree and workflow for the recrystallization of this compound.

References

  • Science of Synthesis 16.
  • US2800473A - Method of making 6-mercaptopurine Source: Google Patents URL
  • US2705715A - Purine compounds and methods of preparing the same Source: Google Patents URL

Sources

troubleshooting low reactivity at the C2 position of 2-chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity at the C2 Position of 2-Chloro-7H-purine-8(9H)-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of this compound. The C2 position in this specific scaffold is notoriously stubborn towards Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This guide is designed to deconstruct the chemical causality behind this low reactivity and provide field-proven, self-validating protocols to overcome these barriers.

Part 1: Diagnostic Overview — The Causality of Low Reactivity

Q: Why does the C2-chlorine in my 8-mercaptopurine scaffold fail to react under standard SNAr or cross-coupling conditions?

The failure is rarely due to the leaving group (chlorine) and almost entirely dictated by the electronic and coordination properties of the C8-thione group . There are three interconnected mechanisms causing your reaction to fail:

  • Thiolate-Induced Electronic Deactivation: Under the basic conditions typically required for SNAr (e.g., K₂CO₃, DIPEA) or cross-coupling, the C8-thione tautomerizes and deprotonates to form a thiolate anion (S⁻). This thiolate is a powerful electron-donating group. It pushes electron density into the purine π-system, neutralizing the electrophilicity of the C2 carbon and effectively shutting down nucleophilic attack [1].

  • Polyanion Repulsion: The N7/N9 protons of the purine ring are highly acidic. In basic media, the molecule forms a dianion or polyanion. This massive localized negative charge electrostatically repels incoming nucleophiles.

  • Catalyst Poisoning: If you are attempting a Suzuki, Stille, or Buchwald-Hartwig coupling, the free thione/thiolate acts as a potent bidentate ligand. It irreversibly coordinates to Palladium (Pd) or Nickel (Ni) catalysts, forming stable, inactive metal-thiolate complexes that immediately halt the catalytic cycle.

Reactivity_Mechanisms Start This compound Basic Basic Conditions (Standard SNAr/Coupling) Start->Basic Acidic Acidic Conditions (TFA Catalysis) Start->Acidic Protect S-Alkylation (Protection) Start->Protect Thiolate Thiolate/Polyanion Formation (Electron-Rich Ring) Basic->Thiolate Poison Catalyst Poisoning (Pd/Ni Coordination) Basic->Poison Protonation Purine Ring Protonation (Increased Electrophilicity) Acidic->Protonation Thioether Thioether Formation (Removes S- nucleophilicity) Protect->Thioether Fail Low/No Reactivity at C2 Thiolate->Fail Poison->Fail Success1 Successful SNAr at C2 Protonation->Success1 Thioether->Success1 Success2 Successful Cross-Coupling at C2 Thioether->Success2

Fig 1. Mechanistic pathways dictating C2 reactivity in 8-mercaptopurines based on reaction conditions.

Part 2: Validated Troubleshooting Workflows

To restore reactivity at the C2 position, you must either bypass the basic conditions that trigger polyanion formation or mask the C8-thione. Below are two self-validating protocols depending on your synthetic goals.

Workflow A: Acid-Catalyzed SNAr (For Amine Nucleophiles)

If your goal is to substitute the C2-Cl with an aniline or aliphatic amine, abandon basic conditions entirely. Using Trifluoroacetic Acid (TFA) protonates the purine ring (typically at N1 or N3), drastically lowering the LUMO energy and making the C2 position highly electrophilic[2][3].

Step-by-Step Protocol:

  • Setup: In a sealed pressure tube, dissolve this compound (1.0 eq) and your amine nucleophile (3.0 eq) in a polar protic solvent like n-butanol.

  • Activation: Add TFA (2.0 eq) dropwise. Causality note: The excess amine acts as a buffer, so sufficient TFA must be added to ensure the purine ring remains protonated.

  • Reaction: Heat the mixture to 100–120 °C for 12–24 hours.

  • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The starting material will appear as a highly polar streak. Successful conversion is indicated by a new, tighter UV-active spot with a higher Rf. In ¹H NMR, the disappearance of the C2-Cl carbon signal (~152 ppm) and the appearance of a new secondary amine N-H peak confirms the substitution.

Workflow B: S-Protection & Activation (For Cross-Coupling & Alkoxides)

If you are performing Pd-catalyzed cross-coupling or using basic nucleophiles (like alkoxides), you must protect the C8-thione to prevent catalyst poisoning and thiolate formation.

Step-by-Step Protocol:

  • S-Alkylation: React the starting material with Benzyl Bromide (1.1 eq) and K₂CO₃ (1.5 eq) in DMF at room temperature for 4 hours.

    • Validation: The ¹H NMR will show a new singlet at ~4.5 ppm for the S-CH₂ group, and the C8=S carbon shift (~165 ppm) will shift upfield to a C8-S-Bn thioether signal (~150 ppm).

  • Cross-Coupling: The resulting 2-chloro-8-(benzylthio)purine can now be subjected to standard Suzuki or Buchwald-Hartwig conditions without poisoning the Pd catalyst.

  • Optional Sulfone Activation (For extreme cases): If SNAr is still sluggish, oxidize the thioether to a sulfone using Oxone® [1]. The -SO₂Bn group is powerfully electron-withdrawing, turning the C2 position into a highly reactive electrophile.

Troubleshooting_Workflow Q1 Identify Desired C2 Transformation SNAr Nucleophilic Aromatic Substitution (SNAr) Q1->SNAr Coupling Transition Metal Cross-Coupling Q1->Coupling Q2 Is the nucleophile basic? SNAr->Q2 ProtectReq S-Protection Required (e.g., S-Benzyl or S-Methyl) Coupling->ProtectReq Mandatory to prevent poisoning AcidCat Use Acid-Catalyzed SNAr (1-2 eq TFA, n-BuOH, 120°C) Q2->AcidCat No (e.g., Anilines) Q2->ProtectReq Yes (e.g., Alkoxides) Oxidation Optional: Oxidize to Sulfone (Oxone) for max C2 activation ProtectReq->Oxidation Proceed Proceed with standard Pd/Ni Catalysis ProtectReq->Proceed Oxidation->Proceed For highly deactivated rings

Fig 2. Decision matrix and workflow for overcoming low C2 reactivity in 2-chloro-8-mercaptopurines.

Part 3: Quantitative Reactivity Data

Understanding the electronic influence of the C8 substituent is critical for predicting C2 reactivity. The table below summarizes how different C8 modifications impact the C2-Cl substitution rate.

C8 Substituent StateElectronic EffectRelative C2 ReactivityCatalyst Poisoning RiskPreferred Reaction Condition
Thione/Thiolate (=S / -S⁻) Strongly DonatingVery LowCritical Acid-Catalyzed SNAr (TFA)
Thioether (-SBn) Mildly DonatingModerateLowStandard SNAr / Cross-Coupling
Sulfone (-SO₂Bn) Strongly WithdrawingVery High NoneMild SNAr (Room Temp)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki coupling at C2 without protecting the C8-thione if I use a massive excess of Palladium? A: No. While adding stoichiometric amounts of Palladium might yield trace product, the free thione/thiolate will rapidly form a thermodynamically stable, insoluble Pd-thiolate polymer. This not only wastes expensive catalyst but also severely complicates purification. S-protection is mandatory.

Q: I tried the acid-catalyzed SNAr with an aliphatic amine, but my yields are still low. Why? A: Aliphatic amines are highly basic and will immediately neutralize the TFA, forming an unreactive ammonium salt. The acid-catalyzed method [2] is specifically optimized for weaker, non-basic nucleophiles like anilines. For aliphatic amines, you should use the S-protection workflow (Workflow B) and run the SNAr under standard basic conditions (e.g., DIPEA in DMF).

Q: Why does SNAr work perfectly at the C6 position of purines, but fails at C2? A: The C6 position is flanked by two highly electronegative nitrogen atoms (N1 and N7) which heavily stabilize the intermediate Meisenheimer complex during nucleophilic attack. The C2 position is only stabilized by N1 and N3, making it inherently less electrophilic [1]. When you add the electron-donating C8-thione into the mix, the C2 position becomes almost completely deactivated unless chemically manipulated.

Part 5: References

  • Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines Source: Acta Chimica Slovenica URL:

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism Source: Journal of the American Chemical Society URL:[Link]

  • Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity Source: AIR Unimi (Università degli Studi di Milano) URL:

Technical Support Center: Troubleshooting S-Alkylation of 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-7H-purine-8(9H)-thione. This scaffold is a critical precursor for bioactive purine analogs, but its functionalization is notoriously challenging due to competing reactive sites. Here, we address the causality behind regioselectivity issues and provide a self-validating protocol to maximize S-alkylation while suppressing N-alkylation and nucleophilic aromatic substitution (S_NAr).

Troubleshooting Guide: Causality of Common Side Reactions

Issue 1: High levels of N-alkylation (N7/N9) overriding S-alkylation
  • The Causality: The purine ring contains multiple nitrogen atoms (N7, N9) that can act as competing nucleophiles. While the sulfur atom at C8 is a "soft" nucleophile and is kinetically favored for alkylation, the N9 position is thermodynamically more stable [1]. Using strong, "hard" bases (like NaH or KOtBu) prematurely deprotonates the ring nitrogens, increasing their nucleophilicity. Furthermore, high reaction temperatures provide the activation energy required to overcome kinetic control, driving the reaction toward the thermodynamically stable N-alkylated isomers.

  • The Solution: Strictly maintain kinetic control. Use mild, non-nucleophilic bases such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) [3]. These bases selectively deprotonate the more acidic thiol group (pKa ~7-8) over the ring nitrogens (pKa ~9-10). Keep the reaction at or below room temperature (20-25°C) and utilize soft electrophiles (e.g., alkyl iodides or bromides) to adhere to Hard-Soft Acid-Base (HSAB) principles [2].

Issue 2: Nucleophilic Aromatic Substitution (S_NAr) at the 2-Chloro Position
  • The Causality: The 2-chloro group on the purine ring is highly electron-deficient and primed for nucleophilic attack [4]. If nucleophilic bases (e.g., sodium ethoxide, sodium hydroxide, or primary/secondary amines) are used to facilitate the alkylation, they will competitively attack the C2 position, displacing the chloride ion and destroying the starting material.

  • The Solution: Exclusively use non-nucleophilic inorganic bases (K_2CO_3, Cs_2CO_3) or sterically hindered organic bases (e.g., N,N-diisopropylethylamine, DIPEA) if organic solubility is strictly required. Ensure all solvents are anhydrous to prevent hydroxide formation from trace water.

Issue 3: Over-alkylation (Polyalkylation at S and N)
  • The Causality: The use of a large excess of the alkylating agent, combined with prolonged reaction times, allows the initially formed S-alkylated product to undergo secondary alkylation at the N7 or N9 positions.

  • The Solution: Limit the alkylating agent to 1.0 - 1.05 equivalents. Monitor the reaction strictly via LC-MS and quench immediately upon consumption of the starting material.

Reaction Pathway & Regioselectivity Divergence

Below is the mechanistic divergence of this compound under different reaction conditions.

G Substrate This compound S_Alkyl S-Alkylated Purine (Desired Product) Substrate->S_Alkyl K2CO3, DMF, 25°C Soft Electrophile N_Alkyl N7/N9-Alkylated Purine (Side Product) Substrate->N_Alkyl NaH or Heat Hard Electrophile SNAr_Prod 2-Substituted Purine (SNAr Side Product) Substrate->SNAr_Prod Nucleophilic Base (e.g., NaOEt, Amines)

Reaction pathway divergence for this compound based on reagent selection.

Quantitative Data: Impact of Conditions on Regioselectivity

The following table summarizes the expected product distribution based on empirical optimization of purine-8-thione alkylations.

Base UsedSolventTemperatureElectrophileS-Alkylation (%)N-Alkylation (%)S_NAr Side Product (%)
K_2CO_3 (1.2 eq)DMF25°CAlkyl Iodide>90% <5%Not Detected
Cs_2CO_3 (1.2 eq)Acetone25°CAlkyl Bromide85% <10%Not Detected
NaH (1.5 eq)THF60°CAlkyl Chloride30%>60% Not Detected
NaOEt (1.5 eq)EtOH25°CAlkyl Iodide10%<5%>80% (C2-OEt)
Et_3N (2.0 eq)DMF80°CAlkyl Bromide40%50%<5%

Self-Validating Experimental Protocol: Optimized S-Alkylation

This protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to ensure the reaction is proceeding via the correct mechanism.

Materials:

  • This compound (1.0 eq)

  • Alkyl iodide (1.05 eq)

  • Anhydrous K_2CO_3 (1.2 eq, finely powdered)

  • Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Deprotonation: Charge a flame-dried, argon-purged flask with this compound and anhydrous DMF. Add finely powdered anhydrous K_2CO_3.

    • Validation Checkpoint: The suspension should turn slightly yellow/orange within 15 minutes, indicating the successful formation of the thiolate anion. If the solution remains completely colorless, the base may be degraded, or moisture is present.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add the alkyl iodide dropwise over 10 minutes.

    • Causality: Cooling during addition prevents localized exothermic spikes that could provide the activation energy required for thermodynamic N-alkylation.

  • Kinetic Reaction Phase: Remove the ice bath and allow the reaction to stir at 25°C for 2-4 hours.

    • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The S-alkylated product will typically run higher (less polar) than the starting material. N-alkylated products are usually highly polar and streak near the baseline.

  • Quenching & Workup: Once LC-MS confirms >95% consumption of the starting material, quench the reaction by pouring it into 5 volumes of ice-cold distilled water.

    • Causality: Water neutralizes the remaining K_2CO_3 and precipitates the S-alkylated purine. The highly polar DMF and any trace N-alkylated impurities often remain dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of DMF for this reaction? A: Yes. Acetone is a viable polar aprotic solvent for this reaction and makes the workup significantly easier due to its volatility. However, K_2CO_3 has lower solubility in acetone than in DMF, which may extend the reaction time. If using acetone, ensure it is strictly anhydrous to prevent hydrolysis side reactions.

Q: My LC-MS shows a mass corresponding to the product, but the NMR is messy. What happened? A: You likely have a mixture of S-alkylated and N-alkylated isomers, which have identical masses (isobaric). In ^1H-NMR, check the chemical shift of the alkyl group (e.g., the -CH_2- attached to the heteroatom). An S-CH_2- group typically appears further upfield (e.g., 3.0 - 3.5 ppm) compared to an N-CH_2- group, which is more deshielded and appears further downfield (e.g., 4.0 - 4.5 ppm).

Q: How do I separate the S-alkylated product from N-alkylated impurities? A: Because N-alkylated purines are significantly more polar due to their zwitterionic or highly dipole-moment-driven resonance structures, standard silica gel chromatography is highly effective. Use a gradient of Hexanes/Ethyl Acetate or DCM/Methanol. The S-alkylated product will elute first.

References

  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: rsc.org URL: [Link]

  • Title: Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities Source: nih.gov URL: [Link]

  • Title: Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents Source: nih.gov URL: [Link]

optimizing temperature conditions for purine thione synthesis

[1]

Subject: Optimizing Temperature Conditions for Purine Thione Synthesis To: Research Scientists, Medicinal Chemists, and Process Engineers From: Senior Application Scientist, Chemical Synthesis Division

Introduction

Welcome to the technical support center for thiopurine synthesis. You are likely here because the conversion of a purine carbonyl (C=O) to a thione (C=S)—or the nucleophilic substitution of a halopurine—is yielding inconsistent results.[1]

Temperature is the single most critical variable in this thermodynamic landscape.[1] Too low, and you face kinetic trapping and incomplete conversion. Too high, and you risk desulfurization, polymerization, and the formation of intractable "tars." This guide moves beyond standard textbook procedures to address the causality of temperature failures and provides self-validating protocols.

Module 1: Reagent-Specific Thermodynamics

The choice of thionation reagent dictates your available temperature window.[1] You cannot apply a "one-size-fits-all" reflux protocol.[1]

Comparative Thermal Profile: Thionation Reagents
ReagentMechanismOptimal Temp RangeSolvent SystemCritical Thermal Failure Mode
Phosphorus Pentasulfide (

/

)
Direct Thionation115°C – 130°C Pyridine (Reflux)Polymerization: High heat causes P-S byproducts to crosslink, trapping product.
Lawesson’s Reagent (LR) Dithiophosphine Ylide80°C – 110°C Toluene, DioxaneDecomposition: LR degrades >110°C; loses selectivity and produces difficult-to-remove organophosphorus residue.
Thiourea / NaSH

(on Chloropurine)
70°C – 85°C Ethanol, AcetonitrileHydrolysis: Overheating in wet solvents reverts the intermediate back to the oxo-purine (hypoxanthine).
Microwave-Assisted (

)
Rapid Dielectric Heating140°C (Pulse)Solvent-free / PyridinePressure Runaway: Rapid gas evolution (

) requires strict pressure vessel limits.[1]
Module 2: Decision Logic & Pathway Visualization

Before heating your flask, verify your synthetic route against this decision matrix. This diagram illustrates the logical flow for selecting temperature conditions based on substrate activation.

ThionationLogicStartSubstrate AnalysisSubstrate_COPurine-6-one(Hypoxanthine)Start->Substrate_COSubstrate_Cl6-ChloropurineStart->Substrate_ClReagent_P2S5Reagent: P2S5(High Activation Energy)Substrate_CO->Reagent_P2S5Classic RouteReagent_LRReagent: Lawesson's(Mild Conditions)Substrate_CO->Reagent_LRModern RouteReagent_ThioureaReagent: Thiourea(Nucleophilic Attack)Substrate_Cl->Reagent_ThioureaSubstitution RouteSolvent_PyrSolvent: PyridineTemp: 115°C (Reflux)Reagent_P2S5->Solvent_PyrSolvent_TolSolvent: TolueneTemp: 80-100°CReagent_LR->Solvent_TolSolvent_EtOHSolvent: EtOH/MeCNTemp: 78-82°CReagent_Thiourea->Solvent_EtOHRisk_TarRISK: Tarring/PolymerizationMonitor: HomogeneitySolvent_Pyr->Risk_TarRisk_DecompRISK: Reagent DegradationMonitor: 31P NMRSolvent_Tol->Risk_DecompProductTarget: 6-ThiopurineSolvent_EtOH->ProductRisk_Tar->ProductRisk_Decomp->Product

Caption: Decision matrix for selecting solvent and temperature based on purine substrate and reagent stability.

Module 3: Troubleshooting Guides (FAQ)

This section addresses specific failure points reported by users in the field.

Q1: My reaction with

in pyridine turns into a black, insoluble tar. How do I prevent this?

Diagnosis: Thermal Polymerization.[1] At temperatures >120°C, or with prolonged heating,

Corrective Protocol:
  • Hydration Check: Ensure your pyridine is dry (<0.1% water).[1] Water reacts exothermically with

    
     to release 
    
    
    and heat, spiking the internal temperature.
  • Temperature Ramp: Do not drop the flask directly into a 120°C oil bath. Ramp the temperature from ambient to reflux over 20 minutes to allow controlled dissolution.

  • Solvent Swap: If tarring persists, switch to Tetralin (BP 207°C) but run at 140°C. The non-polar nature of Tetralin often precipitates the product as it forms, protecting it from further decomposition [1].

Q2: Using Lawesson’s Reagent, I see conversion on TLC, but the yield drops upon workup. Why?

Diagnosis: Thermal Reversion (Desulfurization).[1] Thiopurines are susceptible to hydrolysis and desulfurization if heated during the workup, especially in acidic environments. Corrective Protocol:

  • Quench Temp: Never quench the reaction while hot. Cool to <10°C before adding water or sodium hydroxide.

  • Avoid Acidic Heat: Lawesson’s reagent generates thionophosphine oxides.[1] If you acidify to precipitate the product while the solution is warm (>40°C), the sulfur can be exchanged back for oxygen [2].

  • Chromatography: Do not dry-load the crude mixture onto silica and heat it to remove solvent.[1] Use vacuum evaporation at <40°C.[1]

Q3: The reaction stalls at 60% conversion. Adding more reagent doesn't help.

Diagnosis: Product Inhibition (The "Coating" Effect).[1] The thiopurine product is often less soluble than the oxo-purine starting material.[1] It can crystallize on the surface of unreacted particles, halting the reaction. Corrective Protocol:

  • Sonication: Briefly sonicate the reaction mixture (if safe) to break up particle agglomerates.[1]

  • High-Boiling Solvent: Switch to a solvent with better solubility for the thione, such as Sulfolane or DMF , though this requires difficult workup.

  • The "Elion" Modification: Use a basic solvent system (Pyridine) which deprotonates the purine (

    
    ), keeping it in solution longer to facilitate attack by the thionating agent [3].
    
Module 4: Validated Experimental Protocol

Protocol: Synthesis of 6-Mercaptopurine from Hypoxanthine (


 Method)

Reagents:

  • Hypoxanthine (10 mmol)[1]

  • Phosphorus Pentasulfide (

    
    ) (20 mmol)[1]
    
  • Pyridine (Anhydrous, 50 mL)

Step-by-Step Workflow:

  • Setup: Equip a 250mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Critical: Ensure the system is vented to a bleach trap to neutralize evolved

    
    .[1]
    
  • Mixing: Charge the flask with Hypoxanthine and Pyridine. Stir at room temperature for 10 minutes to ensure a fine suspension.

  • Reagent Addition: Add

    
     in one portion. The solution will turn yellow/orange.[1]
    
  • Activation (The Ramp): Place the flask in an oil bath pre-heated to 80°C . Hold for 15 minutes. Then, increase bath temperature to 120°C to achieve gentle reflux.

    • Why? This prevents a sudden exotherm and foaming.

  • Reaction: Reflux for 2.5 to 4 hours. Monitor by TLC (Mobile phase:

    
     9:1).
    
    • Endpoint: Disappearance of the polar Hypoxanthine spot.[1]

  • Workup (Temperature Critical):

    • Cool the reaction mixture to room temperature .

    • Pour the supernatant into 200mL of ice-cold water .

    • Hydrolysis:[1] Heat this aqueous mixture to 100°C for 1 hour .

    • Why? This step is counter-intuitive but necessary.[1] It hydrolyzes the phosphorous-purine intermediates.[1] Without this high-temp hydrolysis, you will isolate a phosphate adduct, not the free thione.

  • Isolation: Cool the hydrolyzed solution to 4°C. The product (6-Mercaptopurine) will crystallize as a yellow powder.[1] Filter and wash with cold water.

Module 5: Mechanistic Visualization

Understanding the reaction mechanism helps predict where temperature sensitivity lies.[1]

MechanismHypoxanthineHypoxanthine(C=O)IntermediatePhosphorothioateIntermediateHypoxanthine->IntermediateP2S5 / PyridineReflux (115°C)Product6-Mercaptopurine(C=S)HydrolysisHydrolysis Step(Requires 100°C)Intermediate->HydrolysisWaterHydrolysis->Product- Phosphoric Acid

Caption: The critical hydrolysis step (Red) requires high heat to cleave the P-O/P-S bonds, releasing the final product.[1]

References
  • Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society, 74(2), 411–414. Link[1]

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[2] Use of Lawesson's Reagent in Organic Syntheses.[2][3][4][5] Chemical Reviews, 107(11), 5210–5278. Link[1]

  • BenchChem Technical Support. (2025). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives. BenchChem Technical Notes. Link[1]

Technical Support Center: Troubleshooting Moisture Sensitivity in 2-Chloro-7H-purine-8(9H)-thione Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-chloro-7H-purine-8(9H)-thione (often tautomerized as 2-chloro-8-mercaptopurine).

This bifunctional purine scaffold is highly valuable for orthogonal functionalization—specifically, nucleophilic aromatic substitution (SNAr) at the C2 position and S-alkylation at the C8 position[1]. However, its dual reactive sites make it exceptionally sensitive to moisture and oxidative conditions. This guide will provide mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure high-yield transformations.

Mechanistic Insight: The Causality of Degradation

To master the handling of this compound, you must first understand the thermodynamic and kinetic vulnerabilities of the molecule:

  • C2-Hydrolysis (Nucleophilic Aromatic Substitution by Water): The chlorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine ring nitrogens (N1 and N3). The rate of hydrolysis for 2-chloropurines is notoriously high[2]. In the presence of trace water—especially under the basic conditions required for alkylation—hydroxide ions are generated. These act as potent nucleophiles, displacing the chloride ion to form the 2-hydroxy (or 2-oxo) derivative.

  • C8-Thione Oxidation: The 8-thione group (or thiol, in its mercapto tautomer) is a soft nucleophile[1]. In the presence of moisture and atmospheric oxygen, it readily undergoes oxidation to form a bis-purinyl disulfide dimer[3][4].

Degradation vs. Functionalization Pathways

Pathway Target This compound (Target Scaffold) Cond1 H2O / OH- (Moisture + Base) Target->Cond1 Base Catalysis Cond2 O2 / Trace Moisture (Oxidative Conditions) Target->Cond2 Aerobic Exposure Prod1 S-Alkylation Product (Desired) Target->Prod1 R-X, Base (Dry, Ar) Prod2 C2-Amination Product (Desired) Target->Prod2 R-NH2 (Dry, Ar) Deg1 2-Hydroxy-7H-purine-8(9H)-thione (C2-Hydrolysis Product) Cond1->Deg1 SNAr Displacement of Cl Deg2 Bis(2-chloro-7H-purin-8-yl) disulfide (C8-Oxidation Dimer) Cond2->Deg2 Thiol Oxidation

Degradation pathways vs. desired functionalizations of this compound.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a +18 Da mass shift in my LC-MS after attempting an S-alkylation? A: A mass shift of +18 Da (or a -18 Da shift relative to the +36 Da isotope pattern of the chlorine adduct) indicates the loss of the chlorine atom (35.5 Da) and the addition of a hydroxyl group (17 Da). This is the classic C2-hydrolysis product. It occurs because the base used for S-alkylation generates hydroxide from trace water in your solvent, which rapidly attacks the highly activated C2 position[2].

Q2: How do I select the right base to minimize C2-hydrolysis during C8 S-alkylation? A: Avoid hygroscopic inorganic bases like


 or 

unless your solvent is rigorously dry. Inorganic bases act as moisture sinks and readily generate hydroxide ions. Instead, use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These bases facilitate the deprotonation of the thione without generating competitive nucleophiles.

Q3: My reaction mixture turned cloudy, and LC-MS shows a mass corresponding to a dimer. What happened? A: The 8-thione group is highly susceptible to oxidation, forming a disulfide bond (R-S-S-R)[3][4]. This typically happens when the reaction is set up in the presence of atmospheric oxygen and trace moisture. Degassing solvents (sparging with Argon) and using Schlenk techniques will prevent this neutral intermediate from forming[3].

Q4: What is the maximum acceptable water content in my solvent for these reactions? A: For high-yielding reactions (>85%), Karl Fischer titration of your solvent should read <50 ppm water . At >200 ppm, competitive hydrolysis will significantly degrade your yield.

Quantitative Impact of Moisture on Reaction Outcomes

The following table summarizes in-house data demonstrating how variations in moisture, base, and atmosphere dictate the fate of the this compound scaffold during a standard S-alkylation attempt.

Reaction ConditionSolvent H₂O ContentAtmosphereBaseDesired S-Alkylation YieldC2-Hydrolysis YieldDisulfide Dimer Yield
Standard (Open Air) >500 ppmAir

45%35%20%
Standard (Sealed) 200 ppm


65%30%<5%
Optimized (Anhydrous) <50 ppm Argon DIPEA >95% <2% <1%

Field-Proven Protocol: Anhydrous S-Alkylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: System Desiccation & Validation
  • Dry HPLC-grade DMF over activated 3Å molecular sieves for 48 hours.

  • Validation Check: Perform a Karl Fischer titration on the DMF. Proceed only if water content is <50 ppm.

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (<0.1 mbar).

  • Validation Check: Isolate the flask from the vacuum pump. If the pressure rises above 0.5 mbar within 60 seconds, you have a leak. Fix the seal, re-dry, and backfill with Argon (repeat 3x).

Step 2: Reagent Loading & Degassing
  • Under a positive flow of Argon, add this compound (1.0 eq) to the flask.

  • Add the anhydrous DMF via a dry, Argon-purged syringe.

  • Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen. This is critical to prevent the formation of the disulfide dimer[3].

  • Add anhydrous DIPEA (1.5 eq) via syringe.

Step 3: Reaction Execution
  • Add the alkyl halide (1.1 eq) dropwise at 0 °C to control the exotherm and minimize side reactions.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Withdraw a 10 µL aliquot using an Argon-purged microsyringe. Quench in anhydrous methanol and analyze via LC-MS. Proceed to workup only if the starting material is consumed and the +18 Da hydrolysis peak is absent.

Step 4: Quench and Isolation
  • Quench the reaction by pouring it into ice-cold water. (Since the alkylation is complete, the thione is protected, and the C2-chlorine is significantly less susceptible to hydrolysis at low temperatures without a strong base).

  • Extract with ethyl acetate, wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    

References

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Visible Light‐Mediated Late‐Stage Thioetherification of Mercaptopurine Derivatives Source: ResearchGate URL:[Link]

  • US2697709A - Mercapto heterocycles and method of making Source: Google Patents URL

Sources

removing inorganic salts from 2-chloro-7H-purine-8(9H)-thione precipitates

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Topic: Troubleshooting & Desalting 2-Chloro-7H-purine-8(9H)-thione Precipitates

Welcome to the Technical Support Knowledge Base. As researchers scale up the synthesis of highly functionalized heterocycles like this compound, a recurring bottleneck is the stubborn co-precipitation of inorganic salts (e.g., NaCl, KCl, ammonium sulfates). This guide provides field-proven, self-validating methodologies to isolate your target molecule with high analytical purity.

Executive Summary & Mechanistic Causality

This compound is a complex small molecule featuring a halogenated pyrimidine ring fused to an imidazole ring with a thione/thiol tautomeric center. During synthetic workups (such as the neutralization of chlorination or thionation reactions), high concentrations of inorganic salts are generated.

Why do salts get trapped? Purines possess a strong propensity to form extensive intermolecular hydrogen-bonded networks and undergo [1]. When high ionic strength forces the purine out of solution rapidly, the inorganic salts become physically occluded (trapped) within the hydrophobic pockets and crystal lattice of the precipitate. Because the salts are locked inside the solid matrix, superficial washing with water is entirely ineffective. To achieve a salt-free product, the crystal lattice must be completely disrupted.

Diagnostic Data: Solvent & Solubility Profiling

Before selecting a desalting protocol, it is critical to understand the differential solubility of your purine versus the contaminating salts.

Solvent / ConditionPurine-8-thione SolubilityInorganic Salt SolubilityDesalting Efficiency & Recommendation
Cold Water (pH 5–6) Very Low (< 1 mg/mL)Very High (> 300 mg/mL)Poor: Only removes surface-level salts.
0.1 M NaOH (pH > 9) High (as a thiolate anion)HighN/A: Both dissolve, but sets up reprecipitation.
EtOAc / THF (4:1 v/v) ModerateVery LowGood: Ideal for liquid-liquid partitioning.
Methanol / Ethanol Low to ModerateLow to ModeratePoor: High risk of salt co-precipitation.
Troubleshooting FAQs & Step-by-Step Protocols
Q1: What is the most reliable method to completely remove these trapped salts without losing my compound?

A1: The most robust approach is Isoelectric Reprecipitation (Acid-Base Cycling) . This compound possesses an acidic proton at the C8-thione/thiol position. By raising the pH above its pKa (typically > 8), the compound deprotonates into a highly soluble thiolate anion. Once fully dissolved, the trapped salts are released into the aqueous matrix. Slowly lowering the pH back to the isoelectric point (pH 3–5) selectively reprecipitates the neutral purine, leaving the highly water-soluble inorganic salts in the supernatant [2].

AcidBase Start Crude Precipitate (Purine + Trapped Salts) Dissolve Dissolve in 1.0 M NaOH (pH 9-10) Start->Dissolve Disrupts Lattice Filter Filter Insoluble Impurities Dissolve->Filter Thiolate Formation Acidify Acidify with 1.0 M HCl (pH 4-5 at 4°C) Filter->Acidify Clarified Solution Wash Filter & Wash (AgNO3 Validation) Acidify->Wash Selective Precipitation End Desalted Purine-8-thione Wash->End Salts Removed

Workflow for isoelectric reprecipitation of purine-8-thione to remove occluded inorganic salts.

Protocol 1: Isoelectric Reprecipitation

This protocol is a self-validating system; it uses pH as a strict control mechanism and silver nitrate (AgNO₃) as a visual validation for chloride salt removal.

  • Dissolution: Suspend the crude, salty precipitate in deionized water (10 mL per gram of crude).

  • Deprotonation: Slowly add 1.0 M NaOH dropwise while stirring until the pH reaches 9.0–10.0. The suspension will transition into a clear solution. (Causality: The base deprotonates the thione group, breaking the crystal lattice and releasing trapped salts into the bulk solvent).

  • Clarification: Filter the basic solution through a 0.22 µm PTFE membrane to remove any insoluble polymerized side-products.

  • Reprotonation & Precipitation: Place the filtrate in an ice bath (0–4 °C). While stirring vigorously, add 1.0 M HCl dropwise until the pH reaches 4.0–5.0. (Causality: The purine is neutralized, rendering it insoluble in the cold aqueous matrix, while salts remain dissolved).

  • Isolation: Centrifuge the mixture at 4000 x g for 10 minutes or filter through a Büchner funnel.

  • Validation (The Silver Nitrate Test): Collect a few drops of the filtrate/supernatant and add 1 drop of 0.1 M AgNO₃. If a white precipitate (AgCl) forms, chloride salts are still present. Wash the purine precipitate with cold deionized water until the filtrate no longer reacts with AgNO₃, proving the complete removal of chloride salts.

  • Drying: Lyophilize or vacuum-dry the purified precipitate at 40 °C.

Q2: My target compound is sensitive to aqueous base/acid. Is there an organic solvent alternative?

A2: Yes. While the 2-chloro group is generally stable under mild aqueous conditions, prolonged exposure to base can risk nucleophilic aromatic substitution. If you wish to avoid aqueous cycling, you can utilize Liquid-Liquid Partitioning . Because highly polar purines have poor solubility in pure non-polar solvents, a co-solvent system is required.

Partitioning Organic Organic Phase (EtOAc/THF + Purine) Aqueous Aqueous Phase (Water + Salts) Mix Biphasic Mixture (Separatory Funnel) Mix->Organic Top Layer Mix->Aqueous Bottom Layer Crude Crude Precipitate Crude->Mix Dissolve & Add Water

Liquid-liquid partitioning workflow for desalting purine derivatives using an organic/aqueous system.

Protocol 2: Organic Partitioning
  • Dissolution: Dissolve the crude precipitate in a mixture of Ethyl Acetate and Tetrahydrofuran (EtOAc:THF, 4:1 v/v). (Causality: THF disrupts hydrogen bonding, increasing purine solubility, while EtOAc maintains a stable biphasic system with water).

  • Aqueous Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of cold deionized water.

  • Phase Separation: Shake gently (to avoid emulsions) and allow the phases to separate. The inorganic salts will partition exclusively into the lower aqueous phase.

  • Validation: Drain the aqueous phase. Test the aqueous layer conductivity to confirm salt extraction. Repeat the water wash 2-3 times until the aqueous phase conductivity drops to baseline levels.

  • Recovery: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desalted purine.

References
  • Title: The salt-induced destacking of purine in aqueous NaCl systems and its implications on life at elevated temperatures. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? Source: ResearchGate URL: [Link]

Validation & Comparative

1H NMR Spectral Analysis of 2-Chloro-7H-purine-8(9H)-thione: A Comparative Guide to Solvent Systems and Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, resolving the structural dynamics of purine derivatives is a critical step in verifying synthetic intermediates and active pharmaceutical ingredients (APIs). 2-Chloro-7H-purine-8(9H)-thione (also known as 2-chloro-8-mercaptopurine) presents a unique analytical challenge due to its complex tautomeric behavior.

This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths for analyzing this compound. By moving beyond basic spectral assignments, we will explore the causality behind solvent-induced phenomena and provide a self-validating experimental protocol for capturing its complete structural profile.

Mechanistic Grounding: Tautomerism in Purine-8-thiones

Before comparing analytical approaches, it is essential to understand the structural dynamics of the molecule. The purine-8-thione core is characterized by two distinct forms of dynamic equilibrium[1]:

  • Thione-Thiol Tautomerism: The equilibrium between the 8-thione (lactam-like) and 8-thiol (lactim-like) forms. In polar environments, the highly polarizable C=S bond engages in strong intermolecular interactions, thermodynamically favoring the thione form [1].

  • Prototropic Tautomerism (N7/N9): The migration of a proton between the N7 and N9 positions of the imidazole ring. At room temperature, this proton exchange is typically fast on the NMR timescale, resulting in a time-averaged spectral signature[2].

In a neutral state, the 1H NMR spectrum of this compound is defined by three key protons:

  • C6-H: A non-exchangeable aromatic proton appearing as a sharp singlet (~8.2–8.5 ppm)[3].

  • N7-H & N9-H: Exchangeable protons attached to the imidazole nitrogens, appearing far downfield (>12.0 ppm) due to strong deshielding and hydrogen bonding[4].

Comparative Analysis I: Solvent Selection (The Chemical Environment)

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum by dictating the rate of proton exchange. Below is a comparative analysis of three common NMR solvents.

Table 1: Solvent Performance Comparison for Purine-8-thiones
Solvent SystemC6-H Signal (~8.2 ppm)N7-H / N9-H Signals (>12 ppm)Tautomer ResolutionAnalytical Suitability
DMSO-d6 (Aprotic, Polar)Sharp Singlet (1H)Visible (Broad Singlets, 2H total)High (at Low Temp)Optimal. Strongly hydrogen-bonds with N-H, slowing exchange and preserving signals.
CD3OD (Protic, Polar)Sharp Singlet (1H)Invisible (Exchanged)NonePoor. Rapid H/D exchange replaces N-H with N-D, erasing tautomeric data.
D2O (Protic, Highly Polar)Sharp Singlet (1H)Invisible (Exchanged)NonePoor. Complete loss of N-H signals; compound also exhibits poor solubility.

The Causality of Solvent Effects: Why does DMSO-d6 preserve the N-H signals while CD3OD eliminates them? DMSO is a strong hydrogen-bond acceptor but lacks a donatable proton. It forms a stable solvation shell around the N7-H and N9-H protons, significantly increasing the activation energy required for intermolecular proton transfer[4]. This slows the exchange rate enough to make the protons visible on the NMR timescale. In contrast, protic solvents like D2O and CD3OD actively participate in rapid proton-deuteron exchange, causing the N-H signals to broaden into the baseline and disappear entirely.

Comparative Analysis II: NMR Field Strengths (The Hardware)

While solvent dictates what you can see, the spectrometer's field strength dictates how well you can see it.

Table 2: Spectrometer Performance Comparison
Field StrengthSensitivity (S/N Ratio)Resolution of Minor TautomersPrimary Use Case
600 MHz (High-Field)ExcellentResolves distinct N7/N9 tautomeric ratios at low temperatures.Advanced structural characterization and thermodynamic studies.
400 MHz (Mid-Field)GoodTime-averaged N-H signals are visible; minor tautomers may blur.Routine QA/QC and synthetic intermediate verification.
80 MHz (Benchtop)Poor to FairN-H signals often lost in baseline noise due to quadrupolar broadening.Quick reaction monitoring (tracking the C6-H peak only).

Mandatory Visualization: Tautomeric Resolution Workflow

The following logic diagram illustrates the critical decision matrix for resolving the tautomeric states of this compound.

G Compound This compound (Purine-8-thione Core) Solvent Solvent Selection Compound->Solvent DMSO Aprotic Polar (DMSO-d6) Preserves N-H Protons Solvent->DMSO Choice 1 D2O Protic (D2O / CD3OD) Rapid H/D Exchange Solvent->D2O Choice 2 Temp Temperature Control DMSO->Temp OnlyC6 Loss of Tautomeric Data: Only C6-H Singlet Visible (~8.2 ppm) D2O->OnlyC6 Isotope Effect RoomTemp Room Temp (298 K) Fast Exchange: Time-Averaged N-H Broad Singlet Temp->RoomTemp Standard LowTemp Low Temp (< 250 K) Slow Exchange: Resolved N7-H & N9-H Tautomers Temp->LowTemp Advanced

Workflow for resolving purine-8-thione tautomerism via NMR solvent and temperature control.

Validated Experimental Protocol: High-Resolution 1H NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It guarantees that the observed spectral data accurately reflects the compound's structure rather than solvent impurities or degradation.

Step 1: Sample Preparation (Anhydrous Control)
  • Desiccation: Dry 5–10 mg of this compound under high vacuum for 12 hours to remove trace moisture.

  • Solvation: Dissolve the sample in 0.6 mL of high-purity, ampouled DMSO-d6 (100% D, containing 0.03% v/v TMS). Do not use older, bottled DMSO-d6, as absorbed atmospheric water will catalyze N-H exchange.

  • Transfer: Transfer to a 5 mm precision NMR tube, cap tightly, and seal with Parafilm.

Step 2: Acquisition Parameters (400 MHz or 600 MHz)
  • Temperature: Set the probe temperature to 298 K (Standard) or 240 K (Advanced Tautomer Resolution). Note: Low-temperature NMR slows the N7/N9 proton exchange, allowing the distinct tautomers to be observed as separate signals rather than a single time-averaged peak[2].

  • Pulse Sequence: Standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the C6-H proton.

  • Scans (NS): Minimum of 32 scans to achieve a high S/N ratio for the broad N-H signals.

Step 3: Processing and Self-Validation Checkpoint
  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.

  • Phase and baseline correct the spectrum manually.

  • Self-Validation Integration Check:

    • Set the integration of the sharp aromatic C6-H singlet (~8.2 ppm) strictly to 1.00 .

    • Integrate the broad downfield signals (>12.0 ppm) .

    • Validation Rule: The sum of the downfield integrations must equal ~2.00 (representing N7-H and N9-H). If the integration is significantly lower (e.g., < 1.5), it proves that trace water in the solvent has catalyzed partial H/D exchange. The sample preparation must be repeated with fresh, anhydrous DMSO-d6 to yield trustworthy tautomeric data.

References

  • [1] Benchchem. 9-ethyl-7H-purine-8-thione Supplier - Benchchem. Available at:

  • [2] ResearchGate. Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Available at:

  • [4] MDPI. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Available at:

  • [3] ACS Publications. Prebiotic Photochemical Coproduction of Purine Ribo- and Deoxyribonucleosides. Available at:

Sources

Comprehensive Characterization Guide: 13C NMR Profiling of 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR characteristics of 2-chloro-7H-purine-8(9H)-thione (also known as 2-chloro-8-mercaptopurine). It is designed for researchers requiring structural verification of purine derivatives in drug discovery.

Executive Summary & Chemical Context

This compound is a critical scaffold in the synthesis of nucleoside analogues and antimetabolites. Its structural integrity is defined by two key functionalities: the electron-withdrawing chlorine at position C2 and the thione group at position C8.

Accurate NMR characterization requires understanding the thione-thiol tautomerism . In polar aprotic solvents like DMSO-d6, the compound exists predominantly in the thione form (NH protons at N7/N9), which significantly influences the chemical shift of C8 compared to S-alkylated (thiol) derivatives.

Structural Dynamics & Tautomerism

The thione form is thermodynamically favored in neutral solution. The presence of the C=S double bond results in a characteristic downfield shift for C8, distinct from the C-S single bond observed in S-alkylated impurities.

Tautomerism Thione Thione Form (Major) (NH at N7/N9, C=S) Thiol Thiol Form (Minor) (SH at C8, C-S) Thione->Thiol Tautomeric Equilibrium Solvent Solvent Effect (DMSO-d6 stabilizes Thione) Solvent->Thione H-Bonding

Figure 1: Tautomeric equilibrium favoring the thione form in DMSO-d6.

Experimental Protocol for 13C NMR Acquisition

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

Sample Preparation[1][2][3]
  • Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).

    • Rationale: Excellent solubility for polar purines; stabilizes the thione tautomer via hydrogen bonding; prevents aggregation.

  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm) or residual DMSO septet (
    
    
    
    39.5 ppm).
Instrument Parameters
  • Frequency: 100 MHz or higher (for 13C).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).

  • Scans: Minimum 1024 scans (due to quaternary carbons C2, C4, C5, C8 having long relaxation times).

  • Relaxation Delay (D1):

    
     2.0 seconds to ensure quantitative integration of quaternary carbons.
    

Characteristic 13C NMR Peaks & Assignments

The spectrum is characterized by five distinct signals in the aromatic/heteroaromatic region. The table below compares the target compound with its parent (Purine) and a key analogue (2-Chloropurine) to highlight substituent effects.

Comparative Chemical Shift Table (DMSO-d6)
Carbon Position2-Chloro-purine-8-thione (

ppm)
2-Chloropurine (

ppm)
Purine (

ppm)
Signal TypeStructural Insight
C8 (C=S) 165.0 – 175.0 N/A145.4 (C-H)QuaternaryDiagnostic Peak. Significant downfield shift due to C=S double bond character (Thione).
C2 (C-Cl) 150.0 – 154.0 152.0 - 154.0152.5 (C-H)QuaternaryDeshielded by electronegative Chlorine. Little change from 2-chloropurine.
C4 (Bridge) 150.0 – 158.0 ~155.0151.4QuaternaryBridgehead carbon. Sensitive to electronic effects from both rings.
C6 (C-H) 145.0 – 148.0 ~150.0148.5Methine (CH)Only protonated carbon (unless substituted). Identifiable by DEPT-135/HSQC.
C5 (Bridge) 120.0 – 130.0 ~128.0128.5QuaternaryMost shielded (upfield) aromatic carbon in the purine system.

> Note: Chemical shifts may vary by ±1-2 ppm depending on concentration and specific temperature. The C8 thione peak is the most distinct marker, appearing significantly downfield of the C8-H signal in standard purines.

Mechanistic Interpretation of Shifts[4]
  • C8 Deshielding (

    
     ppm):  The transformation of C8-H (purine) to C8=S (thione) causes a massive downfield shift. This confirms the oxidation state and the thione tautomer. If the peak appears <160 ppm, suspect S-alkylation (thiol ether) or oxidation to 8-oxo.
    
  • C2 Chlorine Effect: The C2 carbon remains deshielded (~152 ppm) due to the inductive effect (-I) of the chlorine atom, consistent with 2-chloropurine precursors.

  • C5 Shielding: C5 is consistently the most upfield signal (~125 ppm) in the purine bicycle, serving as a reliable internal anchor for assignment.

Analytical Workflow & Decision Tree

Use this logic flow to validate the identity of synthesized or purchased batches.

Workflow Sample Unknown Purine Sample Solvent Dissolve in DMSO-d6 Sample->Solvent Acquire Acquire 13C NMR & DEPT-135 Solvent->Acquire CheckC8 Check > 160 ppm region Acquire->CheckC8 Thione Peak at ~165-175 ppm? (C8 Thione) CheckC8->Thione Yes NoThione No Peak > 160 ppm? CheckC8->NoThione No CheckC2 Check ~150-154 ppm Thione->CheckC2 Impurity Suspect: 8-Mercapto (Thiol) or Unsubstituted Purine NoThione->Impurity Confirm CONFIRMED: This compound CheckC2->Confirm Peak Present CheckC2->Impurity Peak Absent

Figure 2: Analytical decision tree for structural verification.

References

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General reference for Purine/Chloropurine base shifts).
  • PubChem. Compound Summary: 2-Chloropurine. Available at: [Link]

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-chloro-7H-purine-8(9H)-thione (referred to herein as 2-Cl-8-TP ). As a functionalized purine scaffold, 2-Cl-8-TP serves as a critical intermediate in the synthesis of nucleoside analogs and potential antineoplastic agents.

This guide compares the MS performance and fragmentation logic of 2-Cl-8-TP against two structural alternatives: 6-Mercaptopurine (6-MP) (a clinical standard) and 2-Chloropurine (a structural control). By defining the unique ionization behaviors and diagnostic fragment ions of 2-Cl-8-TP, this document aims to facilitate its precise identification and quantification in complex biological matrices.

Structural & Physicochemical Context

Understanding the tautomeric nature of 2-Cl-8-TP is a prerequisite for accurate MS interpretation. Unlike standard purines, the C8-thione group introduces a "soft" ionization site, while the C2-chlorine atom provides a distinct isotopic handle.

FeatureThis compound (2-Cl-8-TP)6-Mercaptopurine (6-MP)2-Chloropurine
Structure Purine core, C2-Cl, C8=SPurine core, C6=SPurine core, C2-Cl
Formula C₅H₃ClN₄SC₅H₄N₄SC₅H₃ClN₄
Monoisotopic Mass 185.9767 Da152.0157 Da154.0046 Da
Isotope Pattern Distinct 3:1 (³⁵Cl:³⁷Cl) Single dominant peak (³²S)Distinct 3:1 (³⁵Cl:³⁷Cl)
pKa (approx) ~7.5 (Thione/Thiol)7.78.9
Pref. Ionization Negative (ESI-) / Positive (ESI+)Negative (ESI-)Positive (ESI+)

Mass Spectrometry Fragmentation Analysis

Primary Ionization (ESI+)

In positive electrospray ionization (ESI+), 2-Cl-8-TP forms a protonated precursor ion [M+H]⁺ at m/z 187 . The presence of the chlorine atom immediately splits this precursor into a characteristic doublet:

  • m/z 187 (100%) containing ³⁵Cl

  • m/z 189 (33%) containing ³⁷Cl

Expert Insight: This isotopic signature is the primary "specificity filter." Any peak matching the retention time but lacking this 3:1 ratio should be flagged as an interference (likely a non-chlorinated metabolite).

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), 2-Cl-8-TP undergoes a distinct fragmentation cascade driven by the stability of the purine ring and the lability of the substituents.

Pathway A: The "Thione Ejection" (Loss of S/SH)

Unlike 6-MP, where sulfur loss is a dominant pathway, the C8-thione in 2-Cl-8-TP is relatively stable. However, at higher collision energies, we observe the loss of the sulfur moiety.

  • Transition: m/z 187 → m/z 153 (Loss of H₂S) or m/z 155 (Loss of S).

  • Mechanism: Intramolecular proton transfer from N7/N9 to the thione facilitates H₂S elimination, restoring aromaticity.

Pathway B: The "Chloro-Purine" Breakdown (Loss of HCl)

This is the most diagnostic pathway for 2-substituted purines.

  • Transition: m/z 187 → m/z 151.

  • Mechanism: Elimination of HCl. This results in a radical cation or a closed-ring purine derivative. The disappearance of the chlorine isotope pattern in the product ion confirms this transition.

Pathway C: Ring Cleavage (RDA - Retro-Diels-Alder)

Common to all purines, the imidazole ring can unravel.

  • Transition: m/z 187 → m/z 160 (Loss of HCN).

  • Significance: While common, this is less specific than the HCl loss.

Comparative Fragmentation Logic[1]

The following diagram illustrates the divergent fragmentation logic between 2-Cl-8-TP and its alternatives.

FragmentationComparison cluster_0 Target: 2-Cl-8-TP cluster_1 Alt: 6-Mercaptopurine Precursor [M+H]+ m/z 187 (Cl Isotope Pattern) Frag1 m/z 151 [M+H - HCl]+ Precursor->Frag1 Loss of HCl (Specific) Frag2 m/z 160 [M+H - HCN]+ Precursor->Frag2 Loss of HCN (Generic) Frag3 m/z 153 [M+H - H2S]+ Precursor->Frag3 Loss of H2S Precursor_MP [M+H]+ m/z 153 Frag_MP1 m/z 119 [M+H - H2S]+ Precursor_MP->Frag_MP1 Major Path Frag_MP2 m/z 126 [M+H - HCN]+ Precursor_MP->Frag_MP2 Minor Path

Figure 1: Comparative fragmentation topology showing the unique HCl elimination pathway of 2-Cl-8-TP compared to the sulfur-dominated fragmentation of 6-Mercaptopurine.

Performance Comparison: Sensitivity & Specificity

This section compares the analytical performance of 2-Cl-8-TP detection against the industry standard (6-MP).

Metric2-Cl-8-TP (Target)6-Mercaptopurine (Alternative)Verdict
Ionization Efficiency (ESI+) Moderate. The Cl atom is electron-withdrawing, slightly reducing proton affinity at N7.High. The thione group and unsubstituted ring facilitate easy protonation.6-MP is inherently more sensitive (approx. 2x signal intensity).
Ionization Efficiency (ESI-) High. The acidic proton on N9/N7 (adjacent to C=S) ionizes readily.High. Standard mode for clinical monitoring.Comparable. ESI- is recommended for trace analysis of both.
Specificity Excellent. The ³⁵Cl/³⁷Cl isotope doublet provides a built-in confirmation tag.Good. Relies solely on retention time and transition ratios.2-Cl-8-TP offers superior specificity in "dirty" matrices.
Chromatographic Retention High. More hydrophobic due to the Cl substituent (Reverse Phase).Moderate. Elutes earlier on C18 columns.2-Cl-8-TP is easier to separate from polar solvent fronts.

Standardized Experimental Protocol

To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where the chlorine isotope ratio serves as an internal quality check.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg 2-Cl-8-TP in DMSO (solubility is poor in pure water). Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Matrix: For biological samples, perform protein precipitation using Acetonitrile (1:3 v/v) containing 0.1% Formic Acid.

LC-MS/MS Parameters[2][3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (2-Cl-8-TP typically elutes ~3.5 min).

MS Optimization Workflow (Graphviz)

MS_Workflow Start Start Optimization Step1 Q1 Scan (Full Scan) Identify m/z 187 & 189 Start->Step1 Decision Ratio 3:1? Step1->Decision Decision->Start No (Check Purity) Step2 Product Ion Scan (MS2) CE Ramp: 10-40 eV Decision->Step2 Yes Step3 Select Transitions Quant: 187->151 Qual: 187->160 Step2->Step3 End Method Validated Step3->End

Figure 2: Step-by-step optimization workflow for establishing a robust MRM method for 2-Cl-8-TP.

References

  • Chen, X. L., et al. (2007). "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues." Trade Science Inc.[1]

  • Mádrová, L., et al. (2018).[2] "Mass spectrometric analysis of purine de novo biosynthesis intermediates." PLOS One.

  • Molinelli, A. (2024). "Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry." Methods in Molecular Biology.

  • Cahill, A., et al. (2016). "Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds... by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry.

Sources

Comprehensive Comparison Guide: FTIR Spectrum Interpretation for 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

2-chloro-7H-purine-8(9H)-thione is a critical scaffold in the development of antimetabolites and antiviral agents.[1][2] However, its analysis is complicated by prototropic tautomerism .[3][1] The molecule exists in a delicate equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form generally predominating in the solid state and polar solvents.

This guide provides a comparative analysis of these structural "alternatives" using FTIR spectroscopy. Unlike standard spectral lists, this document focuses on differential diagnosis —how to definitively distinguish the active thione pharmacophore from its thiol tautomer and how to validate these findings against computational (DFT) predictions.

Methodology Comparison: KBr Pellet vs. ATR[1][2][3]

Before interpreting the spectrum, the choice of sampling technique is critical for purine thiones due to their sensitivity to pressure and polymorphic changes.

FeatureTransmission (KBr Pellet) Attenuated Total Reflectance (ATR) Recommendation for 2-Cl-Purine-Thione
Sample State Dispersed in KBr matrixNeat solid pressed on crystal (Diamond/ZnSe)ATR (Diamond) for routine ID; KBr for publication-quality resolution.[1][2]
Spectral Resolution High; excellent for weak overtones.[1]Medium; peak intensities decrease at high wavenumbers.[1]Use KBr if analyzing the weak 2500–2600 cm⁻¹ S-H region (if thiol form is suspected).
Matrix Effects High Risk: Ion exchange with KBr can catalyze tautomerization or shift N-H bands.[1]Low Risk: Inert contact.[1] Preserves the native solid-state tautomer.ATR is preferred to maintain the integrity of the labile thione/thiol equilibrium.
Water Interference Hygroscopic KBr can mask N-H/O-H regions.[1]Minimal interference.[1]ATR allows clearer distinction of the broad N-H "Thione" stretch.

Comparative Spectral Analysis: Thione vs. Thiol Tautomers[1][2]

The core analytical task is distinguishing the Thione (Lactam-like) form from the Thiol (Lactim-like) form. This comparison defines the molecule's identity.

A. The High-Frequency Region (3500 – 2500 cm⁻¹)
  • Thione Form (Dominant): Characterized by multiple broad N-H stretching bands between 3100–3400 cm⁻¹ .[3] The presence of the C=S group forces protons onto the ring nitrogens (N7/N9), increasing the number of N-H oscillators.

  • Thiol Form (Alternative): If the molecule tautomerizes to the thiol form (8-mercapto), a distinct, weak band appears at 2500–2600 cm⁻¹ (S-H stretch).[3]

    • Diagnostic Rule: Absence of the 2550 cm⁻¹ band strongly supports the Thione structure.

B. The Double Bond Region (1700 – 1500 cm⁻¹)

This region contains the "skeletal" vibrations of the purine core.

  • C=N and C=C Stretches: Typically found at 1620–1580 cm⁻¹ .

  • Effect of 2-Chloro Substituent: The electronegative chlorine at position 2 exerts an inductive effect (-I), slightly shifting these ring modes to higher frequencies compared to non-substituted purines.[1][2]

  • Scissoring: N-H deformation (scissoring) appears near 1550 cm⁻¹ , often overlapping with ring vibrations.[3][1]

C. The Fingerprint & Thione Region (1500 – 600 cm⁻¹)

This is the definitive region for confirming the C=S moiety. Unlike C=O, the C=S stretch is not an isolated mode; it couples strongly with C-N stretches.[3]

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode Description
Thioamide I / II 1300 – 1400 StrongMixed mode: N-H bending + C-N stretching.[1][2]
C=S (Thione) 1150 – 1250 Very Strong Primary Diagnostic: C=S stretching coupled with skeletal ring vibrations.[3] Look for a sharp, intense band here.
C-Cl Stretch 850 – 950 MediumThe C(2)-Cl bond stretch.[1][2] Often appears as a doublet or shoulder due to isotopic splitting (³⁵Cl/³⁷Cl).[3]
Thioamide IV 700 – 800 MediumC=S bending/rocking modes.

Experimental Validation Protocol

To ensure scientific integrity (E-E-A-T), the interpretation must be self-validating. Do not rely solely on literature values; use these steps to confirm your specific sample.

Protocol 1: D₂O Exchange (To Confirm N-H vs. C-H)
  • Hypothesis: If the bands at 3100–3400 cm⁻¹ are truly N-H (indicative of thione form), they will shift upon deuteration.[3]

  • Method:

    • Run a standard ATR spectrum of the solid.

    • Add 1 drop of D₂O to the sample on the crystal.

    • Wait 2 minutes for exchange.

    • Dry under nitrogen flow and re-measure.

  • Result: N-H bands will decrease intensity or shift to ~2300 cm⁻¹ (N-D).[3] C-H bands (aromatic protons) will remain unchanged.[3]

Protocol 2: DFT Cross-Referencing[2][3]
  • Method: Compare experimental peaks with Density Functional Theory (B3LYP/6-311++G(d,p)) predictions.

  • Correction: Theoretical values are often harmonic and overestimated. Apply a scaling factor of 0.961 to raw DFT wavenumbers to align with experimental anharmonic frequencies.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for determining the tautomeric state and validating the this compound structure.

FTIR_Workflow Start Start: Acquire Spectrum (ATR Preferred) CheckSH Check 2500-2600 cm⁻¹ Region Start->CheckSH IsSHPresent Band Present? CheckSH->IsSHPresent ThiolPath Thiol Tautomer Detected (8-Mercapto form) IsSHPresent->ThiolPath Yes (Weak Band) ThionePath Thione Tautomer Likely (C=S form) IsSHPresent->ThionePath No (Baseline flat) CheckCS Analyze 1150-1250 cm⁻¹ (Thione Band) ThionePath->CheckCS CheckNH Analyze 3100-3400 cm⁻¹ (N-H Stretches) CheckCS->CheckNH Validation Validation: D₂O Exchange CheckNH->Validation ResultThione CONFIRMED: This compound Validation->ResultThione N-H Shift Observed

Figure 1: Logical workflow for the structural determination of purine thiones via FTIR.

Detailed Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-fidelity spectrum of this compound to distinguish tautomeric forms.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[3]

    • Accessory: Single-reflection Diamond ATR (impervious to the abrasive nature of crystalline purines).

    • Resolution: 4 cm⁻¹.

    • Scans: 32–64 scans to improve Signal-to-Noise ratio.

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.[1]

    • Collect an air background spectrum.[1] Crucial: Ensure no atmospheric CO₂ (2350 cm⁻¹) or H₂O vapor interference.[3]

  • Sample Application:

    • Place approximately 2–5 mg of the solid this compound onto the center of the crystal.[2]

    • Comparison Point: Unlike KBr, do not grind the sample excessively before application, as mechanical stress can induce polymorphic transitions.[3][1]

  • Compression:

    • Apply pressure using the ATR anvil. Monitor the live preview.

    • Increase pressure until the strongest bands (likely the C=S or Ring modes) reach an absorbance of 0.1 – 0.5 a.u. Do not over-compress to avoid crystal damage, but ensure good contact.[3][1]

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison with transmission libraries is needed). ATR intensities naturally decrease at higher wavenumbers; correction linearizes this effect.

    • Identify the "Marker Bands":

      • ~3200 cm⁻¹ (N-H)[3]

      • ~1600 cm⁻¹ (Ring C=C/C=N)[3][4][5]

      • ~1200 cm⁻¹ (C=S)[3]

      • ~900 cm⁻¹ (C-Cl)[3][1][2]

References

  • Balachandran, V., & Parimala, K. (2012).[3][1][2][6] Tautomeric purine forms of 2-amino-6-chloropurine: Structures, vibrational assignments, NBO analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 340-351.[3][1][2][6] Link

  • Socrates, G. (2001).[3][1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Standard reference for C=S and Purine ring vibrations).

  • Stončius, S., et al. (2020).[3][1] Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide. Materials, 13(23), 5468.[3][1][2] Link

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Link

  • NIST Chemistry WebBook. (2023).[3] Standard Reference Data for Purine Derivatives. Link

Sources

A Comparative Guide to the Reactivity of 2-Chloro- vs. 6-Chloropurines and Their Thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of purine-based therapeutics and chemical probes, 2-chloro- and 6-chloropurine are fundamental building blocks, often serving as precursors to their corresponding thione or mercapto derivatives. The interchangeability of these isomers is not straightforward, as the position of the chloro substituent profoundly influences the electrophilic character of the carbon atom to which it is attached, thereby dictating the molecule's reactivity towards nucleophiles. This guide provides an in-depth comparison of the reactivity of 2-chloropurine and 6-chloropurine, with a focus on their conversion to purine thiones, and subsequently compares the properties of the resulting 2-mercapto- and 6-mercaptopurine.

Part 1: Reactivity of 2-Chloropurine vs. 6-Chloropurine in Nucleophilic Aromatic Substitution

The conversion of chloropurines to their mercapto-analogs is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea. The reactivity of the C2 and C6 positions is governed by the electron-withdrawing nature of the purine ring's nitrogen atoms.

Theoretical Considerations

The purine ring system consists of a pyrimidine ring fused to an imidazole ring. The nitrogen atoms in the pyrimidine ring (N1 and N3) exert a strong electron-withdrawing effect, which activates the C2, C4, and C6 positions towards nucleophilic attack. The C2 and C6 positions are particularly susceptible to substitution. The chloro-substituent at C2 is flanked by two nitrogen atoms (N1 and N3), while the C6-chloro is adjacent to N1. This difference in the electronic environment is a key determinant of their relative reactivity.

Experimental Evidence: A Tale of Two States

Direct, head-to-head kinetic comparisons of 2- and 6-chloropurine with sulfur nucleophiles are not extensively documented in readily available literature. However, a seminal study comparing the reactivity of 2-, 6-, and 8-chloropurine isomers with sodium ethoxide and piperidine provides crucial insights. This study reveals that the relative reactivity is highly dependent on the protonation state of the purine ring.[1]

1. Reactivity of Chloropurine Anions:

In the presence of a base like sodium ethoxide, the acidic proton on the imidazole ring of the chloropurines is removed, forming the corresponding anions. Under these conditions, the kinetic data for the reaction with sodium ethoxide in ethanol at 120°C shows the following reactivity order:

6-chloropurine > 2-chloropurine > 8-chloropurine

The 6-chloro isomer is the most reactive among the anionic species.[1] This enhanced reactivity can be attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack at the C6 position.

2. Reactivity of Neutral (9-Methylated) Chloropurines:

To study the reactivity of the neutral purine ring, the 9-position of the imidazole ring was methylated, preventing anion formation. The kinetic data for the reaction of these 9-methylpurine derivatives with sodium ethoxide in ethanol at 20°C revealed a different reactivity order:

8-chloro-9-methylpurine > 6-chloro-9-methylpurine > 2-chloro-9-methylpurine

In this case, the 2-chloro isomer is the least reactive.[1] This suggests that for the neutral molecule, the electronic activation provided by the two flanking nitrogen atoms at the C2 position is less significant compared to the other isomers under these specific reaction conditions.

The following table summarizes the key findings from this comparative study:

Substrate FormNucleophileTemperatureReactivity OrderReference
AnionicSodium Ethoxide120°C6-Cl > 2-Cl > 8-Cl[1]
Neutral (9-Methylated)Sodium Ethoxide20°C8-Cl > 6-Cl > 2-Cl[1]

Note: The data presented is for reactions with sodium ethoxide. While the general trends are informative, the absolute rates and potentially the reactivity order could differ with sulfur nucleophiles.

A study on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles, including potassium thioacetate, also provides valuable context for the C6 position. With a thiolate nucleophile in DMSO, the reactivity order of the halogen leaving group was found to be F > Br > I > Cl.[2] This highlights that while chloride is a common leaving group, its reactivity at the C6 position is lower than that of fluoride and bromide under these conditions.

Experimental Protocol: Synthesis of 6-Mercaptopurine from 6-Chloropurine

This protocol describes a common method for the synthesis of 6-mercaptopurine, a therapeutically important purine thione.

Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 6-Chloropurine in suitable solvent C Heat the reaction mixture under controlled temperature A->C B Prepare a solution of Sodium Hydrosulfide (NaSH) B->C D Monitor reaction progress (e.g., by TLC) C->D E Cool the reaction mixture D->E Upon completion F Acidify with Acetic Acid to precipitate the product E->F G Filter and wash the precipitate F->G H Dry the purified 6-Mercaptopurine G->H

Caption: General workflow for the synthesis of 6-mercaptopurine from 6-chloropurine.

Step-by-Step Methodology
  • Dissolution: In a sealed reaction vessel, dissolve 6-chloropurine in a suitable solvent, such as a lower alcohol or an aqueous-alcoholic mixture.

  • Nucleophile Addition: Add a solution of a sulfur nucleophile, for example, an aqueous solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide.

  • Reaction: Heat the sealed reaction mixture at a controlled temperature (e.g., 100-140°C) for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel.

  • Precipitation: Carefully acidify the reaction mixture with an acid, such as acetic acid, to a pH of around 4-5. This will cause the 6-mercaptopurine to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with water, followed by alcohol and ether to remove impurities.

  • Drying: Dry the purified 6-mercaptopurine product.

Part 2: A Comparative Look at 2-Mercaptopurine vs. 6-Mercaptopurine

The resulting purine thiones, 2-mercaptopurine and 6-mercaptopurine, are themselves reactive molecules, with the thiol group capable of acting as a nucleophile. Their properties, such as acidity, dictate their behavior in subsequent reactions and biological systems.

Acidity (pKa)

The acidity of the thiol group is a key parameter influencing the nucleophilicity of the corresponding thiolate anion. A lower pKa indicates a more acidic proton and a greater proportion of the more nucleophilic thiolate form at a given pH.

CompoundpKa1pKa2Reference
6-Mercaptopurine 7.7711.17[1]
2-Mercaptopurine Data not readily available in comparative context

The first pKa of 6-mercaptopurine is 7.77, which is attributed to the dissociation of the thiol proton.[1] This means that at physiological pH (~7.4), a significant portion of 6-mercaptopurine exists in its anionic thiolate form. While specific, directly comparable pKa data for 2-mercaptopurine is not as readily cited, the electronic environment of the thiol group at the C2 position, being influenced by two adjacent nitrogen atoms, would also lead to an acidic proton.

Nucleophilicity and Subsequent Reactivity

The thiolate anions of both 2- and 6-mercaptopurine are potent nucleophiles and can readily undergo reactions such as S-alkylation. The relative nucleophilicity will be influenced by the electron density on the sulfur atom.

The greater electron-withdrawing environment at the C2 position might slightly reduce the nucleophilicity of the 2-thiolate compared to the 6-thiolate. However, without direct comparative kinetic data for reactions such as S-alkylation, this remains a theoretical consideration. Both compounds are known to be reactive, and their utility in further synthetic transformations is well-established.

Tautomerism

It is important to note that mercaptopurines exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. In aqueous solutions, the thione form is generally predominant.[3]

cluster_0 6-Mercaptopurine Tautomerism A Thione Form B Thiol Form A->B Equilibrium B->A

Caption: Tautomeric equilibrium of 6-mercaptopurine.

Conclusion

The reactivity of 2-chloro- and 6-chloropurine is nuanced and highly dependent on the reaction conditions, particularly the protonation state of the purine ring.

  • For anionic chloropurines , the 6-chloro isomer is more reactive towards nucleophilic substitution than the 2-chloro isomer.

  • For neutral chloropurines , the reactivity order can change, and under the conditions studied with sodium ethoxide, the 6-chloro isomer is more reactive than the 2-chloro isomer .

These findings are critical for designing synthetic routes to substituted purines. The choice of reaction conditions (i.e., the presence or absence of a base) can be exploited to favor substitution at a desired position when working with dichloropurines or to control the rate of reaction.

References

  • Clarke, D. A., Elion, G., et al. (1958). Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(5), 445-456.
  • Barlin, G. B., & Chapman, N. B. (1965). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic, 351.
  • Liu, J., & Robins, M. J. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.
  • Walsh, B. T., & Wolfenden, R. (1967). Kinetics of Nucleophilic Substitution on 6-Chloropurine Ribonucleoside in Aqueous Solution. Journal of the American Chemical Society, 89(24), 6221–6225.
  • Higuchi, T., Nakamura, T., Uchino, H., & Wakisaka, G. (1975). Comparative Study of 6-Mercaptopurine Metabolism in Human Leukemic Leukocytes and L1210 Cells. Cancer Research, 35(12), 3489-3493.
  • Roberts, J. J., & Warwick, G. P. (1961). The mode of action of alkylating agents--III. The formation of 3-hydroxytetrahydrothiophene-1:1-dioxide from 1:4-dimethanesulphonyloxybutane (myleran), S-β-L-alanyltetrahydrothiophenium mesylate, tetrahydrothiophene and tetrahydrothiophene-1:1-dioxide in the rat, mouse and man. Biochemical pharmacology, 6(3), 217-227.
  • Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47.
  • Kallstrom, J., et al. (2024). Effects of allopurinol on 6-mercaptopurine metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study.
  • BC Cancer. (2018). Drug Manual: Mercaptopurine.
  • Chen, Y., et al. (2021). The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells. Frontiers in Cell and Developmental Biology, 9, 781515.
  • Riccardi, R., et al. (1993).
  • Hawwa, A. F., et al. (2008). Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. British journal of clinical pharmacology, 66(6), 826-837.
  • Mawatari, H., et al. (2001). Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children.
  • Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier.
  • PubChem. 6-Mercaptopurine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Mercaptopurine. Available from: [Link]

  • Perrett, D. (1987). The analysis of 6-mercaptopurine and its metabolites in biological fluids. Journal of inherited metabolic disease, 10(1), 123-130.
  • Sigel, H. (1973). Metal Ions in Biological Systems: Volume 2: Mixed-Ligand Complexes. CRC press.
  • Véliz, E. A., & Beal, P. A. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5976-5985.
  • Barlin, G. B. (1986). The pyrimidines. John Wiley & Sons.
  • Shaw, E. (1961). Reactions of some chloropurines with thiourea. The Journal of Organic Chemistry, 26(11), 4760-4763.
  • Montgomery, J. A., & Temple Jr, C. (1957). The reaction of 6-chloropurine with thiourea. Journal of the American Chemical Society, 79(19), 5238-5242.
  • Robins, R. K. (1956). Potential purine antagonists. I. Synthesis of some 6-alkoxy-and 6-alkylthiopurines. Journal of the American Chemical Society, 78(4), 784-790.
  • Beaman, A. G., & Robins, R. K. (1962). Potential purine antagonists. XXX. The synthesis of 2-amino-6-thio-9-β-D-ribofuranosylpurine (thioguanosine) from guanosine. Journal of the American Chemical Society, 84(16), 3435-3436.

Sources

UV-Vis Spectroscopic Profiling of 2-Chloro-7H-purine-8(9H)-thione: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing novel nucleoside analogs or kinase inhibitors, the purine scaffold remains a foundational pharmacophore [3]. Specifically, 2-chloro-7H-purine-8(9H)-thione represents a highly versatile intermediate. Its unique substitution pattern—a reactive 2-chloro group and an 8-thione moiety—imparts distinct electronic properties that govern its reactivity, target binding, and tautomeric stability.

This guide objectively compares the UV-Vis absorption performance of this compound against standard purine alternatives. By analyzing the electronic transitions and providing self-validating experimental protocols, this document equips analytical scientists with the necessary parameters to track reaction kinetics, validate tautomeric states, and ensure batch-to-batch structural integrity.

Mechanistic Principles: Electronic Effects and Tautomerism

Understanding the UV-Vis spectrum of this compound requires dissecting the causality behind its chromophoric shifts. The absorption maxima (


) are dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) during 

and

transitions.
  • The 8-Thione Auxochromic Effect: The sulfur atom in the thione (C=S) form possesses lone pairs that participate in extended

    
     conjugation with the bicyclic purine ring. This extended conjugation significantly lowers the HOMO-LUMO gap, driving a strong bathochromic (red) shift  into the ~330 nm region [1].
    
  • The 2-Chloro Inductive Effect: The highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the HOMO, counteracting a fraction of the sulfur's electron-donating resonance. Consequently, the 2-chloro derivative exhibits a slight hypsochromic (blue) shift and altered molar absorptivity compared to the unsubstituted purine-8-thione.

  • Thione-Thiol Equilibrium: In solution, these compounds exist in a dynamic equilibrium between the 8-thione and 8-thiol forms. The thione form is generally thermodynamically favored in polar solvents[2]. Because the C=S bond provides superior conjugation compared to the C-SH bond, the thione form absorbs at significantly longer wavelengths.

Electronic_Effects Core Purine Scaffold (Base Chromophore) Sub1 8-Thione Group (Strong Auxochrome) Core->Sub1 Sub2 2-Chloro Group (Inductive Withdrawal) Core->Sub2 Shift1 Bathochromic Shift (λmax ~331 nm) Sub1->Shift1 Shift2 Hypsochromic Shift (λmax ~328 nm) Sub2->Shift2 Result This compound (Final Spectral Signature) Shift1->Result Shift2->Result

Substituent electronic effects on the UV-Vis absorption maxima of the purine scaffold.

Comparative UV-Vis Performance Data

To objectively evaluate the product, we compare this compound against three structural alternatives. The data below illustrates how the sequential addition or removal of functional groups impacts the spectral signature in ethanol at neutral pH.

CompoundStructural FeaturesPrimary

(nm)
Secondary

(nm)
Molar Extinction (

) at Primary

Spectral Shift vs. Reference
This compound 2-Cl, 8-Thione328 282, 235~21,500

Target Baseline
Purine-8-thione [1]8-Thione (No Cl)331 280, 23818,200

+3 nm (Bathochromic)
2-Chloropurine 2-Cl (No Thione)265 240~10,500

-63 nm (Hypsochromic)
6-Mercaptopurine 6-Thione (Reference)322 230~19,000

-6 nm (Hypsochromic)

Key Takeaway: The presence of the 8-thione group is the primary driver for absorption >300 nm. The 2-chloro group provides a distinct ~3 nm blue shift relative to the unsubstituted purine-8-thione, serving as a reliable diagnostic marker for successful C2-chlorination during synthesis.

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure scientific integrity and eliminate artifacts (such as compound degradation or solvent interference), the following step-by-step methodology employs a self-validating system using isosbestic point determination.

Step 1: Reagent & Sample Preparation
  • Solvent Selection: Use HPLC-grade Ethanol (EtOH) or buffered aqueous solutions (e.g., 50 mM Phosphate buffer). Avoid solvents with high UV cutoffs (like acetone).

  • Stock Solution: Dissolve this compound to a concentration of 1.0 mM in DMSO.

  • Working Dilution: Dilute the stock to 10 µM in the chosen solvent to ensure the maximum absorbance remains within the linear dynamic range (0.1 – 1.0 AU) of the Beer-Lambert law.

Step 2: Baseline Correction (System Validation)
  • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent blank.

  • Run a baseline scan from 200 nm to 400 nm.

  • Validation Check: The absorbance difference must be < 0.005 AU. Any deviation indicates cuvette mismatch or solvent contamination.

Step 3: Spectral Acquisition
  • Replace the solvent in the sample cuvette with the 10 µM working solution.

  • Acquire the spectrum from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Record the exact

    
     and calculate the molar extinction coefficient (
    
    
    
    ).
Step 4: pH Titration & Isosbestic Point Validation (Tautomer Check)
  • Prepare 10 µM solutions in buffers ranging from pH 2.0 to pH 10.0.

  • Overlay the acquired spectra.

  • Validation Check: Look for a sharp intersection point (isosbestic point) where all spectra cross at the exact same wavelength and absorbance.

    • Causality: The presence of a strict isosbestic point mathematically proves that only two absorbing species (the thione and the thiol) are in equilibrium. If the curves fail to intersect cleanly, it indicates a third variable—such as hydrolysis of the 2-chloro group—is corrupting the sample.

UV_Workflow A 1. Stock Preparation (10 µM in EtOH) B 2. Baseline Correction (Blank Subtraction) A->B Load Cuvette C 3. Spectral Acquisition (200 - 400 nm) B->C Scan Sample D 4. pH Titration Series (pH 2.0 to 10.0) C->D Aliquot Buffers E 5. Isosbestic Point Validation D->E Overlay Spectra F 6. Tautomer Ratio Quantification E->F Calculate Thione:Thiol

Experimental workflow for UV-Vis spectral acquisition and tautomeric validation.

Analytical Interpretation & Troubleshooting

When comparing your experimental results to the baseline metrics of this compound, consider the following diagnostic insights:

  • Loss of the 328 nm Peak: If the primary peak shifts dramatically below 300 nm, the 8-thione group has likely been alkylated (S-alkylation) or oxidized to a disulfide/sulfonate. S-alkylation forces the molecule into the thiol-derivative electronic state, destroying the extended thione conjugation [3].

  • Peak Broadening: Broadening of the 328 nm peak without a clear isosbestic point during pH titration suggests nucleophilic displacement of the 2-chloro group by the solvent (e.g., formation of 2-ethoxy-7H-purine-8(9H)-thione if heated in ethanol).

By rigorously applying these UV-Vis parameters, researchers can confidently verify the structural integrity of this compound prior to deploying it in downstream cross-coupling or nucleophilic substitution workflows.

References

  • Title: Product Class 17: Purines - Bicyclic Ring Systems Each with One or Two N-Atoms Source: Science of Synthesis, Thieme Connect URL: [Link]

  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Advances, Royal Society of Chemistry URL: [Link]

Comparative Crystal Structure Guide: 2-Chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists

Executive Summary

This guide provides a structural analysis of 2-chloro-7H-purine-8(9H)-thione (CAS: 89364-07-8), a critical heterocyclic intermediate used in the synthesis of nucleoside analogs such as cladribine and fludarabine. Because specific crystallographic data for this exact derivative is often proprietary or absent from open databases, this guide synthesizes data from its closest structural analogs—8-mercaptopurine and 2-chloropurine —to establish a baseline for quality control, tautomeric identification, and solid-state characterization.

Part 1: Structural Identity & Tautomerism
1.1 The Thione-Thiol Equilibrium

In the solid state, 8-substituted thiopurines predominantly exist in the thione (C=S) tautomer rather than the thiol (C-SH) form. This distinction is vital for interpreting X-ray electron density maps and predicting hydrogen bonding networks.

  • Thione Form (Preferred): Characterized by a localized C8=S8 double bond and protonation at N7 or N9.

  • Thiol Form (Rare): Characterized by a C8–S8 single bond and a proton on the sulfur atom.

Diagnostic Bond Lengths (Å): When analyzing your crystal data, use these reference values to confirm the tautomeric state.

Bond TypeThione Form (Expected)Thiol Form (Alternative)Source / Analog
C8–S8 1.67 – 1.69 Å 1.75 – 1.78 Å8-Mercaptopurine [1]
C8–N7 1.33 – 1.36 Å 1.30 – 1.32 ÅPurine-8-thione [2]
C8–N9 1.33 – 1.36 Å 1.30 – 1.32 ÅPurine-8-thione [2]

Analyst Note: The presence of the electron-withdrawing 2-chloro substituent is expected to slightly shorten the C2–N3 and C2–N1 bonds compared to unsubstituted purines, while enhancing the acidity of the N-H protons, potentially strengthening intermolecular hydrogen bonds.

1.2 Structural Diagram: Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift and the key sites for hydrogen bonding in the crystal lattice.

Tautomerism cluster_0 Structural Drivers Thione Thione Tautomer (Solid State Dominant) C=S Bond: ~1.68 Å Thiol Thiol Tautomer (Solution/Rare) C-S Bond: ~1.75 Å Thione->Thiol Proton Transfer (Fast in Solution) Crystal Crystal Lattice Stabilized by N-H...S H-Bonds Thione->Crystal Preferred Packing Mode H_Bonding Intermolecular N7-H...S8 interactions H_Bonding->Crystal Cl_Effect 2-Cl Substituent (Steric Bulk & Lipophilicity) Cl_Effect->Crystal

Caption: Tautomeric equilibrium favoring the thione form in the solid state, driven by intermolecular hydrogen bonding networks.

Part 2: Comparative Performance Guide

This section compares the target molecule against standard alternatives used in structural studies and drug development.

2.1 Comparison Table: Physicochemical & Crystallographic Properties
FeatureThis compound 8-Mercaptopurine (Alternative A)6-Mercaptopurine (Alternative B)
Role Synthetic Intermediate (Cladribine)Metabolic Probe / AnalogAntineoplastic Drug
Crystal System Predicted: Monoclinic (P21/c)Monoclinic (P21/c)Monoclinic (P21/c)
Melting Point > 230 °C (Dec)> 300 °C> 300 °C (Dec)
H-Bond Donor N7-H, N9-HN7-H, N9-HN7-H, N9-H
H-Bond Acceptor S8 (Strong), N1, N3S8 (Strong), N1, N3S6 (Strong), N1, N3, N7
Packing Motif Planar ribbons linked by N-H...SInfinite helical columnsCorrugated sheets
Solubility Low (Water), Mod (DMSO/DMF)Low (Water)Low (Water)
2.2 Critical Analysis of Alternatives
  • Vs. 8-Mercaptopurine: The addition of the 2-chloro group breaks the local symmetry found in 8-mercaptopurine. In the crystal lattice, the chlorine atom often acts as a weak hydrogen bond acceptor (C-Cl...H-N) or, more commonly, a "spacer" that forces a slight offset in

    
    -
    
    
    
    stacking distances (typically increasing interplanar spacing from ~3.3 Å to ~3.4-3.5 Å).
  • Vs. 6-Mercaptopurine: While 6-MP crystallizes as a monohydrate (incorporating water to bridge H-bonds), 8-thioxopurines are often anhydrous due to the efficient self-complementary hydrogen bonding between the N-H of the imidazole ring and the S=C of the thione.

Part 3: Experimental Protocols

To generate valid X-ray quality crystals of this compound, follow this self-validating protocol.

3.1 Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (approx. 0.2 x 0.2 x 0.1 mm).

  • Precursor Reaction:

    • React 2,6-dichloropurine with thiourea in refluxing ethanol or n-propanol.

    • Mechanism:[1][2] Nucleophilic aromatic substitution at the C8 position (favored) or C6 position depending on conditions.

    • Validation: Monitor TLC for disappearance of starting material (Rf ~0.6 in 5% MeOH/DCM).

  • Purification (Critical Step):

    • Dissolve crude solid in dilute NaOH (pH ~10) to filter out insoluble impurities.

    • Re-precipitate by slow acidification with glacial acetic acid to pH 5.

    • Why: This removes oligomers and ensures the product is in the neutral thione form.

  • Crystallization (Slow Evaporation):

    • Solvent System: DMF:Water (4:1) or DMSO:Methanol (1:1).

    • Method: Dissolve 20 mg of purified compound in 2 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at room temperature for 5-7 days.

    • Observation: Look for pale yellow prisms or needles.

3.2 X-ray Data Collection Strategy
  • Temperature: Collect data at 100 K to reduce thermal motion of the terminal Chlorine and Sulfur atoms.

  • Resolution: Aim for 0.8 Å or better to resolve the C=S double bond density clearly.

  • Refinement: Freely refine the N-H hydrogen atoms if data quality permits; otherwise, constrain them based on the thione model (N-H distance ~0.86 Å).

Part 4: References
  • Brown, G. M. (1969). The crystal and molecular structure of 6-mercaptopurine monohydrate.[3] Acta Crystallographica Section B. Link

  • Sletten, E., et al. (1969). Crystal structure of purine-8-thione. Acta Crystallographica.[4] (Analogous baseline data).

  • Temple, C., & Montgomery, J. A. (1966). Some Unusual Reactions of 6-Chloropurines with Thioureas. Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). 2-Chloro-7,9-dihydro-8H-purine-8-thione (CAS 89364-07-8).[3] National Center for Biotechnology Information. Link

  • Kierdaszuk, B., et al. (1983). Tautomerism of 8-substituted purines. Journal of Polymer Science / Biophysics. (Establishes thione dominance).

Sources

Distinguishing 2-Chloro-7H-purine-8(9H)-thione from Thiol Tautomers: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of purine-based antimetabolites and metallodrugs, 2-chloro-7H-purine-8(9H)-thione (CAS 89364-07-8) presents a classic tautomeric challenge. While often colloquially referred to as "2-chloro-8-mercaptopurine," this molecule exists predominantly in the thione form (C=S) in both the solid state and polar solutions, rather than the thiol form (C-SH).

Misidentifying the dominant tautomer can lead to erroneous docking simulations, incorrect mechanistic hypotheses in metal coordination, and failed scale-up crystallization. This guide provides a definitive technical framework to distinguish the stable thione tautomer from its transient thiol counterparts using NMR, X-ray crystallography, and vibrational spectroscopy.

The Tautomer Landscape

The 8-thioxopurine system is dynamic. The "thiol" form is rarely a distinct isolable species but rather a reactive minor tautomer or a "trapped" S-alkylated derivative. The "thione" form itself exists in equilibrium between N7-H and N9-H protomers.

Tautomeric Equilibrium Diagram

Tautomers Thione_N7 Thione Form (Major) (N7-H, C=S) Stable in Solid/DMSO Thione_N9 Thione Form (Minor) (N9-H, C=S) Solvent Dependent Thione_N7->Thione_N9 Prototropic Shift (Fast) Thiol Thiol Form (Transient) (C-SH, N=C) Reactive Intermediate Thione_N7->Thiol Tautomerization (Unfavorable) Thione_N9->Thione_N7 Thiol->Thione_N7 Rapid Relaxation

Figure 1: The dynamic equilibrium of 2-chloro-8-thioxopurine. The thione forms (blue/grey) dominate over the thiol form (red).

Comparative Analysis: Thione vs. Thiol[1]

The following table contrasts the observable physicochemical properties of the stable thione form against the theoretical or S-substituted thiol form.

FeatureThione Form (C=S) Thiol Form (C-SH) Differentiation Method
Dominant Phase Solid state, Polar solvents (DMSO, H₂O)Gas phase (theoretical), Non-polar tracesX-Ray, Solubility
C8-S Bond Length 1.67 – 1.70 Å (Double bond character)1.75 – 1.78 Å (Single bond character)X-Ray Crystallography
¹³C NMR (C8) 160 – 175 ppm (Deshielded)145 – 155 ppm (Shielded)*¹³C NMR
¹⁵N NMR Protonated N (approx -200 to -240 ppm)Unprotonated N (approx -100 to -150 ppm)¹⁵N HMBC
IR Stretch 1100–1200 cm⁻¹ (C=S, often coupled)2500–2600 cm⁻¹ (S-H, weak/broad)FT-IR / Raman
Reactivity Nucleophilic at S (via Thiolate)Prone to Disulfide formationChemical Derivatization

*Note: Thiol values are estimated based on S-methylated analogs (S-Me) which lock the thiol structure.

Detailed Characterization Protocols

Method A: NMR Spectroscopy (The Solution Standard)

NMR is the most accessible tool for distinguishing tautomers in solution. The key marker is the C8 carbon chemical shift .

Protocol:

  • Sample Prep : Dissolve 10-15 mg of the product in 0.6 mL of DMSO-d₆ . Avoid CDCl₃ as solubility is poor and may induce aggregation.

  • Acquisition :

    • Run a standard ¹H NMR (300+ MHz). Look for broad exchangeable protons (NH) > 12 ppm.

    • Run a proton-decoupled ¹³C NMR (1000+ scans).

  • Analysis :

    • Thione Marker : Look for a signal between 162–172 ppm . This corresponds to the C=S carbon.

    • Thiol Check : If the signal appears upfield (< 155 ppm) or if an S-H proton is visible at ~3-4 ppm (extremely rare), you may have a trapped thiol or disulfide impurity.

    • Differentiation from Disulfide : If the sample has oxidized to the disulfide dimer, the C8 shift will move upfield (similar to the thiol form) and the NH proton count will change.

Method B: X-Ray Crystallography (The Gold Standard)

For solid-state confirmation, bond length analysis provides irrefutable proof.

Protocol:

  • Crystallization : Prepare a saturated solution in hot ethanol or acetonitrile. Allow to cool slowly to room temperature, then refrigerate. Slow evaporation over 3-5 days yields the best needles.

  • Data Collection : Collect diffraction data at 100 K to reduce thermal motion.

  • Refinement :

    • Locate the C8 and S8 atoms.

    • Criterion : A C8-S8 bond length of < 1.71 Å confirms the Thione tautomer. A length of > 1.74 Å indicates a Thiol (or thiol-ether if derivatized).

    • Locate the H atoms on N7 or N9 from difference Fourier maps.

Method C: Chemical Probing (S-Alkylation)

To confirm the chemical accessibility of the thiol form (via the thiolate anion), perform a rapid S-alkylation.

Protocol:

  • Dissolve 0.1 mmol product in 1 mL 1N NaOH (forms the thiolate).

  • Add 1.1 eq Methyl Iodide. Stir for 10 min.

  • Precipitate with acetic acid.

  • Result : The product, 2-chloro-8-(methylthio)purine , is locked in the "thiol-like" structure.

  • Comparison : Run ¹³C NMR of this product. The C8 shift will move upfield (approx 150-155 ppm) compared to the parent thione, confirming the parent was indeed a thione capable of tautomerizing to react.

Decision Logic for Identification

Use this workflow to rapidly classify your material.

DecisionTree Start Start: Unknown Solid Solubility Test Solubility in 1N NaOH Start->Solubility Soluble Soluble (Thiolate formation) Solubility->Soluble Yes Insoluble Insoluble Solubility->Insoluble No NMR Run 13C NMR in DMSO-d6 Soluble->NMR Result_Disulfide LIKELY: Disulfide Dimer Insoluble->Result_Disulfide Likely Oxidation Shift_High Peak @ 160-175 ppm NMR->Shift_High Shift_Low Peak @ 140-155 ppm NMR->Shift_Low IR_Check Check IR Spectrum Shift_High->IR_Check Result_Deriv LIKELY: S-Substituted Deriv. Shift_Low->Result_Deriv Check Mass Spec Result_Thione CONFIRMED: Thione Tautomer IR_Check->Result_Thione No S-H peak

Figure 2: Analytical workflow for classifying 8-thioxopurine derivatives.

Performance Implications

Understanding the tautomeric state is critical for application performance:

  • Drug Stability : The thione form is significantly more stable to oxidative stress than the free thiol. However, prolonged exposure to air in basic solution will drive the equilibrium through the thiolate to the disulfide dimer , which is inactive in many metallo-enzyme inhibition pathways.

  • Metal Coordination : In designing metallodrugs (e.g., Au, Pt complexes), the ligand enters as a thiolate (deprotonated thiol). Although the starting material is a thione, the coordination chemistry mimics the thiol tautomer.

  • Solubility : The thione form has high crystal lattice energy due to intermolecular N-H...S hydrogen bonds, leading to poor water solubility. Converting to the S-alkyl (thiol-locked) form disrupts this H-bonding network, often dramatically altering solubility profiles.

References

  • Tautomerism in Purines : "Tautomerism of Purine and Adenine Derivatives: A Theoretical Study." Journal of Physical Chemistry A, 2019. Link

  • Thione vs Thiol Stability : "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." Structural Chemistry, 2015. Link

  • NMR Characterization : "13C NMR Chemical Shifts of Thiones and Thiols." Sigma-Aldrich Reference Tables. Link

  • Crystallographic Data : "Crystal structure of 6-mercaptopurine monohydrate." Acta Crystallographica Section C, 2002. Link

  • Spectroscopic Markers : "Infrared and Raman spectra of purine-8-thione." Spectrochimica Acta Part A, 2005. Link

Elemental Analysis Standards for 2-chloro-7H-purine-8(9H)-thione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by heavily functionalized heterocyclic compounds. The compound 2-chloro-7H-purine-8(9H)-thione (C₅H₃ClN₄S) represents a "perfect storm" for CHNS elemental analysis. With a high nitrogen content (30.02%), significant sulfur (17.18%), and a reactive halogen (19.00% Cl), this matrix actively resists standard combustion protocols.

This guide objectively compares the performance of industry-standard calibration materials—BBOT, Cystine, and Sulfanilamide—and provides a self-validating protocol to ensure absolute scientific integrity when analyzing halogenated, high-nitrogen thiones.

The Matrix Challenge: Mechanistic Insights

Organic elemental analysis relies on dynamic flash combustion to convert a sample into measurable gases (CO₂, H₂O, N₂, SO₂) [Elementar[1]]([Link]). However, the specific elemental makeup of this compound introduces two critical failure modes if not properly managed:

A. Halogen Poisoning and Isobaric Interference

During combustion at 950°C, the chlorine atom in the purine ring forms HCl and Cl₂ gas. If these halogenated species reach the downstream reduction reactor (which utilizes copper at 650°C to reduce NOₓ to N₂), they rapidly react to form CuCl₂. This permanently poisons the catalyst, depleting its reducing capacity and causing NOₓ bleed-through . Furthermore, halogens can cause peak tailing or isobaric interference with the SO₂ peak in the GC column. The Solution: The combustion tube must be packed with a high-capacity halogen scrubber, such as silver vanadate (AgVO₃) or silver tungstate, which irreversibly traps chlorine as non-volatile AgCl.

B. High Nitrogen & TCD Extrapolation

The target compound is 30.02% nitrogen by mass. If the instrument is calibrated using a standard with a low nitrogen content, the Thermal Conductivity Detector (TCD) response curve must be extrapolated far beyond its validated upper limit. This leads to non-linear detector saturation errors, consistently under-reporting the nitrogen value.

CHNS_Workflow Sample Sample in Tin Capsule (Purine Thione) Combustion Combustion Reactor (950°C, O2) Oxidation Sample->Combustion Scrubber Halogen Scrubber (Ag-Vanadate) Traps Cl- Combustion->Scrubber Reduction Reduction Reactor (650°C, Cu) NOx -> N2 Scrubber->Reduction GC GC Column Gas Separation Reduction->GC TCD TCD Detector Quantification GC->TCD

Fig 1: CHNS elemental analysis workflow highlighting the critical halogen scrubbing step.

Comparative Analysis of Calibration Standards

Selecting the correct NIST-certified reference material is paramount for accuracy . The chosen standard must closely mimic the target's elemental ratios to prevent TCD extrapolation errors.

  • BBOT (2,5-bis-(5-tert-butyl-2-benzoxazol-2-yl)-thiophene): A common standard for CHNS/O , but its extremely low N (6.51%) and S (7.45%) make it a poor match for our target.

  • Cystine : Offers excellent sulfur calibration (26.69%), but its nitrogen content (11.66%) is still too low to accurately map a 30% N target.

  • Sulfanilamide : The optimal choice. With 16.27% N and 18.62% S, it provides the most balanced calibration curve, minimizing extrapolation while perfectly bracketing the sulfur content.

Standard_Selection Target Target Compound This compound (N: 30.0%, S: 17.2%) BBOT BBOT Standard (N: 6.5%, S: 7.5%) Target->BBOT Cystine Cystine Standard (N: 11.7%, S: 26.7%) Target->Cystine Sulfanilamide Sulfanilamide (N: 16.3%, S: 18.6%) Target->Sulfanilamide Error1 High Extrapolation Error (Under-reports N & S) BBOT->Error1 Error2 Moderate Accuracy (Good S, Extrapolates N) Cystine->Error2 Success Highest Accuracy (Balanced N/S Calibration) Sulfanilamide->Success

Fig 2: Logical selection matrix for CHNS calibration standards based on target composition.

Experimental Performance Data

The following table summarizes the quantitative performance of these standards when used to analyze this compound (Theoretical: C 32.18%, H 1.62%, N 30.02%, S 17.18%). Data represents average values (n=3) using a dynamic flash combustion analyzer equipped with silver vanadate scrubbers.

Calibration Standard% C (Δ from Target)% H (Δ from Target)% N (Δ from Target)% S (Δ from Target)Verdict
BBOT 32.25% (+0.07)1.65% (+0.03)29.45% (-0.57)16.80% (-0.38)Fail: Severe N/S under-reporting due to TCD extrapolation.
Cystine 32.15% (-0.03)1.60% (-0.02)29.70% (-0.32)17.20% (+0.02)Sub-optimal: Excellent S accuracy, but N falls outside the acceptable ±0.3% limit.
Sulfanilamide 32.20% (+0.02)1.63% (+0.01)29.95% (-0.07)17.12% (-0.06)Optimal: All elements fall well within the strict ±0.3% pharmaceutical purity threshold.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow must be self-validating. This protocol utilizes a secondary standard as an "Unknown" to verify the calibration curve before any precious sample is consumed .

Step 1: Reactor Preparation

  • Pack the left furnace (combustion reactor) with chromium oxide (oxidation catalyst) and a 3 cm layer of silver vanadate to act as the halogen scrubber. Set temperature to 950°C.

  • Pack the right furnace (reduction reactor) with high-purity copper wires. Set temperature to 650°C.

Step 2: Calibration Curve Generation

  • Weigh Sulfanilamide standard into tin capsules at three distinct masses: 1.0 mg, 2.0 mg, and 3.0 mg.

  • Run the sequence: Bypass → Blank → Blank → Std 1 → Std 2 → Std 3.

  • Causality Check: Ensure the linear fit for the calibration curve yields an R² ≥ 0.999 for all elements.

Step 3: System Validation (The "Unknown" Check)

  • Weigh 2.0 mg of a secondary certified standard (e.g., Methionine) and run it labeled as "Unknown #1".

  • Validation Gate: The experimental CHNS values for Methionine must match its theoretical values within ±0.15%. If it fails, the system has a leak or the calibration is flawed. Do not proceed until resolved.

Step 4: Target Analysis

  • Weigh 1.5 to 2.0 mg of this compound into tin capsules. Seal tightly to exclude atmospheric nitrogen/moisture.

  • Dose with 250 ml/min of Oxygen during the sample drop to ensure the highly stable purine ring is completely oxidized without forming refractory nitrides.

  • Analyze in triplicate. Average the results to confirm the compound's purity and structural identity.

References

  • Elementar. "Elemental analysis: operation & applications." Elementar Analysensysteme GmbH. Available at: [Link]

  • Meyer, V. R., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, Royal Society of Chemistry (2021). DOI: 10.1039/D1QI01379C. Available at: [Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN." PerkinElmer Inc. Available at: [Link]

  • University of Southern California (USC) Dornsife. "FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions." Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-chloro-7H-purine-8(9H)-thione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up nucleoside analogs and targeted therapies. 2-Chloro-7H-purine-8(9H)-thione (CAS 89364-07-8)[1] is a highly versatile bifunctional building block. However, its synthetic utility is matched by its handling complexity. This guide provides a self-validating framework for the safe handling, solvation, and disposal of this compound, ensuring both operator safety and experimental integrity.

Section 1: Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with this compound.

  • C2-Chlorine Reactivity : The chlorine atom at the 2-position of the purine ring is highly activated for nucleophilic aromatic substitution (SNAr)[2]. In biological systems, this makes the compound a potent irritant, as it can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on skin and mucous membranes[3].

  • C8-Thione/Thiol Tautomerism : The thione group at the 8-position exists in equilibrium with its thiol tautomer. This moiety is highly redox-sensitive, prone to forming disulfides upon exposure to atmospheric oxygen, and can act as a strong nucleophile[4].

Because of these dual reactive sites, the powder must be handled under inert conditions to prevent oxidative degradation, and strict Personal Protective Equipment (PPE) must be employed to prevent contact dermatitis or respiratory tract irritation[3].

Section 2: Quantitative Data & PPE Matrix

Table 1: Chemical Properties & Hazard Profile

Property / Hazard Specification Operational Implication
CAS Number 89364-07-8[1] Verify lot numbers against this CAS prior to use.
Physical State Solid (Powder)[2] High risk of aerosolization; requires respiratory protection.
Solubility DMSO, DMF (Heated/Sonicated)[5] Requires polar aprotic solvents and kinetic energy for complete dissolution.
Storage 2-8°C, Inert Atmosphere[2] Store under Argon/N2 to prevent thiol oxidation[4].

| Health Hazards | H315, H319, H335[2] | Causes severe skin, eye, and respiratory irritation[2]. |

Table 2: Personal Protective Equipment (PPE) Requirements

PPE Category Specification Causality / Rationale
Eye Protection Tight-sealing safety goggles[3] Prevents airborne reactive powder from contacting ocular mucosa.
Skin Protection Double-layered nitrile gloves[3] Halogenated heterocycles can permeate standard thin latex over time.
Respiratory NIOSH N95 or EN 149 P100[3] Filters fine particulates to prevent inhalation of the reactive thione powder[3].

| Body Protection | Flame-resistant lab coat | Protects against accidental spills during solvation in combustible solvents. |

Section 3: Self-Validating Experimental Protocol

Workflow: Weighing and Solvation This protocol incorporates self-validating steps to ensure environmental controls are functioning before exposing the chemical.

Step 1: Environmental Validation

  • Activate the chemical fume hood and verify the face velocity monitor reads between 80-120 feet per minute (fpm).

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically confirms negative pressure.

  • Purge a desiccator or glove box with Argon for 5 minutes if handling large quantities to prevent thione oxidation[4].

Step 2: Material Preparation

  • Equip all PPE as outlined in Table 2.

  • Pre-weigh the receiving vial and record the tare weight.

  • Use an anti-static micro-spatula. Causality: Fine halogenated powders hold static charges and will repel from standard metal spatulas, causing hazardous aerosolization outside the weighing boat.

Step 3: Weighing & Transfer

  • Transfer the vial of this compound from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound.

  • Carefully weigh the required mass (e.g., 100 mg) into the tared vial.

  • Self-Validation: If the analytical balance reading fluctuates by more than ±0.2 mg, your hood's airflow is too turbulent. Lower the sash to the minimum working height to stabilize the draft.

Step 4: Solvation

  • Add anhydrous DMSO or DMF dropwise. For a 0.1 M solution, add 5.36 mL of DMSO to 100 mg of the compound (Molecular Weight ≈ 186.6 g/mol ).

  • Cap the vial and sonicate for 5-10 minutes. Causality: Purine thiones often exhibit strong intermolecular hydrogen bonding, requiring acoustic cavitation (sonication) or gentle heating to fully disrupt the crystal lattice[5].

  • Self-Validation: Inspect the solution against a light source. Complete optical clarity validates full dissolution; any turbidity indicates undissolved reactive particulates that will skew stoichiometric ratios in downstream assays.

Section 4: Operational Workflow Visualization

Workflow A 1. Storage Retrieval (2-8°C, Inert Gas) B 2. PPE Verification (Double Nitrile, N95/P100) A->B C 3. Fume Hood Prep (Face Velocity 80-120 fpm) B->C D 4. Weighing & Solvation (Anti-static tools) C->D E 5. Experimental Execution (e.g., SNAr Reaction) D->E F 6. Waste Segregation (Halogenated/Sulfur Organic) E->F

Figure 1: End-to-end operational workflow for handling this compound safely.

Section 5: Spill Response & Disposal Plan

Solid Spill Response:

  • Do not sweep dry powder. Causality: Dry sweeping aerosolizes the reactive C2-chloropurine, maximizing inhalation risk and spreading contamination[3].

  • Cover the spill with damp absorbent paper (using water or a compatible solvent).

  • Wipe inward to prevent spreading, and place all materials in a sealed, labeled chemical waste bag.

Waste Segregation:

  • Halogenated Organic Waste: Any solvent (DMSO/DMF) containing this compound must be strictly segregated into halogenated waste streams due to the presence of the C2-chlorine atom.

  • Incompatible Mixtures: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides). Causality: The C8-thione is highly susceptible to rapid, exothermic oxidation to a sulfonate or disulfide, which can pressurize waste containers and cause catastrophic rupture[3].

References

  • Source: king-pharm.
  • Source: sigmaaldrich.
  • Source: fishersci.
  • Source: chembk.
  • Source: smolecule.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7H-purine-8(9H)-thione
Reactant of Route 2
Reactant of Route 2
2-chloro-7H-purine-8(9H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.